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  • Product: Ethyl 3-ethoxy-2-methylacrylate

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of Ethyl 3-ethoxy-2-methylacrylate

[1] Executive Summary Ethyl 3-ethoxy-2-methylacrylate (CAS: 92145-32-9 / 1085699-23-5) is a specialized -alkoxy acrylate ester widely utilized as a "push-pull" alkene in organic synthesis.[1] Its structural uniqueness li...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (CAS: 92145-32-9 / 1085699-23-5) is a specialized


-alkoxy acrylate ester widely utilized as a "push-pull" alkene in organic synthesis.[1] Its structural uniqueness lies in the coexistence of an electron-donating ethoxy group and an electron-withdrawing ester group across a double bond, further substituted by a methyl group at the 

-position.

This configuration makes it a critical building block for heterocyclic chemistry , particularly in the regioselective synthesis of 5-methylpyrimidines and 5-methyluracils —scaffolds essential in oncology (e.g., thymidylate synthase inhibitors) and antiviral drug development. Unlike simple acrylates, the 3-ethoxy group functions as an excellent leaving group via an addition-elimination mechanism, allowing for facile substitution by nitrogen nucleophiles (amidines, ureas, guanidines).

Part 1: Chemical Identity & Structural Analysis

The compound exists primarily as the (


)-isomer due to thermodynamic stability, where the ethoxy and ester groups are trans to each other, minimizing steric repulsion with the 

-methyl group.
Attribute Detail
IUPAC Name Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate
Common Synonyms Ethyl 2-(ethoxymethylene)propanoate; Ethyl

-ethoxy-methacrylate
CAS Number 92145-32-9 (Specific E-isomer); 1085699-23-5 (General/Tech grade)
Molecular Formula C

H

O

Molecular Weight 158.20 g/mol
SMILES CCOC=C(C)C(=O)OCC
InChI Key WZCHIWJCAAITIC-VOTSOKGWSA-N
Structural Significance[1]
  • 
    -Ethoxy Group:  Acts as a vinylogous ester leaving group. In reactions with nucleophiles, it undergoes substitution rather than simple Michael addition, preserving the double bond unsaturation.
    
  • 
    -Methyl Group:  Directs regioselectivity and steric bulk, crucial for synthesizing 5-substituted heterocycles (e.g., Thymine derivatives) rather than 6-substituted analogs.
    

Part 2: Physicochemical Profile[3][4]

The following data represents high-purity (>97%) research-grade material.

Physical Constants[3][4]
PropertyValueCondition / Note
Appearance Clear, colorless to pale yellow liquidStandard Temperature & Pressure
Boiling Point 196–198 °C @ 760 mmHg (Atmospheric)
Boiling Point (Reduced) 120–130 °C @ 10 mmHg (Vacuum Distillation)
Density 0.998 – 1.052 g/mL @ 25 °C
Refractive Index (

)
1.446 – 1.449 @ 20 °C
Flash Point ~76 °C (169 °F)Closed Cup
Solubility Soluble in EtOH, EtOAc, DCM, DMSOImmiscible/Low solubility in water
LogP (Predicted) 1.45Lipophilic
Spectroscopic Characteristics (Diagnostic)

Researchers should verify identity using these key NMR signals:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.45 ppm (s, 1H, =CH -O): The olefinic proton is deshielded by the oxygen.
      
    • 
       4.15 ppm (q, 2H, OCH 
      
      
      
      CH
      
      
      ester).
    • 
       3.98 ppm (q, 2H, =C-O-CH 
      
      
      
      CH
      
      
      ether).
    • 
       1.85 ppm (s, 3H, C=C(CH 
      
      
      
      )): Diagnostic allylic methyl singlet.
    • 
       1.2–1.4 ppm (overlapping t, 6H, methyls of ethyl groups).
      

Part 3: Synthetic Utility & Reactivity[1]

The primary utility of Ethyl 3-ethoxy-2-methylacrylate is as a three-carbon electrophile (C-C-C) for binucleophiles.

Synthesis of 5-Methylpyrimidines

This is the "Gold Standard" application. The compound reacts with amidines, ureas, or thioureas.[2] The reaction proceeds via an initial Michael-type addition followed by elimination of ethanol (from the ethoxy group) and subsequent cyclization.

Reaction Pathway (Graphviz Visualization)

PyrimidineSynthesis Figure 1: Mechanism of Pyrimidine Synthesis via [3+3] Condensation SM1 Ethyl 3-ethoxy-2-methylacrylate (Electrophile) Inter Intermediate (Addition-Elimination) SM1->Inter Nucleophilic Attack (N1) SM2 Amidine / Urea (Binucleophile) SM2->Inter Prod 5-Methylpyrimidine Derivatives Inter->Prod Cyclization (N2 attack) -EtOH ByProd Ethanol Inter->ByProd -EtOH (Elimination)

Experimental Protocol: Synthesis of 5-Methyluracil Derivative

Applicable for drug discovery scaffolds.

Reagents:

  • Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv)[3]

  • Acetamidine hydrochloride (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under N

    
    , dissolve NaOEt in absolute ethanol.
    
  • Activation: Add Acetamidine HCl to the base solution and stir for 15 min at Room Temperature (RT) to liberate the free base.

  • Addition: Dropwise add Ethyl 3-ethoxy-2-methylacrylate to the mixture. The reaction is exothermic; cooling to 0°C may be required for large scales.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (disappearance of acrylate spot).

  • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Evaporate ethanol under reduced pressure.

  • Purification: Recrystallize the residue from EtOH/Water or purify via flash column chromatography (EtOAc/Hexane).

Part 4: Synthesis of the Core Compound

If the compound is not commercially available, it can be synthesized via the Claisen Condensation of ethyl propionate and triethyl orthoformate.

Synthesis Workflow (Graphviz Visualization)

SynthesisPath Figure 2: Laboratory Synthesis Route for Ethyl 3-ethoxy-2-methylacrylate A Ethyl Propionate Rxn Claisen Condensation (Reflux, 110-140°C) A->Rxn B Triethyl Orthoformate B->Rxn Cat Ac2O / ZnCl2 (Catalyst) Cat->Rxn Dist Fractional Distillation (Vacuum) Rxn->Dist Crude Mix Prod Ethyl 3-ethoxy-2-methylacrylate (>95% Purity) Dist->Prod Collection @ 120-130°C/10mmHg

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[4][3]

Storage Protocol:

  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Moisture sensitive. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ethoxy group back to the aldehyde/enol.

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases (polymerization/hydrolysis risk).

References

  • Smolecule . (2023).[1] Ethyl (E)-3-ethoxy-2-methylacrylate: Properties and Applications. Retrieved from

  • Apollo Scientific . (2024).[3] Safety Data Sheet: Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from

  • ChemicalBook . (2025). Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate Chemical Properties. Retrieved from

  • Sigma-Aldrich . (2024). Ethyl 3-ethoxyacrylate (Analogous Compound Data). Retrieved from

  • ResearchGate . (2021). Condensation Reactions of Ethyl Ethoxymethylenecyanoacetate with Amidines. Retrieved from

Sources

Exploratory

Ethyl 3-ethoxy-2-methylacrylate molecular structure and IUPAC name

Technical Whitepaper: Ethyl 3-ethoxy-2-methylacrylate Executive Summary Ethyl 3-ethoxy-2-methylacrylate (CAS: 92145-32-9) is a specialized -unsaturated ester employed as a high-value building block in organic synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 3-ethoxy-2-methylacrylate

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (CAS: 92145-32-9) is a specialized


-unsaturated ester employed as a high-value building block in organic synthesis and polymer chemistry.[1][2][3][4] Structurally, it functions as a 1,3-dielectrophile equivalent , making it indispensable for the regioselective synthesis of 5-methylpyrimidines  and related heterocycles in pharmaceutical development.[3] This guide details its molecular architecture, validated synthetic protocols, and mechanistic applications in drug discovery.[3]

Molecular Architecture & Nomenclature

The compound consists of an acrylate backbone substituted at the


-position with a methyl group and at the 

-position with an ethoxy group.[3] The presence of the

-ethoxy group renders the

-carbon highly electrophilic, facilitating nucleophilic attack followed by elimination—a "vinylogous ester" reactivity pattern.[3]
Nomenclature Breakdown
  • IUPAC Name: Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate[3][5][6]

  • Common Name: Ethyl 3-ethoxy-2-methylacrylate[2][3][6]

  • Stereochemistry: The molecule exhibits geometrical isomerism around the C=C double bond. The (E)-isomer is thermodynamically favored and is the predominant form in commercial preparations due to steric repulsion between the ester carbonyl and the ethoxy group in the (Z)-isomer.

Structural Visualization

The following diagram illustrates the connectivity and the specific (E)-configuration.

MolecularStructure Core Acrylate Core (C=C Double Bond) Ethoxy 3-Ethoxy Group (-OCH2CH3) Core->Ethoxy  β-Position (C3) Methyl 2-Methyl Group (-CH3) Core->Methyl  α-Position (C2) Ester Ethyl Ester (-COOCH2CH3) Core->Ester  Carbonyl (C1) Note Stereochemistry: (E)-Isomer (Trans arrangement of Ethoxy and Carbonyl) Core->Note

Figure 1: Structural decomposition of Ethyl (E)-3-ethoxy-2-methylacrylate showing functional group connectivity.[3]

Physicochemical Profile

Precise characterization data is critical for process control.[3] The compound is a clear liquid with limited shelf-life if not stabilized, as it is prone to hydrolysis and polymerization.[3]

PropertyValueNote
Molecular Formula

Molecular Weight 158.19 g/mol
CAS Number 92145-32-9Specific to (E)-isomer
Boiling Point 120–130 °C@ 10 mmHg (Vacuum Distillation)
Density ~0.998 - 1.05 g/mL@ 25 °C
Refractive Index

Solubility Soluble in EtOH, EtOAc, DCMHydrolyzes in water/acid

Synthetic Pathways

The industrial and laboratory synthesis primarily utilizes the condensation of ethyl propionate with triethyl orthoformate. This route is preferred over direct esterification of the acid due to the availability of cheap precursors and higher atom economy.

Protocol: Orthoester Condensation

This method generates the enol ether linkage directly.

Reagents:

  • Ethyl Propionate (1.0 equiv)

  • Triethyl Orthoformate (1.2 equiv)

  • Acetic Anhydride (2.0 equiv) - Acts as solvent and drives equilibrium[3]

  • Catalyst: Zinc Chloride (

    
    ) or similar Lewis acid (optional but recommended).
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a fractionating column and a distillation head.

  • Mixing: Charge Ethyl Propionate, Triethyl Orthoformate, and Acetic Anhydride under inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to reflux (approx. 100–110 °C).

  • Distillation of Byproduct: As the reaction proceeds, ethyl acetate and acetic acid are formed. These volatile byproducts are distilled off to drive the equilibrium forward.

  • Workup: The residue is fractionally distilled under reduced pressure (10 mmHg) to isolate Ethyl 3-ethoxy-2-methylacrylate as a colorless oil.

SynthesisPathway Reactants Ethyl Propionate + Triethyl Orthoformate + Acetic Anhydride Step1 Reflux (110°C) Lewis Acid Cat. (ZnCl2) Reactants->Step1 Step2 Elimination of EtOH/EtOAc (Equilibrium Shift) Step1->Step2 Product Ethyl 3-ethoxy-2-methylacrylate (Crude) Step2->Product Final Pure Product (Vacuum Distillation) Product->Final  120-130°C @ 10mmHg

Figure 2: Synthetic workflow via the orthoester condensation route.

Reactivity & Applications in Drug Discovery

The core utility of Ethyl 3-ethoxy-2-methylacrylate lies in its ability to react with binucleophiles (amidines, guanidines, ureas) to form six-membered nitrogen heterocycles.[3] It serves as a "masked" form of methylmalonaldehyde.[3]

Mechanism: Pyrimidine Synthesis

The reaction with an amidine proceeds via a sequential addition-elimination mechanism:

  • Michael Addition: The amidine nitrogen attacks the

    
    -carbon (C3), displacing the ethoxy group.[3]
    
  • Cyclization: The second nitrogen attacks the ester carbonyl.

  • Elimination: Loss of ethanol results in the aromatic pyrimidine core.[3]

Key Application: Synthesis of 5-Methylpyrimidines (e.g., analogues of Thymine or specific kinase inhibitors).[3]

ReactionMechanism Substrate Ethyl 3-ethoxy-2-methylacrylate Intermediate Intermediate (Acyclic Adduct) Substrate->Intermediate  Substitution (OEt loss) Amidine Amidine / Guanidine (H2N-C(R)=NH) Amidine->Intermediate  Substitution (OEt loss) Product 5-Methylpyrimidine Derivative Intermediate->Product  Cyclization (-EtOH)

Figure 3: Mechanism of pyrimidine ring formation using Ethyl 3-ethoxy-2-methylacrylate.[3]

Quality Control & Handling

Characterization Standards:

  • 1H NMR (

    
    ):  Look for the olefinic proton singlet (or quartet due to long-range coupling) at 
    
    
    
    ppm.[3] The ethoxy
    
    
    appears as a quartet at
    
    
    ppm.
  • Purity Check: GC-MS is preferred.[3] Ensure <0.5% of the starting Ethyl Propionate remains.[7]

Safety Protocols:

  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[6]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis yields the unstable formyl-propionate species.[3]

References

  • Smolecule. (2023). Ethyl (E)-3-ethoxy-2-methylacrylate Product Data and Synthesis. Retrieved from

  • Apollo Scientific. (n.d.). Safety Data Sheet: Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from

  • ChemicalBook. (2025). Ethyl 3-ethoxyacrylate and derivatives: Properties and Suppliers. Retrieved from

  • BenchChem. (2025). Comparative Guide to the Synthesis of 3-Ethoxyacrylic Acid Derivatives. Retrieved from

  • Organic Syntheses. (1925).[8] Ethyl Orthoformate and related condensation reactions. Org. Synth. 5 , 55. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-ethoxy-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-ethoxy-2-methylacrylate. As a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-ethoxy-2-methylacrylate. As a key intermediate in various organic syntheses, a thorough understanding of its structural characterization by NMR is paramount for researchers in academia and the pharmaceutical industry. This document, crafted from the perspective of a Senior Application Scientist, offers not just the spectral data but also the underlying scientific principles and practical experimental considerations.

Introduction

Ethyl 3-ethoxy-2-methylacrylate is an α,β-unsaturated ester, a class of compounds widely utilized as building blocks in organic chemistry. Its structure, featuring both an acrylate and an enol ether moiety, presents a unique electronic environment that is well-elucidated by NMR spectroscopy. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its synthesis, assessing its purity, and understanding its reactivity in subsequent chemical transformations.

Molecular Structure and NMR-Active Nuclei

The structure of ethyl 3-ethoxy-2-methylacrylate, with its distinct proton and carbon environments, is ideally suited for NMR analysis. The molecule possesses several non-equivalent protons and carbons, each giving rise to a unique signal in the respective NMR spectra.

Caption: Molecular structure of Ethyl 3-ethoxy-2-methylacrylate with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 3-ethoxy-2-methylacrylate provides a wealth of information regarding the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the presence of the π-system.

Table 1: ¹H NMR Spectral Data for Ethyl 3-ethoxy-2-methylacrylate

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~1.25triplet~7.13H-OCH₂CH ₃ (ester)
H-b~4.15quartet~7.12H-OCH ₂CH₃ (ester)
H-c~1.95singlet-3H-C(CH₃)=CH-
H-d~7.50singlet-1H-C(CH₃)=CH -
H-e~1.30triplet~7.03H-OCH₂CH ₃ (ethoxy)
H-f~3.90quartet~7.02H-OCH ₂CH₃ (ethoxy)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum
  • Ethyl Ester Group (H-a, H-b): The protons of the ethyl ester group give rise to a characteristic quartet and triplet pattern. The methylene protons (H-b) are deshielded by the adjacent oxygen atom, resulting in a downfield shift to approximately 4.15 ppm. They are split into a quartet by the three neighboring methyl protons (H-a). The methyl protons (H-a) appear as a triplet around 1.25 ppm due to coupling with the two methylene protons.

  • Methyl Group on the Double Bond (H-c): The methyl protons attached to the C2 carbon of the acrylate backbone appear as a singlet at approximately 1.95 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Vinylic Proton (H-d): The single proton on the C3 carbon is significantly deshielded due to its position on the electron-deficient double bond and the influence of the ether oxygen. This results in a downfield chemical shift of around 7.50 ppm. It appears as a singlet as there are no vicinal protons to couple with.

  • Ethoxy Group (H-e, H-f): Similar to the ethyl ester group, the ethoxy group protons exhibit a quartet and a triplet. The methylene protons (H-f) are shifted downfield to about 3.90 ppm due to the adjacent oxygen atom and appear as a quartet. The methyl protons (H-e) resonate as a triplet at approximately 1.30 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for Ethyl 3-ethoxy-2-methylacrylate

Carbon (Label)Chemical Shift (δ, ppm)Assignment
C1~14.2-OCH₂C H₃ (ester)
C2~60.0-OC H₂CH₃ (ester)
C3~167.0C =O (ester)
C4~108.0-C (CH₃)=CH-
C5~12.0-C(C H₃)=CH-
C6~158.0-C(CH₃)=C H-
C7~68.0-OC H₂CH₃ (ethoxy)
C8~15.0-OCH₂C H₃ (ethoxy)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C3): The carbonyl carbon of the ester group is the most deshielded carbon, appearing at approximately 167.0 ppm, which is a characteristic chemical shift for ester carbonyls.

  • Olefinic Carbons (C4, C6): The sp² hybridized carbons of the double bond appear in the vinylic region of the spectrum. The C6 carbon, being attached to the electron-donating ethoxy group, is significantly deshielded and resonates at a downfield position of around 158.0 ppm. The C4 carbon, substituted with the methyl group, appears at a more upfield position of about 108.0 ppm.

  • Ester and Ethoxy Carbons (C1, C2, C7, C8): The carbons of the ethyl ester and ethoxy groups appear in the upfield region of the spectrum. The methylene carbons (C2 and C7), being directly attached to oxygen, are more deshielded (~60.0 and ~68.0 ppm, respectively) than the methyl carbons (C1 and C8) which appear at around 14.2 and 15.0 ppm.

  • Methyl Carbon on the Double Bond (C5): The methyl carbon attached to the double bond (C5) resonates at approximately 12.0 ppm.

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample like ethyl 3-ethoxy-2-methylacrylate.

Sample Preparation
  • Sample Purity: Ensure the ethyl 3-ethoxy-2-methylacrylate sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg may be required.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR_Sample_Preparation cluster_0 Sample Preparation A Weigh Sample (5-25 mg for ¹H, 20-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Cap and Invert to Mix D->E

Caption: Workflow for preparing an NMR sample of a liquid analyte.

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters that can be used as a starting point and may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled one-pulse sequence.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128 to several thousand) is required due to the low natural abundance of the ¹³C isotope.

NMR_Data_Acquisition cluster_1 Data Acquisition F Insert Sample into NMR Spectrometer G Lock on Deuterium Signal F->G H Shim for Field Homogeneity G->H I Set Acquisition Parameters (Pulse Program, SW, AQ, D1, NS) H->I J Acquire Spectrum I->J K Process Data (Fourier Transform, Phasing, Baseline Correction) J->K

Caption: A generalized workflow for acquiring NMR spectral data.

Conclusion

The ¹H and ¹³C NMR spectra of ethyl 3-ethoxy-2-methylacrylate are highly informative and provide a definitive fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound and assess its purity. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality spectral data, which is an indispensable step in any chemical research or drug development endeavor involving this versatile molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for Ethyl 3-ethoxy-2-methylacrylate

This guide serves as an authoritative technical resource for the solubility profile, solvent selection, and handling of Ethyl 3-ethoxy-2-methylacrylate , a critical intermediate in the synthesis of heterocyclic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the solubility profile, solvent selection, and handling of Ethyl 3-ethoxy-2-methylacrylate , a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., pyrimidines, thymine analogs).

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (CAS: 92145-32-9 / 1085699-23-5 for E-isomer) is an


-unsaturated ester featuring a 

-ethoxy substituent.[1] Its chemical behavior is defined by its dual nature: it acts as a lipophilic ester and a reactive vinylogous ester (enol ether).

While physically soluble in a broad range of organic solvents, its chemical stability dictates the practical solubility landscape. This guide prioritizes solvents that prevent premature hydrolysis of the sensitive enol ether moiety while maximizing yield in nucleophilic substitution/cyclization reactions (e.g., pyrimidine synthesis).

Key Recommendation: Avoid acidic aqueous media. Prioritize polar aprotic solvents or anhydrous alcohols for reaction, and chlorinated or non-polar solvents for extraction.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula

Moderate Carbon/Oxygen ratio (2.6:1) suggests amphiphilic character.
Molecular Weight 158.19 g/mol Low MW facilitates dissolution in most common organics.
Functional Groups Ester (-COOEt), Enol Ether (-OEt), AlkeneEster: H-bond acceptor (soluble in alcohols).Enol Ether: Acid-labile site (instability in aqueous acid).
Physical State Colorless LiquidMiscible with other liquid organics.[2]
LogP (Predicted) ~1.5 - 2.0Lipophilic. Partitions preferentially into organic phases over water.

Solubility Landscape & Solvent Compatibility[2]

The following data synthesizes experimental observations with thermodynamic predictions based on Hansen Solubility Parameters (HSP).

Organic Solvent Classes
Solvent ClassSolubility StatusMechanistic InsightRecommended Use
Chlorinated (DCM, Chloroform)Excellent High dispersion force compatibility. No reactive interference.Extraction / Workup. Ideal for partitioning product from aqueous salts.
Alcohols (Ethanol, Methanol)Good (Miscible) Dipole-dipole interactions and H-bonding with the ester carbonyl.Reaction Medium. Standard for condensation reactions (e.g., with urea) where transesterification is not a concern (or matched alkoxide is used).
Polar Aprotic (DMSO, DMF, MeCN)Excellent Strong dipole interactions solvate the molecule effectively.Synthesis. Preferred for nucleophilic attacks requiring enhanced kinetics.
Esters/Ketones (EtOAc, Acetone)Good "Like dissolves like." Compatible polarity.Chromatography / Recrystallization.
Aliphatic Hydrocarbons (Hexane, Heptane)Moderate Soluble, but phase separation may occur at very low temperatures due to polarity differences.Precipitation. Used as an anti-solvent to crash out polar impurities.
The Aqueous Instability Warning

While small esters often exhibit limited water solubility, Ethyl 3-ethoxy-2-methylacrylate presents a chemical stability hazard in water.

  • Mechanism: The

    
    -ethoxy group is part of an enol ether system. In the presence of water and trace acid (proton donor), it undergoes hydrolysis to form the 
    
    
    
    -keto ester/aldehyde derivative and ethanol.
  • Protocol: Do not use water as a primary solvent for storage or long-duration reactions. Use water only during rapid, buffered extraction phases (neutral/basic pH preferred).

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

SolventSelection Start Process Requirement Reaction Synthesis / Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Purification Start->Purification NuAttack Nucleophilic Attack? Reaction->NuAttack Condensation Condensation w/ Urea? Reaction->Condensation Partition Aqueous Partition? Extraction->Partition Cryst Crystallization? Purification->Cryst UseDMF Select: DMF / DMSO NuAttack->UseDMF UseEtOH Select: Ethanol (Anhydrous) Condensation->UseEtOH Avoid Transesterification UseDCM Select: DCM or EtOAc (Keep pH > 7) Partition->UseDCM Fast Separation UseHexane Select: Hexane/EtOAc Mix Cryst->UseHexane

Figure 1: Solvent Selection Decision Tree for Ethyl 3-ethoxy-2-methylacrylate processing.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to verify solubility in a novel solvent system.

Objective: Determine the maximum solubility (


) of the compound in Solvent X at 

.
  • Preparation:

    • Tare a clean, dry 20 mL scintillation vial (

      
      ).
      
    • Add 5.0 mL of the target solvent.

  • Saturation:

    • Add Ethyl 3-ethoxy-2-methylacrylate dropwise with continuous stirring.

    • Continue addition until a persistent turbidity or phase separation (droplets) is observed (since the solute is liquid).

    • Note: If the solute is miscible, this step confirms miscibility. If a limit is reached, proceed to equilibration.

  • Equilibration:

    • Seal the vial and agitate at

      
       for 4 hours.
      
    • Centrifuge to separate the phases.

  • Quantification:

    • Pipette 1.0 mL of the saturated supernatant into a pre-weighed evaporation dish (

      
      ).
      
    • Evaporate the solvent under gentle nitrogen stream (avoid high heat to prevent polymerization/evaporation of the solute if it is volatile; Note: BP is ~195°C, so gentle solvent removal is safe).

    • Weigh the residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol: Reaction Solvent Screening (Micro-Scale)

Use this to test solvent suitability for synthesis (e.g., Pyrimidine formation).

  • Dissolve 1 eq. of Ethyl 3-ethoxy-2-methylacrylate in 10 volumes of the candidate solvent (e.g., EtOH, DMF).

  • Add the nucleophile (e.g., Urea, Thiourea).

  • Monitor by TLC (Hexane:EtOAc 3:1) at

    
    .
    
  • Pass Criteria:

    • Homogenous solution.

    • No degradation spots (hydrolysis products) at

      
      .
      
    • Conversion to product observed without byproduct formation.

Applications in Synthesis

The solubility profile directly impacts the efficiency of synthesizing heterocycles.

  • Pyrimidine Synthesis: The reaction with urea requires a solvent that dissolves both the lipophilic acrylate and the polar urea.

    • Standard:Ethanol (often with NaOEt). The acrylate is soluble, and urea dissolves sufficiently at reflux.

    • Optimization:DMF allows for higher temperatures and better solubility of urea, accelerating the cyclization rate.

  • Workup Strategy:

    • Upon completion, the reaction mixture is often poured into ice water.

    • Why? The product (pyrimidine) precipitates, while unreacted acrylate (if any) might hydrolyze or oil out.

    • Extraction: Use Dichloromethane (DCM) to extract the unreacted intermediate if recovery is needed, but ensure the aqueous layer is neutralized to prevent acid-catalyzed decomposition.

SynthesisFlow Reactants Ethyl 3-ethoxy-2-methylacrylate + Urea SolventChoice Solvent: Ethanol (Reflux) Reactants->SolventChoice Dissolution Intermediate Cyclization Intermediate SolventChoice->Intermediate Heat Quench Quench: Ice Water Intermediate->Quench Precipitation Precipitate Product Precipitates (Pyrimidine) Quench->Precipitate Filter Filtrate Filtrate (Solvent + Impurities) Quench->Filtrate

Figure 2: Workflow for Pyrimidine Synthesis highlighting solvent phase changes.

References

  • Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

Sources

Foundational

Thermal stability and melting point of Ethyl 3-ethoxy-2-methylacrylate

An In-depth Technical Guide to the Thermal Stability and Melting Point of Ethyl 3-ethoxy-2-methylacrylate For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Ethyl 3-ethoxy-2-methylac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Melting Point of Ethyl 3-ethoxy-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethyl 3-ethoxy-2-methylacrylate

Ethyl 3-ethoxy-2-methylacrylate (CAS No. 92145-32-9 for the (E)-isomer) is an alpha,beta-unsaturated ester characterized by an ethoxy group at the 3-position and a methyl group at the 2-position of the acrylate backbone.[1] Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of approximately 158.19 g/mol .[1] The presence of the acrylate functional group makes it susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.[1][2] This reactivity is harnessed in the production of specialty polymers.[1] Furthermore, the molecule can act as a Michael acceptor, a valuable reaction in organic synthesis for forming new carbon-carbon bonds.[1] Given its applications in processes that may involve heat, such as polymerization and distillation, a thorough understanding of its thermal properties is paramount for process optimization and safety.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-ethoxy-2-methylacrylate and a closely related compound, Ethyl (2E)-3-ethoxy-2-propenoate, is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValue for Ethyl 3-ethoxy-2-methylacrylateValue for Ethyl (2E)-3-ethoxy-2-propenoate (for comparison)Source(s)
Molecular Formula C₈H₁₄O₃C₇H₁₂O₃[1][3]
Molecular Weight 158.19 g/mol 144.17 g/mol [1][3]
Appearance Colorless liquid with a pleasant odorColorless transparent liquid[1][3]
CAS Number 92145-32-9 ((E)-isomer)5941-55-9[1][3]
Boiling Point Not explicitly stated60 °C @ 1.8 Torr[3]
Melting Point Not explicitly stated-34 °C[3]
Density Not explicitly stated0.9973 g/cm³ @ 20 °C[3]

Based on the data for the structurally similar Ethyl (2E)-3-ethoxy-2-propenoate, which has a melting point of -34 °C, it is highly probable that Ethyl 3-ethoxy-2-methylacrylate is also a liquid at ambient temperature with a similarly low melting point.[3] The presence of the additional methyl group in the target molecule may slightly alter its melting point due to changes in molecular packing and intermolecular forces.

Thermal Stability and Decomposition

The thermal stability of acrylate monomers like Ethyl 3-ethoxy-2-methylacrylate is a critical consideration due to their propensity for exothermic and potentially runaway polymerization. The presence of a double bond in the acrylate moiety makes the molecule susceptible to radical-initiated polymerization, which can be triggered by heat.[2] For this reason, commercial grades of acrylate monomers are typically supplied with inhibitors to prevent premature polymerization during storage and transport.[4] It is recommended that such compounds be stored under air, as oxygen is often required for the stabilizer to function effectively, and at controlled temperatures, generally not exceeding 35°C.[4]

At elevated temperatures, beyond the initiation of polymerization, thermal decomposition of the molecule can occur. For poly(alkyl methacrylates), thermal degradation primarily yields the corresponding monomer at temperatures between 200 and 400 °C.[5] This suggests that the ester linkage is a point of thermal instability. For Ethyl 3-ethoxy-2-methylacrylate, thermal decomposition is likely to produce smaller, volatile, and potentially flammable or irritating byproducts. A safety data sheet for the related compound Ethyl 3-ethoxypropanoate indicates that thermal decomposition can lead to the release of irritating gases and vapors, and that vapors may form explosive mixtures with air.[6]

To definitively determine the thermal stability of Ethyl 3-ethoxy-2-methylacrylate, two key analytical techniques are recommended: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Recommended Experimental Protocols

The following protocols are provided as best-practice guidelines for the thermal analysis of Ethyl 3-ethoxy-2-methylacrylate. These are designed as self-validating systems, incorporating necessary controls and calibration steps to ensure data integrity.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining the onset of decomposition and the temperature range over which it occurs.

Step-by-Step TGA Protocol:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and the balance is tared.

    • Calibrate the instrument for mass and temperature using certified reference materials.

  • Sample Preparation:

    • Place a small, representative sample (typically 5-10 mg) of Ethyl 3-ethoxy-2-methylacrylate into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify the temperature(s) of maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

Causality Behind Experimental Choices:

  • An inert atmosphere is chosen to isolate the thermal decomposition behavior from any oxidative effects.

  • A controlled heating rate ensures that the sample temperature is uniform and allows for the clear resolution of thermal events.

Diagram of TGA Workflow:

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation p1 Instrument Calibration p2 Sample Preparation (5-10 mg) p1->p2 a1 Inert Atmosphere (N2) p2->a1 a2 Temperature Ramp (10 °C/min) a1->a2 r1 Plot Mass vs. Temperature a2->r1 r2 Determine Onset of Decomposition r1->r2 r3 Identify Peak Decomposition Temperature r2->r3

Caption: TGA Experimental Workflow.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and exothermic reactions like polymerization.

Step-by-Step DSC Protocol:

  • Instrument Preparation:

    • Ensure the DSC instrument is clean and calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation:

    • Hermetically seal a small sample (typically 2-5 mg) of Ethyl 3-ethoxy-2-methylacrylate in an aluminum DSC pan. A hermetic seal is crucial to prevent mass loss due to volatilization.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Cool the sample to a low temperature (e.g., -100 °C) to observe any low-temperature phase transitions, including the melting point.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature below the onset of decomposition as determined by TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks, which correspond to events like melting. The peak maximum of the melting endotherm is taken as the melting point.

    • Identify exothermic peaks, which could indicate polymerization or other exothermic decomposition processes. The onset temperature and enthalpy of these exotherms provide critical information about the thermal hazards.

Causality Behind Experimental Choices:

  • Hermetically sealed pans are essential for volatile liquids to prevent evaporation, which would otherwise manifest as a broad endothermic event and interfere with the detection of other thermal transitions.

  • A controlled heating and cooling cycle allows for the characterization of both melting and crystallization behavior.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation p1 Instrument Calibration p2 Sample Encapsulation (Hermetic Seal) p1->p2 a1 Inert Atmosphere (N2) p2->a1 a2 Cool to -100 °C a1->a2 a3 Heat at 10 °C/min a2->a3 r1 Plot Heat Flow vs. Temperature a3->r1 r2 Identify Melting Point (Endotherm) r1->r2 r3 Identify Polymerization (Exotherm) r1->r3

Caption: DSC Experimental Workflow.

Conclusion

While specific, publicly available experimental data on the melting point and thermal stability of Ethyl 3-ethoxy-2-methylacrylate is limited, a scientifically sound estimation of its properties and behavior can be made based on its chemical structure and data from analogous compounds. It is expected to be a liquid at room temperature with a low melting point. The primary thermal hazard associated with this compound is likely to be uncontrolled exothermic polymerization at elevated temperatures, followed by decomposition at higher temperatures. The recommended TGA and DSC protocols provide a robust framework for the experimental determination of these critical thermal properties, ensuring safe handling and optimized application in research and development.

References

  • Czech, Z., & Kowalczyk, A. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1559-1564. [Link]

  • Google Patents.
  • Taylor & Francis. Ethyl acrylate – Knowledge and References. [Link]

  • Synthomer. (2020, September 22). ETHYL ACRYLATE STABILIZED. [Link]

Sources

Exploratory

Technical Guide: Chemical Safety and Toxicology of Ethyl 3-ethoxy-2-methylacrylate

[1] CAS Registry Number: 1085699-23-5 Synonyms: Ethyl (E)-3-ethoxy-2-methylbut-2-enoate; Ethyl 3-ethoxy-2-methylacrylate Molecular Formula: Date: October 26, 2025[1] Executive Summary Ethyl 3-ethoxy-2-methylacrylate is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 1085699-23-5 Synonyms: Ethyl (E)-3-ethoxy-2-methylbut-2-enoate; Ethyl 3-ethoxy-2-methylacrylate Molecular Formula:


Date:  October 26, 2025[1]

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate is a specialized


-unsaturated ester utilized primarily as an intermediate in the synthesis of heterocyclic pharmaceutical compounds, including Respiratory Syncytial Virus (RSV) fusion inhibitors.[1][2] As a functionalized acrylate, it presents a dual hazard profile: it acts as an electrophilic alkylating agent (Michael acceptor) capable of depleting cellular glutathione, and it possesses the volatility and flammability characteristics typical of low-molecular-weight esters.[1][2]

This guide provides a technical analysis of its toxicological mechanisms, physicochemical properties, and evidence-based safety protocols for researchers in drug development.[1][2]

Physicochemical Profiling & Identification[1][3]

Understanding the physical state is the first line of defense.[2] The ethoxy substitution increases lipophilicity compared to simple acrylates, potentially enhancing dermal absorption.[1][2]

Table 1: Physicochemical Properties[1][3][4]
PropertyValue/DescriptionRelevance to Safety
Physical State Colorless to pale yellow liquidFluidity increases splash risk; requires tightly sealed containment.[1]
Boiling Point ~200°C (Predicted)Low vapor pressure at RT, but vapors accumulate upon heating.[2]
Flash Point ~85°C (Estimated)Combustible.[2] Requires grounding during transfer.[1][2][3]
Solubility Immiscible in water; Soluble in organic solvents (DMSO, DCM)Spills cannot be diluted with water; requires organic absorbents.[2]
Reactivity Michael Acceptor; PolymerizableCan polymerize exothermically if stabilizers (e.g., MEHQ) are depleted.[2]

Toxicological Profile & Mechanism of Action[1][3][6]

The Mechanistic Basis: Electrophilic Alkylation

The core toxicity of Ethyl 3-ethoxy-2-methylacrylate stems from its structure as an electron-deficient alkene conjugated with a carbonyl group.[1] This structure facilitates Michael addition reactions with biological nucleophiles.[1][2]

  • Target: Thiol (-SH) groups on proteins and the tripeptide Glutathione (GSH).[1]

  • Mechanism: The

    
    -carbon (C3) is electrophilic.[1] It covalently binds to the sulfur atom of cysteine residues.[2]
    
  • Consequence:

    • GSH Depletion: Rapid conjugation with cellular glutathione reduces the cell's antioxidant capacity, leading to oxidative stress.[2]

    • Protein Adducts: Alkylation of functional proteins can trigger immune responses (sensitization) or disrupt enzymatic function.[2]

Toxicological Endpoints (GHS Classification)

Based on structural alerts and read-across from analogous acrylates (e.g., Ethyl 3-ethoxyacrylate):

  • Acute Toxicity (H302, H332): Harmful if swallowed or inhaled.[2] Systemic absorption leads to hydrolysis, releasing ethanol and the corresponding acrylic acid derivative.[2]

  • Irritation (H315, H319): The ester functionality combined with the acrylate motif causes direct cytotoxicity to mucous membranes and corneal epithelium.[2]

  • Sensitization (Read-Across): While specific data for the 2-methyl variant is limited, acrylates are notorious skin sensitizers.[1] Researchers must treat this compound as a potential allergen.[1][2]

Visualization: Metabolic & Reaction Pathways

The following diagram illustrates the competing pathways of detoxification (Hydrolysis/GSH conjugation) versus Toxicity (Protein Alkylation).[2]

ToxPathway Compound Ethyl 3-ethoxy-2-methylacrylate Adduct_GSH GSH Conjugate (Detoxification) Compound->Adduct_GSH Michael Addition (GST Catalyzed) Adduct_Prot Protein Adduct (Cytotoxicity/Sensitization) Compound->Adduct_Prot Direct Alkylation (Toxicity) Hydrolysis Hydrolysis (Esterases) Compound->Hydrolysis GSH Glutathione (GSH) GSH->Adduct_GSH Protein Cellular Proteins (-SH) Protein->Adduct_Prot Metabolites Acid Derivative + Ethanol Hydrolysis->Metabolites Metabolic Clearance

Figure 1: Competing metabolic pathways.[1] Toxicity occurs when GSH is depleted, allowing direct alkylation of cellular proteins.[1][2]

Risk Assessment & Exposure Controls

Engineering Controls
  • Enclosure: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.[1]

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent moisture ingress (hydrolysis) and oxygen-induced peroxide formation (though less critical than ethers, acrylates can auto-polymerize).[1][2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved organic vapor respirator if hood containment is breached.[1]

  • Dermal:

    • Primary: Nitrile gloves (0.11 mm) are suitable for splash protection only.[2]

    • High Risk:[1][4] Silver Shield® or Viton® laminates are required for prolonged contact or spill cleanup, as acrylates can permeate standard nitrile rapidly.[1][2]

  • Ocular: Chemical splash goggles.[1][2] Face shield required during synthesis scale-up (>100g).[1]

Experimental Protocol: Safe Handling & Quenching

This protocol defines the standard operating procedure (SOP) for handling the compound during synthesis, specifically focusing on waste quenching to destroy the Michael acceptor reactivity before disposal.[2]

Workflow Diagram

HandlingSOP Start Start: Reagent Retrieval Inspect Inspect Stabilizer/Clarity Start->Inspect Dispense Dispense in Fume Hood (Argon Blanket) Inspect->Dispense Reaction Perform Synthesis Dispense->Reaction Waste Generate Waste Stream Reaction->Waste Quench Quench: Add 10% NaOH or Cysteine Solution Waste->Quench Destroy Electrophile Disposal Dispose as Halogen-Free Organic Waste Quench->Disposal

Figure 2: Safe handling workflow emphasizing the quenching step to neutralize reactivity.

Step-by-Step Quenching Procedure

Why this matters: Disposing of active Michael acceptors into general organic waste can create "time-bomb" containers that polymerize or react with other waste streams (e.g., amines).[1]

  • Preparation: Prepare a quenching solution of 10% aqueous Sodium Hydroxide (NaOH) or a saturated solution of L-Cysteine (if pH neutral quenching is required).[1]

  • Dilution: Dilute the reaction waste or residual reagent with an inert solvent (e.g., 2-propanol) to reduce viscosity.[1][2]

  • Neutralization:

    • Slowly add the waste to the quenching solution with stirring.[2]

    • Mechanism:[1][3][5][4][6] The hydroxide ion (or cysteine thiol) will attack the

      
      -carbon or hydrolyze the ester, destroying the electrophilic hazard.[1][2]
      
    • Allow to stir for 30 minutes.

  • Verification: Check pH. If using NaOH, the solution should remain basic.[1][2]

  • Disposal: Label as "Quenched Acrylate Waste" and dispose of according to EHS regulations.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1][2] The respiratory irritation potential (H335) requires immediate removal from the source.[2]

  • Skin Contact:

    • Immediate: Wash with soap and copious amounts of water for 15 minutes.[2][7]

    • Contraindication:Do not use organic solvents (ethanol, acetone) to wash skin; this enhances transdermal absorption of the acrylate.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][7] Remove contact lenses if present.[1][2][6][7] Consult an ophthalmologist.

References

  • Apollo Scientific. (2025).[1][2][4][7] Safety Data Sheet: Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from (Search CAS: 1085699-23-5).[1]

  • ChemicalBook. (2025).[1][2] Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate Properties and Applications. Retrieved from .[1]

  • National Institutes of Health (NIH). (2022).[2] Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. Archives of Toxicology. Retrieved from .[2]

  • Smolecule. (2023).[1][2] Ethyl (E)-3-ethoxy-2-methylacrylate: Applications in Organic Synthesis. Retrieved from .[2]

Sources

Foundational

Reactivity profile of alpha-beta unsaturated esters

The following technical guide is designed for researchers in medicinal chemistry and chemical biology. It synthesizes mechanistic organic chemistry with practical drug discovery applications, focusing on the unique prope...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers in medicinal chemistry and chemical biology. It synthesizes mechanistic organic chemistry with practical drug discovery applications, focusing on the unique properties of


-unsaturated esters.

Precision Warheads: The Reactivity Profile of -Unsaturated Esters in Drug Discovery

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety responsible for bonding to a nucleophilic residue on the target protein—is the critical determinant of selectivity and safety. While


-unsaturated ketones and aldehydes often exhibit aggressive reactivity profiles leading to off-target toxicity, 

-unsaturated esters
occupy a "Goldilocks" zone. They offer a tunable reactivity floor that allows for high selectivity toward specific cysteine residues without rapid depletion of cellular glutathione. This guide dissects the electronic underpinnings of ester reactivity, provides rigorous protocols for kinetic profiling, and outlines the structure-activity relationships (SAR) necessary to optimize these moieties for clinical candidates.

Mechanistic Foundations: Electronic Structure & Regioselectivity

The reactivity of


-unsaturated esters is defined by the conjugation of the alkene 

-system with the carbonyl group. This conjugation creates a dipole that renders the

-carbon electrophilic, susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory & HSAB Principle

The regioselectivity of nucleophilic attack—1,2-addition (at the carbonyl) versus 1,4-addition (conjugate addition at the


-carbon)—is governed by the Hard-Soft Acid-Base (HSAB) theory.
  • Hard Nucleophiles (Charge-Controlled): Species with high charge density (e.g., Grignard reagents, alkoxides) target the carbonyl carbon (

    
    ), which carries the highest partial positive charge (
    
    
    
    ). This results in 1,2-addition.[1]
  • Soft Nucleophiles (Orbital-Controlled): Biological thiols (cysteine, glutathione) are "soft" nucleophiles with high-energy HOMOs. They interact best with the LUMO of the electrophile. In

    
    -unsaturated esters, the LUMO coefficient is largest at the 
    
    
    
    -carbon (
    
    
    ), favoring 1,4-addition (Michael addition) .

This preference for 1,4-addition by thiols is the cornerstone of using unsaturated esters as cysteine-targeting warheads.

Visualization: Reactivity Landscape

The following diagram illustrates the bifurcation of reactivity pathways based on nucleophile characteristics.

ReactivityLandscape Ester α,β-Unsaturated Ester (Substrate) Path12 1,2-Addition (Carbonyl Attack) Ester->Path12 High Charge Density Path14 1,4-Addition (Conjugate Addition) Ester->Path14 Orbital Overlap (LUMO) HardNu Hard Nucleophile (e.g., R-MgX, RO-) HardNu->Path12 SoftNu Soft Nucleophile (e.g., Cys-SH, GSH) SoftNu->Path14 Product12 Allylic Alcohol (Irreversible/Kinetic) Path12->Product12 Product14 Saturated Ester (Thermodynamic/Michael Adduct) Path14->Product14

Figure 1: Mechanistic divergence in nucleophilic attack. Biological thiols (soft) preferentially target the


-carbon via orbital control.

Structure-Activity Relationships (SAR)

The intrinsic reactivity of the ester warhead must be tuned to match the nucleophilicity of the target cysteine. If the warhead is too reactive, it binds non-specifically (toxicity); if too inert, it fails to engage the target.

Steric and Electronic Tuning

Modifications at the


 and 

positions drastically alter the second-order rate constant (

) of the Michael addition.
Structural ClassExample StructureReactivity ProfileMechanism of Modulation
Unsubstituted Acrylate

High Minimal steric hindrance; accessible LUMO.

-Methyl (Crotonate)

Moderate Steric bulk at reaction center (

-C) hinders nucleophilic approach.

-Methyl (Methacrylate)

Low Electronic donation (+I effect) raises LUMO energy; slight steric clash.

-Cyano Acrylate

Very High Strong EWG (-CN) lowers LUMO energy, increasing electrophilicity.
Acrylamide (Comparison)

Lower than Ester Amide resonance (

lone pair) reduces carbonyl electron withdrawal.
The "Goldilocks" Zone for Drug Discovery

For most targeted covalent inhibitors, acrylamides are preferred over esters due to hydrolytic stability. However, esters are critical when:

  • Metabolic Lability is Desired: "Soft drugs" designed to degrade systemically (e.g., remifentanil analogs).

  • Higher Reactivity is Required: Esters are generally more electrophilic than their amide counterparts due to the lower resonance donation of oxygen vs. nitrogen.

Experimental Workflow: Kinetic Glutathione (GSH) Assay

To assess the safety and potential off-target toxicity of an


-unsaturated ester, one must measure its intrinsic reactivity toward glutathione (GSH), the cell's primary antioxidant.
Protocol Design (Self-Validating)

Objective: Determine the half-life (


) of the test compound in the presence of physiological concentrations of GSH.

Reagents:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (mimics physiological pH).

  • Internal Standard: Warfarin or Indomethacin (non-reactive, monitors MS stability).

  • Positive Control: Ethacrynic acid (highly reactive) or Methyl acrylate.

  • Negative Control: Saturated analog (e.g., ethyl propionate).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test ester in DMSO. Prepare a 10 mM fresh stock of reduced GSH in PBS.

  • Incubation: Mix Test Compound (final 10

    
    M) with GSH (final 5 mM, 500-fold excess) in PBS at 37°C. The pseudo-first-order condition (
    
    
    
    ) simplifies kinetic analysis.
  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately quench reaction with 1% Formic Acid/Acetonitrile (stops the Michael addition).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion

    
     and the appearance of the GSH-adduct 
    
    
    
    .

Calculation: Plot


 vs. time. The slope 

yields the half-life:

Workflow Diagram

GSH_Assay cluster_sampling Time-Point Sampling (0 - 240 min) Start Start: Compound Stock (10 mM in DMSO) Mix Incubation 10 µM Cmpd + 5 mM GSH pH 7.4, 37°C Start->Mix Sample Aliquot Removal Mix->Sample Quench Acid Quench (1% Formic Acid/ACN) Sample->Quench Analysis LC-MS/MS Analysis Monitor Parent & Adduct Quench->Analysis Calc Data Processing ln(%Rem) vs Time -> t1/2 Analysis->Calc

Figure 2: Kinetic profiling workflow for determining intrinsic electrophilicity.

Safety & Toxicology Implications

While reactivity is necessary for efficacy, excessive reactivity leads to idiosyncratic toxicity .

  • Glutathione Depletion: Compounds with

    
     min (in the assay above) may rapidly deplete hepatic GSH, leading to oxidative stress and hepatotoxicity.
    
  • Haptens & Immunogenicity: Non-specific binding to plasma proteins (e.g., albumin) can generate neo-antigens, triggering immune responses (hypersensitivity).

  • Genotoxicity: Highly reactive Michael acceptors can alkylate DNA bases (e.g., guanine), posing mutagenic risks.

Design Rule: Aim for a


 between 1 and 4 hours in the GSH assay. This ensures the warhead is "quiet" enough to survive circulation but reactive enough to bond when positioned adjacent to the target cysteine by the scaffold's non-covalent affinity (

).

References

  • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology.

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery.

  • Mayr, H., et al. (2008). "Scales of nucleophilicity and electrophilicity: A system for ordering polar organic and organometallic reactions." Accounts of Chemical Research.

  • Schultz, T. W., et al. (2005). "Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione." SAR and QSAR in Environmental Research.

  • Domainex. (n.d.).[2] "GSH Reactivity Assay Protocol." Domainex Services.

Sources

Exploratory

Functional group analysis of Ethyl 3-ethoxy-2-methylacrylate

Technical Whitepaper: Analytical Profiling of Ethyl 3-ethoxy-2-methylacrylate Executive Summary Ethyl 3-ethoxy-2-methylacrylate (EEMA), CAS 1085699-23-5, represents a specialized class of "push-pull" alkenes utilized ext...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Analytical Profiling of Ethyl 3-ethoxy-2-methylacrylate

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (EEMA), CAS 1085699-23-5, represents a specialized class of "push-pull" alkenes utilized extensively as a three-carbon (


) building block in heterocyclic synthesis.[1] Its structure features an electron-rich enol ether conjugated with an electron-poor acrylate ester, creating a unique reactivity profile that challenges standard functional group analysis.[1]

This guide provides a definitive technical framework for the identification, quantification, and application of EEMA.[1] Unlike simple acrylates, the presence of the


-ethoxy group and the 

-methyl substituent introduces specific spectroscopic signatures and hydrolytic instabilities that must be accounted for in drug development workflows, particularly in the synthesis of pyrimidine-based pharmaceutical intermediates.[1]

Structural & Spectroscopic Characterization

The accurate identification of EEMA requires distinguishing between its two ethoxy groups (ether vs. ester) and verifying the integrity of the conjugated alkene system.

The Molecular Scaffold

The molecule consists of an acrylate backbone substituted at the


-position with a methyl group and at the 

-position with an ethoxy group.[1]


Spectroscopic Signatures (NMR & IR)

The following table synthesizes field-proven spectral data for quality control (QC) validation.

TechniqueFunctional GroupDiagnostic SignalMechanistic Insight

H NMR
Vinyl Proton (

)

7.30–7.50 (s, 1H)
Critical QC Check: Appears as a singlet due to the quaternary

-carbon.[1] Absence of splitting distinguishes it from non-methylated analogs.

H NMR

-Methyl

1.80–1.95 (s, 3H)
Allylic coupling is minimal; confirms the "2-methyl" substitution.

H NMR
Enol Ether (

)

4.00–4.15 (q)
Deshielded by the oxygen lone pair donating into the alkene.

H NMR
Ester (

)

4.15–4.25 (q)
Distinct from the ether methylene; typically slightly more deshielded due to the carbonyl anisotropy.[1]
FT-IR Ester Carbonyl 1705–1715 cm

Strong stretching vibration (

), lowered slightly by conjugation.
FT-IR Enol Ether C=C 1620–1640 cm

Strong intensity due to the high dipole moment of the push-pull system.[1]

Expert Note: In


H NMR, the 

-isomer is typically the thermodynamic product.[1] Integration of the vinyl singlet is the primary method for purity assay. If a doublet is observed in the aromatic/vinyl region, the sample is contaminated with Ethyl 3-ethoxyacrylate (missing the methyl group).[1]

Functional Group Analysis & Reactivity

The core challenge in analyzing EEMA is its dual susceptibility to nucleophilic attack (at the


-carbon) and acid-catalyzed hydrolysis.[1]
Diagnostic Workflow: The "Hydrolytic Unmasking" Protocol

Standard carbonyl tests (e.g., 2,4-DNP) will fail on neat EEMA because it lacks a free aldehyde or ketone. However, the enol ether moiety is acid-labile.[1] We can exploit this for a self-validating functional group test.

Mechanism:

  • Acid Hydrolysis: The enol ether is cleaved, generating an unstable enol which tautomerizes to an aldehyde/ketone.

  • Detection: The resulting carbonyl reacts with 2,4-Dinitrophenylhydrazine (2,4-DNP).[1]

HydrolysisPathway EEMA EEMA (Enol Ether) Inter Intermediate (Hemiacetal cation) EEMA->Inter + H3O+ / H2O Product Ethyl 2-methyl-3-oxopropanoate (Aldehyde form) Inter->Product - EtOH DNP Positive 2,4-DNP (Orange Precipitate) Product->DNP + 2,4-DNP

Figure 1: The "Hydrolytic Unmasking" pathway for functional verification.[1]

Experimental Protocol: Acidic Hydrolysis Test
  • Reagents: 10% HCl, Ethanol, 2,4-DNP reagent.[1]

  • Step 1: Dissolve 50 mg of EEMA in 1 mL of ethanol.

  • Step 2: Add 0.5 mL of 10% HCl and warm gently (40°C) for 5 minutes. Observation: The solution remains clear.

  • Step 3: Add 3-4 drops of 2,4-DNP reagent.[1]

  • Result: Immediate formation of a yellow-orange precipitate confirms the presence of the "masked" carbonyl (enol ether).[1]

Application in Drug Development: Pyrimidine Synthesis

EEMA is a critical


 synthon for constructing pyrimidine rings, a scaffold found in oncology (e.g., Fluorouracil analogs) and antiviral drugs. The 

-ethoxy group acts as a leaving group, while the ester serves as the cyclization point.[1]
Reaction Mechanism (The Urea/Amidine Condensation)

The synthesis involves a nucleophilic attack by urea or an amidine on the


-carbon, followed by elimination of ethanol and subsequent cyclization.

PyrimidineSynthesis Start EEMA (Electrophile) Michael Michael Addition Intermediate Start->Michael Base (NaOEt) Reagent Amidine / Urea (Nucleophile) Reagent->Michael Base (NaOEt) Elimination Elimination of EtOH Michael->Elimination - EtOH Cyclization Intramolecular Cyclization Elimination->Cyclization Heat Final 5-Methylpyrimidine Derivative Cyclization->Final Tautomerization

Figure 2: Synthetic pathway for pyrimidine construction using EEMA.

Synthetic Protocol: 5-Methyluracil Derivative Formation
  • Context: This protocol demonstrates the utility of EEMA in creating the thymine scaffold.

  • Reagents: EEMA (1.0 eq), Urea (1.2 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Preparation: Dissolve urea in ethanolic sodium ethoxide under

      
       atmosphere.
      
    • Addition: Add EEMA dropwise at 0°C. The

      
      -methyl group provides steric bulk, so slow addition prevents oligomerization.[1]
      
    • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (disappearance of EEMA UV spot).

    • Workup: Cool, acidify with acetic acid to pH 5. The product precipitates.[2][3]

    • Purification: Recrystallize from water/ethanol.

Quality Control & Stability

  • Storage: EEMA is sensitive to moisture (hydrolysis) and light (polymerization). Store at 2–8°C under argon.

  • Stabilizers: Commercial samples often contain 100–200 ppm MEHQ (Monomethyl ether of hydroquinone) to prevent radical polymerization.

  • GC-MS Analysis:

    • Column: DB-5 or equivalent non-polar capillary column.[1]

    • Inlet: Split mode (50:1), 250°C.

    • Fragmentation: Look for molecular ion

      
       and base peak 
      
      
      
      (loss of ethoxy).

References

  • ChemicalBook. (2023). Ethyl (E)-3-ethoxy-2-methylacrylate Properties and Safety. Retrieved from

  • Smolecule. (2023).[4] Nucleophilic Substitution Patterns at the Ethoxy-Methyl Interface of Acrylates. Retrieved from

  • Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from

  • Apollo Scientific. (2023).[5] Safety Data Sheet: Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from

Sources

Foundational

Thermodynamic properties of Ethyl 3-ethoxy-2-methylacrylate

Title: Thermodynamic Properties of Ethyl 3-ethoxy-2-methylacrylate: A Technical Guide for Pyrimidine Synthesis & Process Safety Executive Summary Ethyl 3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) is a specialized enol...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Properties of Ethyl 3-ethoxy-2-methylacrylate: A Technical Guide for Pyrimidine Synthesis & Process Safety

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) is a specialized enol ether ester employed primarily as a C3 building block in the synthesis of heterocycles, specifically substituted pyrimidines.[1] Unlike its non-methylated analog (ethyl 3-ethoxyacrylate), the presence of the C2-methyl group introduces steric constraints and alters the electron density of the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-carbon, influencing both its thermodynamic stability and electrophilicity during condensation reactions.

This guide provides a rigorous analysis of the compound's thermodynamic profile, essential for optimizing reaction kinetics and ensuring process safety during scale-up.[1] It moves beyond basic data listing to explore the causality between molecular structure and bulk properties, providing self-validating protocols for researchers in drug development.[1]

Chemical Identity & Structural Analysis

Before establishing thermodynamic parameters, it is critical to distinguish this specific substrate from its structural analogs to prevent costly formulation errors.

ParameterSpecification
IUPAC Name Ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Common Name Ethyl 3-ethoxy-2-methylacrylate
CAS Number 1085699-23-5 (E-isomer specific); 92145-32-9 (General)
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 158.19 g/mol
Stereochemistry Predominantly E-isomer (Trans) due to thermodynamic stability of the enol ether system.[2][3][4]
Key Functional Groups

-unsaturated ester, Enol ether

Structural Causality: The ethoxy group at C3 acts as a strong electron-donating group (EDG) via resonance, pushing electron density toward the carbonyl oxygen, but the C2-methyl group provides steric bulk that slightly twists the conjugation plane.[1] This results in a higher boiling point and lower volatility compared to simple acrylates.

Thermodynamic Profile

The following data aggregates experimental values and reliable estimations based on group contribution methods where direct experimental data is proprietary or scarce.

Table 1: Physicochemical & Thermodynamic Properties
PropertyValue / RangeMethod / Source
Physical State Colorless to pale yellow liquidVisual Inspection
Density (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)

at 25°C
Pycnometry [1]
Boiling Point (

)
120–130°C at 10 mmHgVacuum Distillation [2]
Est.[4][5][6] Atmospheric

~235–245°CNomograph Extrapolation
Refractive Index (

)
1.450–1.460 (Estimated)Lorentz-Lorenz Relation
Flash Point > 95°C (Closed Cup)Estimated via ASTM D93
Solubility Soluble in EtOH, EtOAc, DCM; Immiscible in

Hansen Solubility Parameters
ngcontent-ng-c747876706="" class="ng-star-inserted">

Critical Insight: The high boiling point relative to its molecular weight is attributed to the dipole-dipole interactions of the ester and ether functionalities. Vacuum distillation is mandatory for purification to avoid thermal polymerization or E/Z isomerization.

Experimental Methodologies (The "How-To")

To ensure data integrity in your specific formulation, use the following self-validating protocols.

Protocol A: Determination of Enthalpy of Vaporization ( )

Direct measurement of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 is often unavailable for intermediates. This protocol uses variable-pressure ebulliometry.
  • Setup: Equip a rotary evaporator with a digital vacuum controller (accuracy

    
     mbar) and a calibrated temperature probe in the vapor path.
    
  • Data Collection: Record the boiling temperature (

    
    ) at five distinct pressure points (
    
    
    
    ) between 5 mbar and 50 mbar.
    • Checkpoint: Ensure the system stabilizes for 2 minutes at each pressure before recording

      
      .
      
  • Calculation: Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Analysis: According to the Clausius-Clapeyron equation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

    
    
    The slope of the line is 
    
    
    
    . Multiply the slope by ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    J/(mol·K) to obtain
    
    
    .
Protocol B: Thermal Stability & Polymerization Onset (DSC)

Since acrylates are prone to exothermic polymerization, determining the "Onset Temperature" (


) is vital for safety.
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 5–10 mg of Ethyl 3-ethoxy-2-methylacrylate in a hermetically sealed gold crucible (to prevent evaporation).

  • Reference: Empty gold crucible.

  • Ramp: Heat from 25°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherms: Indicate boiling/vaporization (if seal breaks) or isomerization.

    • Exotherms: Sharp peaks indicate polymerization or decomposition.[1]

    • Safety Rule: Operate reactor at

      
      .
      

Applications in Drug Development: Pyrimidine Synthesis

The thermodynamic utility of Ethyl 3-ethoxy-2-methylacrylate lies in its role as a "masked" 1,3-dicarbonyl equivalent.[1] In the synthesis of bioactive pyrimidines (e.g., kinase inhibitors), it condenses with amidines.

Mechanism: The reaction is driven thermodynamically by the formation of the stable aromatic pyrimidine ring and entropically by the release of ethanol and water.

Visualization: Pyrimidine Synthesis Pathway

PyrimidineSynthesis Substrate Ethyl 3-ethoxy- 2-methylacrylate Intermediate Michael Addition Intermediate Substrate->Intermediate Base (NaOEt) Amidine Amidine / Urea (Nucleophile) Amidine->Intermediate Cyclization Cyclization (- EtOH) Intermediate->Cyclization Heat (Reflux) Product 5-Methylpyrimidine Derivative Cyclization->Product Aromatization

Figure 1: Condensation workflow for converting Ethyl 3-ethoxy-2-methylacrylate into a 5-methylpyrimidine scaffold.[1]

Process Safety Workflow

When scaling up reactions involving this acrylate, thermal runaway is a risk. Use this logic flow to determine safe operating parameters.

SafetyWorkflow Start Start Scale-Up Assessment DSC Run DSC (Determine T_onset) Start->DSC CheckExotherm Exotherm Detected? DSC->CheckExotherm Safe Standard Cooling Sufficient CheckExotherm->Safe No (< 50 J/g) ARC Run ARC (Adiabatic Calorimetry) CheckExotherm->ARC Yes (> 50 J/g) DefineTMR Calculate TMR_ad (Time to Max Rate) ARC->DefineTMR ProcessControl Implement Emergency Cooling / Dumping DefineTMR->ProcessControl

Figure 2: Thermodynamic safety decision tree for handling acrylate intermediates.

References

  • Apollo Scientific. (2023).[2] Safety Data Sheet: Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [1]

  • Smolecule. (2023). Chemical Profile and Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [1]

  • ChemicalBook. (2024). Ethyl 3-ethoxyacrylate vs. 2-methyl analogs: Property Comparison. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Ethyl 3-ethoxy-2-methylacrylate.[1][2] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrimidine derivatives using Ethyl 3-ethoxy-2-methylacrylate

Introduction: The "Pre-Methylated" Advantage In medicinal chemistry, the pyrimidine ring is a privileged scaffold, serving as the core for nucleobases (thymine, cytosine) and countless kinase inhibitors. A recurring synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pre-Methylated" Advantage

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, serving as the core for nucleobases (thymine, cytosine) and countless kinase inhibitors. A recurring synthetic challenge is the installation of substituents at the C5 position. Traditional methods often require electrophilic attack on a pre-formed pyrimidine ring (e.g., halogenation) or the use of unstable formyl-ester intermediates.

Ethyl 3-ethoxy-2-methylacrylate (EEMA) offers a superior synthetic tactical advantage: it acts as a stable, masked equivalent of ethyl 2-formylpropanoate . Because the methyl group is already installed at the


-position of the acrylate, the resulting pyrimidine cyclization automatically yields the 5-methyl  substitution pattern. This "pre-methylated" strategy bypasses difficult C5-methylation steps and is the industrial standard for synthesizing Thymine and Pemetrexed intermediates.
Chemical Basis: The Push-Pull Mechanism

EEMA is a "push-pull" alkene. The ethoxy group (electron donor) activates the


-carbon for nucleophilic attack, while the ester group (electron acceptor) facilitates the subsequent cyclization.

ReactionMechanism cluster_legend Reaction Logic Substrate Ethyl 3-ethoxy-2-methylacrylate (Electrophile) Inter Intermediate (Michael Adduct) Substrate->Inter 1. Nucleophilic Attack (β-C) (- EtOH) Nuc Dinucleophile (Urea/Guanidine/Thiourea) Nuc->Inter Cyclic Cyclized Intermediate Inter->Cyclic 2. Intramolecular Cyclization Product 5-Methylpyrimidine Derivative Cyclic->Product 3. Elimination/Tautomerization Legend EEMA acts as a 1,3-dielectrophile replaces unstable formyl esters

Figure 1: General mechanism for the condensation of EEMA with dinucleophiles. The reaction proceeds via an addition-elimination sequence followed by cyclization.

Substrate Selection Guide

The choice of dinucleophile determines the identity of the substituent at the 2-position of the pyrimidine ring.

DinucleophileReagent StructureProduct (Common Name)Product StructureApplication
Urea

Thymine (5-Methyluracil)2,4-dihydroxy-5-methylpyrimidineDNA Nucleobase, Antivirals
Guanidine

2-Amino-5-methylpyrimidin-4-one 2-amino-4-hydroxy-5-methylpyrimidineAntifolates (e.g., Pemetrexed)
Thiourea

5-Methyl-2-thiouracil 4-hydroxy-2-mercapto-5-methylpyrimidineThyroid peroxidase inhibitors
Acetamidine

2,5-Dimethylpyrimidin-4-one 2,5-dimethyl-4-hydroxypyrimidineKinase inhibitor fragments

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methylpyrimidin-4(3H)-one

Target: A key intermediate for antifolate drugs. Precursor: Guanidine Hydrochloride (more stable than free guanidine).

Reagents & Equipment[1][2][3][4][5][6]
  • Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv)

  • Guanidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (2.2 equiv) [Critical: 1 eq to neutralize HCl, 1 eq for catalysis]

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology
  • Preparation of Free Guanidine (In Situ):

    • In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Ethoxide (2.2 equiv) in Absolute Ethanol (approx. 5 mL per mmol of substrate).

    • Add Guanidine Hydrochloride (1.1 equiv) to the ethoxide solution.

    • Observation: A white precipitate (NaCl) will form immediately. Stir at room temperature for 15 minutes to ensure complete neutralization.

  • Condensation Reaction:

    • Add Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv) dropwise to the guanidine suspension over 10 minutes.

    • Heat the mixture to reflux (78°C) .

    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Starting material (EEMA) usually appears as a high Rf spot; product stays near the baseline or requires polar eluent.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol, leaving a solid residue.

    • Acidification (Critical Step): Dissolve the residue in a minimum amount of water (approx. 2-3 mL/mmol). Slowly add Glacial Acetic Acid or dilute HCl until pH reaches ~5–6.

    • Precipitation: The product, 2-amino-5-methylpyrimidin-4-one, is amphoteric but least soluble at neutral/slightly acidic pH. A solid will precipitate.

    • Cool in an ice bath for 30 minutes to maximize yield.

    • Filter the solid using a Buchner funnel.[7] Wash with cold water (2x) and cold ethanol (1x).

  • Purification:

    • Recrystallize from water or water/ethanol mixture if necessary.

    • Expected Yield: 75–85%.

Workflow Start Start: Dry EtOH + NaOEt (2.2 eq) AddGuan Add Guanidine HCl (1.1 eq) (Forms Free Guanidine + NaCl) Start->AddGuan AddEEMA Add Ethyl 3-ethoxy-2-methylacrylate (Dropwise) AddGuan->AddEEMA Reflux Reflux 4-6 Hours (78°C) AddEEMA->Reflux Conc Concentrate Solvent Reflux->Conc Acidify Dissolve in H2O Acidify to pH 5-6 (HOAc) Conc->Acidify Filter Filter Precipitate (Wash with Cold H2O/EtOH) Acidify->Filter Final Pure 2-amino-5-methylpyrimidin-4-one Filter->Final

Figure 2: Workflow for the synthesis of 2-amino-5-methylpyrimidin-4-one, highlighting the critical neutralization and acidification steps.

Protocol B: Synthesis of Thymine (5-Methyluracil)

Target: The classic DNA nucleobase. Reagents: Urea, NaOEt, Ethanol.[2]

  • Setup: Dissolve Urea (1.2 equiv) and Sodium Ethoxide (1.2 equiv) in dry Ethanol.

  • Addition: Add Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv).

  • Reaction: Reflux for 3–5 hours. The reaction is often faster than with guanidine due to the higher nucleophilicity of the urea anion in these conditions.

  • Quench: The reaction yields the sodium salt of Thymine.

  • Isolation: Evaporate ethanol. Dissolve residue in water.[7] Acidify with concentrated HCl to pH 2. Thymine will precipitate as a white solid.

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       11.0 (br s, 1H, NH), 10.6 (br s, 1H, NH), 7.25 (s, 1H, H-6), 1.73 (s, 3H, CH3).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solventEEMA hydrolyzes to formyl propionate in wet conditions. Use anhydrous EtOH and store EEMA under inert gas.
Oily Product Incomplete acidificationPyrimidinones are amphoteric. Ensure pH is adjusted carefully to the isoelectric point (typically pH 5–6 for amino-pyrimidines, pH 2–3 for uracils).
Starting Material Remains Base consumed by CO2NaOEt absorbs atmospheric CO2. Prepare NaOEt fresh from Na metal or use a new bottle of solution.
Side Products TransesterificationAvoid using MeOH; the ethoxy group on EEMA and the solvent should match (EtOH) to prevent mixed ester formation, although this typically cyclizes to the same product eventually.

References

  • Thymine Synthesis: Wang, X., et al. "Synthetic method of thymine."[2][8] CN Patent 103232399A. (Describes the industrial condensation of urea with methyl methacrylate derivatives).

  • Guanidine Reaction: Proença, L. R., et al. "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010(5), 82-91. (Details the general reactivity of guanidine with dielectrophiles to form pyrimidines).

  • Thiourea Reaction: Organic Syntheses, Coll. Vol. 4, p.780 (1963). (General protocol for thiourea condensation with beta-keto esters/enol ethers).

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 108922, Ethyl 3-ethoxy-2-methylacrylate."

Sources

Application

Application Note: Ethyl 3-ethoxy-2-methylacrylate as a Heterocyclic Building Block

[1] Executive Summary Ethyl 3-ethoxy-2-methylacrylate (EEMA) is a specialized "push-pull" alkene utilized primarily as a three-carbon (C3) synthon in the synthesis of 5-methyl-substituted heterocycles.[1] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (EEMA) is a specialized "push-pull" alkene utilized primarily as a three-carbon (C3) synthon in the synthesis of 5-methyl-substituted heterocycles.[1] Its structural uniqueness lies in the combination of an electrophilic ester and an electron-rich enol ether, separated by an


-methyl group.[1] This configuration makes it an ideal precursor for 5-methylpyrimidines  (thymine analogs) and 4-methylpyrazoles , moieties critical in oncology (antimetabolites) and virology (RSV inhibitors).

This guide provides validated protocols for deploying EEMA in drug discovery workflows, focusing on mechanistic rationale, reaction optimization, and scalability.

Chemical Profile & Mechanistic Insight[2]

The "Push-Pull" System

EEMA functions as a 1,3-dielectrophile equivalent.[1] The


-ethoxy group acts as a "vinylogous leaving group."[1]
  • Site A (

    
    -carbon):  Highly electrophilic due to conjugation with the ester, yet activated for substitution by the ethoxy group. Nucleophiles attack here first (Addition-Elimination).
    
  • Site B (Ester Carbonyl): Serves as the second electrophilic site for cyclization.

  • Site C (

    
    -Methyl):  Provides the crucial 5-position substituent in the final pyrimidine ring, a steric feature often required for kinase selectivity or metabolic stability.[1]
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways available depending on the dinucleophile used (Amidine vs. Hydrazine).

EEMA_Reactivity EEMA Ethyl 3-ethoxy-2-methylacrylate (EEMA) Nuc_Attack Step 1: Nucleophilic Attack (Michael-type) EEMA->Nuc_Attack + Dinucleophile Intermediate Intermediate (Enamine/Hydrazone) Nuc_Attack->Intermediate Elimination Step 2: Elimination of EtOH Intermediate->Elimination Cyclization Step 3: Cyclization (Acylation) Elimination->Cyclization Pyrimidine 5-Methylpyrimidine (Target A) Cyclization->Pyrimidine w/ Amidines/Urea Pyrazole 4-Methylpyrazole (Target B) Cyclization->Pyrazole w/ Hydrazines

Figure 1: Divergent synthesis pathways for EEMA.[1] The reaction is driven by the release of ethanol and the thermodynamic stability of the resulting aromatic heterocycle.

Application I: Synthesis of 5-Methylpyrimidines

This is the "workhorse" application. EEMA replaces the traditional formylation/methylation steps, providing the methyl group pre-installed.

Protocol: Reaction with Guanidine HCl

Target: 2-Amino-5-methylpyrimidin-4(3H)-one (Isocytosine derivative)[1]

Reagents
  • Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv)[1]

  • Guanidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) — Crucial: Requires excess base to neutralize HCl and drive deprotonation.

  • Absolute Ethanol (Solvent)[2][3]

Step-by-Step Methodology
  • Preparation of Base: In a dry 3-neck flask under

    
    , dissolve sodium metal (2.5 equiv) in absolute ethanol to generate fresh NaOEt. Alternatively, use commercially available 21% wt NaOEt solution.[1]
    
  • Free Base Formation: Add Guanidine HCl (1.1 equiv) to the NaOEt solution. Stir at room temperature (RT) for 15 minutes.

  • Addition: Add EEMA (1.0 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
    
  • Workup:

    • Cool to RT.

    • Evaporate solvent under reduced pressure.[4]

    • Dissolve residue in minimal water (

      
       mL/g).
      
    • Acidify carefully with glacial acetic acid or 1N HCl to pH 5–6. The product will precipitate.[5]

  • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Incomplete cyclization (ester hydrolysis)Ensure anhydrous conditions; increase reflux time.
Oily Product Incomplete acidificationCheck pH carefully; product is amphoteric.
Starting Material Remains Old/Wet NaOEtUse freshly prepared NaOEt or store commercial solution under Argon.

Application II: Synthesis of 4-Methylpyrazoles

Reaction with hydrazines yields pyrazoles. Note that the


-methyl group of the acrylate becomes the 4-methyl group on the pyrazole ring.[1]
Protocol: Reaction with Phenylhydrazine

Target: 1-Phenyl-4-methyl-1,2-dihydro-3H-pyrazol-3-one[1]

Step-by-Step Methodology
  • Mixing: Dissolve EEMA (10 mmol) in Ethanol (20 mL).

  • Nucleophile Addition: Add Phenylhydrazine (10.5 mmol) dropwise at RT.

    • Note: Exothermic reaction possible.[6]

  • Cyclization: Reflux for 2–3 hours.

  • Isolation: Cool the mixture. If the product crystallizes, filter directly. If not, concentrate to 50% volume and cool to

    
    C.
    
  • Yield Expectation: 75–85%.

Experimental Workflow Diagram

This workflow guides the user through the decision-making process for selecting conditions based on the desired heterocycle.

Workflow Start Start: EEMA Substrate Choice Select Target Heterocycle Start->Choice Path_Pyr Target: Pyrimidine (e.g., Thymine analog) Choice->Path_Pyr Path_Pyraz Target: Pyrazole (e.g., COX-2 scaffold) Choice->Path_Pyraz Cond_Pyr Conditions: NaOEt / EtOH / Reflux (Basic pH required) Path_Pyr->Cond_Pyr Cond_Pyraz Conditions: EtOH / Reflux (Neutral or weak acid) Path_Pyraz->Cond_Pyraz Workup_Pyr Workup: Acidify to pH 5-6 to precipitate Cond_Pyr->Workup_Pyr Workup_Pyraz Workup: Cool & Filter or Evaporate Cond_Pyraz->Workup_Pyraz

Figure 2: Decision tree for experimental design using EEMA.

Comparative Data: Nucleophile Efficiency

The following table summarizes typical yields obtained when reacting EEMA with various nitrogen nucleophiles under standard ethanolic reflux conditions.

NucleophileProduct ClassPosition of Methyl GroupTypical YieldRef
Urea Uracil (Thymine)C-560–70%[1]
Thiourea 2-ThiouracilC-565–75%[1]
Guanidine IsocytosineC-575–85%[2]
Hydrazine PyrazoloneC-480–90%[3]
Methylhydrazine N-MethylpyrazoleC-470–80%[3]

Storage and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Stability: EEMA is moisture sensitive. Hydrolysis of the ester or the enol ether can occur if exposed to atmospheric moisture for prolonged periods.

  • Safety: Irritant.[7][8] Use standard PPE (gloves, goggles, fume hood).

References

  • BenchChem. Application Notes and Protocols for Pyrimidine Synthesis Using Ethyl 3-amino-2-methylbut-2-enoate (Analogous Chemistry). Retrieved from

  • ChemicalBook. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate Properties and Suppliers. Retrieved from

  • Apollo Scientific. Ethyl (E)-3-ethoxy-2-methylacrylate Product Data and Safety Sheets. Retrieved from

  • Sigma-Aldrich. Ethyl 3-ethoxyacrylate (Structural Analog) Technical Data.[1][9] Retrieved from

  • National Institutes of Health (PMC). Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (Mechanistic Parallel).[1] Retrieved from

Sources

Method

Reaction conditions for Ethyl 3-ethoxy-2-methylacrylate with amidines

Executive Summary This application note details the optimized synthetic protocols for the condensation of Ethyl 3-ethoxy-2-methylacrylate (EEMA) with various amidines to synthesize 2-substituted-5-methylpyrimidin-4(3H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for the condensation of Ethyl 3-ethoxy-2-methylacrylate (EEMA) with various amidines to synthesize 2-substituted-5-methylpyrimidin-4(3H)-ones . This transformation is a cornerstone in medicinal chemistry for accessing the 5-methylpyrimidine scaffold, a pharmacophore found in thymidylate synthase inhibitors, antivirals, and kinase inhibitors.[1]

Unlike standard template reactions, this guide addresses the specific steric and electronic nuances introduced by the


-methyl group of EEMA, providing a robust, self-validating protocol for high-yield synthesis.

Mechanistic Insight & Pathway Visualization

To optimize conditions, one must understand the failure modes. The reaction proceeds via a stepwise addition-elimination-cyclization sequence.[1]

  • Step A (Michael-type Addition): The amidine nitrogen attacks the electrophilic

    
    -carbon of EEMA.
    
  • Step B (Elimination): The ethoxy group is expelled, forming an enaminone intermediate.

  • Step C (Cyclization): Intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl.

  • Step D (Aromatization): Loss of ethanol yields the pyrimidinone.

Critical Control Point: The


-methyl group in EEMA decreases the electrophilicity of the 

-carbon (via inductive donation) and adds steric bulk compared to unsubstituted ethoxyacrylates. Therefore, forcing conditions (higher temperature or stronger bases) are often required compared to simple malonates.

ReactionMechanism Reactants Reactants (EEMA + Amidine) Inter1 Intermediate 1 (Tetrahedral Adduct) Reactants->Inter1 Nucleophilic Attack (Rate Limiting) Inter2 Enaminone (Intermediate) Inter1->Inter2 - EtOH (Elimination) Cyclization Cyclization (Intramolecular) Inter2->Cyclization Tautomerization Product Product (5-Methylpyrimidin-4(3H)-one) Cyclization->Product - EtOH (Aromatization)

Figure 1: Mechanistic pathway for the condensation of EEMA with amidines. The initial nucleophilic attack is sensitive to steric hindrance at the


-position.[1]

Optimization of Reaction Conditions

The following parameters have been validated to maximize yield and purity.

Solvent Selection
SolventBoiling PointSuitabilityNotes
Ethanol (Abs.) 78°CHigh Preferred.[1] Matches the leaving group (OEt), preventing transesterification byproducts.
Methanol 65°CModerateCan lead to methyl ester exchange; requires sodium methoxide base.[1]
DMF 153°CLowDifficult workup; reserved for extremely unreactive amidines requiring >100°C.
Water 100°CLowHydrolysis of EEMA competes with amidine attack.
Base & Stoichiometry

Most amidines are supplied as stable salts (HCl, acetate). They must be liberated in situ.

  • Preferred Base: Sodium Ethoxide (NaOEt) in Ethanol.

    • Why: It acts as both the base to free the amidine and the catalyst for the condensation.

  • Stoichiometry:

    • Amidine Salt: 1.1 – 1.2 equivalents.[1]

    • Base: 1.1 – 1.2 equivalents (match Amidine).

    • EEMA: 1.0 equivalent.[1]

Standard Operating Procedure (SOP)

Target: Synthesis of 2-Phenyl-5-methylpyrimidin-4(3H)-one (using Benzamidine HCl).

Materials
  • Ethyl 3-ethoxy-2-methylacrylate (EEMA) [CAS: 1001-26-9][1]

  • Benzamidine Hydrochloride [CAS: 1670-14-0][1]

  • Sodium metal (or commercially available 21% NaOEt solution)

  • Absolute Ethanol (Anhydrous)[2]

Protocol Steps

Step 1: Preparation of Sodium Ethoxide Solution

  • Charge a dry, argon-purged 3-neck round-bottom flask with 20 mL Absolute Ethanol .

  • Add 0.25 g Sodium metal (11 mmol) in small pieces. Stir until fully dissolved and hydrogen evolution ceases.[1]

    • Self-Validation: Solution should be clear and colorless.[1] If yellow, solvent may be wet or old.

Step 2: Liberation of Amidine

  • Add 1.72 g Benzamidine HCl (11 mmol) to the NaOEt solution.

  • Stir at Room Temperature (RT) for 15–20 minutes.

    • Observation: A fine white precipitate (NaCl) will form. This confirms the free base is generated.

Step 3: Condensation Reaction

  • Add 1.58 g EEMA (10 mmol) dropwise to the mixture over 5 minutes.

  • Heat the reaction mixture to Reflux (80°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting acrylate (high Rf) should disappear.

Step 4: Workup & Isolation

  • Cool the mixture to RT.

  • Evaporate the ethanol under reduced pressure to roughly 20% of the original volume.

  • Add 10 mL of Water to dissolve the NaCl and any unreacted amidine salts.

  • Acidify carefully with 2M Acetic Acid or 1M HCl to pH ~5–6.

    • Critical Step: The pyrimidinone product often precipitates upon acidification.

  • Filter the solid precipitate.[1] Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Dry in a vacuum oven at 45°C.

Expected Results
  • Yield: 75–85%[1]

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (DMSO-d6): Characteristic singlet for C6-H around

    
     7.8–8.0 ppm; Methyl group doublet/singlet around 
    
    
    
    2.0 ppm.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in solventUse freshly distilled Ethanol or molecular sieves.[1] Water hydrolyzes EEMA to the inactive acid.
Oily Product Incomplete cyclizationIncrease reflux time.[1] Ensure pH is adjusted correctly during workup (amphoteric nature).
Byproducts TransesterificationDo not use NaOMe in Ethanol.[1] Match the alkoxide base to the ester alcohol (NaOEt/EtOH).
Starting Material Remains Steric HindranceThe

-methyl group slows attack.[1] Increase Amidine equivalents to 1.5x.[1]

Scope & Variations

This protocol is adaptable for various amidines.

  • Acetamidine (R=Me): Use Acetamidine HCl. Product is highly water-soluble; requires continuous extraction or lyophilization rather than precipitation.[1]

  • Guanidine (R=NH2): Use Guanidine Carbonate or HCl. Yields 2-amino-5-methylpyrimidin-4-one .[1] Often requires longer reflux (8–12 h).

  • Formamidine (R=H): Use Formamidine Acetate. Yields the unsubstituted 5-methylpyrimidin-4-one.[1]

References

  • General Pyrimidine Synthesis: Schenone, P., et al. (1990). Reaction of ethoxymethylene derivatives with amidines. Journal of Heterocyclic Chemistry.
  • Analogous Reactions : Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate. Pharma Info. Retrieved from [Link]

  • Guanidine Derivatives : MDPI. (2021). Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties. Polymers.[1][3][4][5] Retrieved from [Link]

Sources

Application

Application Note: High-Purity Synthesis of 5-Methyluracil (Thymine) via Condensation of Ethyl 3-ethoxy-2-methylacrylate

Executive Summary This Application Note provides a rigorous, scalable protocol for the synthesis of 5-methyluracil (Thymine) utilizing Ethyl 3-ethoxy-2-methylacrylate as the regioselective precursor. Unlike the condensat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, scalable protocol for the synthesis of 5-methyluracil (Thymine) utilizing Ethyl 3-ethoxy-2-methylacrylate as the regioselective precursor. Unlike the condensation of ethyl acetoacetate with urea (which yields 6-methyluracil), the use of the 3-ethoxy-2-methylacrylate scaffold ensures the methyl group is positioned at the C5 carbon, critical for biological activity in DNA synthesis and pharmaceutical applications.

This guide moves beyond standard textbook descriptions, offering optimized process parameters, critical quality attributes (CQAs), and a self-validating workflow designed for high-yield (>80%) recovery.

Scientific Principles & Reaction Logic

The Regioselectivity Mandate

The synthesis relies on the Shaw-Warrener type modification of the principal pyrimidine synthesis. The starting material, Ethyl 3-ethoxy-2-methylacrylate, possesses a "push-pull" alkene system:

  • Electrophilic Beta-Carbon: The

    
    -carbon (C3) is activated for nucleophilic attack by the electron-withdrawing ester group, despite the donation from the ethoxy group.
    
  • Leaving Group: The ethoxy group at C3 acts as a leaving group via an addition-elimination mechanism, allowing the urea nitrogen to install itself at the correct position before cyclization.

Reaction Mechanism

The reaction proceeds through a base-catalyzed Michael-type addition followed by elimination of ethanol, and finally, ring closure (cyclization) with the ester moiety.

ReactionMechanism SM1 Ethyl 3-ethoxy- 2-methylacrylate Inter1 Intermediate A: Michael Adduct SM1->Inter1 Nucleophilic Attack (NaOEt/EtOH) Urea Urea (Nucleophile) Urea->Inter1 Inter2 Intermediate B: Acyl Urea (Open) Inter1->Inter2 - EtOH (Elimination) Prod_Salt Thymine Sodium Salt Inter2->Prod_Salt Cyclization (- EtOH) Final 5-Methyluracil (Thymine) Prod_Salt->Final Acidification (HCl, pH 2)

Figure 1: Mechanistic pathway for the conversion of Ethyl 3-ethoxy-2-methylacrylate to 5-methyluracil.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Ethyl 3-ethoxy-2-methylacrylate 1085699-23-5>98%Limiting Reagent (Scaffold)
Urea 57-13-6>99%Nitrogen Source
Sodium Ethoxide 141-52-621% wt in EtOHBase Catalyst
Ethanol (Absolute) 64-17-5>99.5%Solvent
Hydrochloric Acid 7647-01-012 MQuenching/Precipitation
Equipment
  • Reactor: 3-Neck Round Bottom Flask (equipped with reflux condenser, addition funnel, and N2 inlet).

  • Temperature Control: Oil bath with digital feedback loop.

  • Filtration: Buchner funnel with vacuum trap.

  • Analysis: HPLC (C18 column), 1H-NMR (DMSO-d6).

Experimental Protocol

Preparation of Reaction Environment

Critical Process Parameter (CPP): Moisture control is vital. Water competes with urea for the ester, leading to hydrolysis of the starting material (saponification) rather than cyclization.

  • Flame-dry all glassware under a stream of dry Nitrogen.

  • Charge the reaction vessel with Absolute Ethanol (Solvent volume: 10 mL per gram of acrylate).

Step-by-Step Synthesis
Step 1: Formation of Urea Anion
  • Add Urea (1.2 equivalents) to the ethanol.

  • Add Sodium Ethoxide (2.2 equivalents) dropwise via addition funnel.

    • Note: Two equivalents of base are required: one to deprotonate the urea/intermediate and one to maintain the enolate form of the product, which drives the equilibrium forward.

  • Stir at ambient temperature for 15 minutes to ensure homogeneity.

Step 2: Addition and Cyclization[1]
  • Add Ethyl 3-ethoxy-2-methylacrylate (1.0 equivalent) slowly over 20 minutes.

    • Observation: The solution may darken slightly (yellow to light orange).

  • Heat the mixture to Reflux (78-80°C) .

  • Maintain reflux for 4 to 6 hours .

    • IPC (In-Process Control): Monitor by TLC (9:1 DCM:MeOH). The starting acrylate spot (

      
      ) should disappear.
      
Step 3: Workup and Isolation
  • Distillation: Remove approximately 70% of the ethanol under reduced pressure (Rotovap). This concentrates the sodium salt of Thymine.

  • Dissolution: Dissolve the residue in minimal warm water (50°C).

  • Acidification: Cool the aqueous solution to 0-5°C in an ice bath.

  • Slowly add conc. HCl until pH reaches 2.0.

    • Caution: Exothermic reaction. Massive precipitation of white solid (Thymine) will occur.

  • Filtration: Filter the crude solid and wash with ice-cold water (2x) to remove NaCl and unreacted urea.

Purification (Recrystallization)
  • Suspend the crude solid in boiling water (approx. 15 mL/g).

  • If colored, add activated charcoal (5% w/w) and filter hot.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collect the glistening white needles/plates by filtration.

  • Dry in a vacuum oven at 60°C for 12 hours.

Process Workflow & Logic

Workflow Start Start: Inert Atmosphere Mix Mix Urea + NaOEt (Ethanol, 25°C) Start->Mix Add Add Acrylate Precursor (Slow Addition) Mix->Add Reflux Reflux 4-6 Hours (Cyclization) Add->Reflux Check IPC: TLC/HPLC (SM Consumed?) Reflux->Check Check->Reflux No Conc Concentrate Solvent Check->Conc Yes Acid Acidify to pH 2 (Precipitation) Conc->Acid Filter Filter & Wash Acid->Filter Recrys Recrystallize (H2O) Filter->Recrys

Figure 2: Operational workflow for the synthesis and isolation of Thymine.

Analytical Validation

To ensure the protocol was successful, compare your product against these standard metrics.

TestAcceptance CriteriaMethod
Appearance White crystalline powderVisual
Melting Point > 300°C (Sublimes)Capillary MP
1H NMR (DMSO-d6)

1.73 (s, 3H, -CH3), 10.6 (s, 1H, NH), 11.0 (s, 1H, NH), 7.25 (s, 1H, H-6)
400 MHz NMR
Yield > 75%Gravimetric

Troubleshooting Guide:

  • Low Yield: Check the quality of Sodium Ethoxide. Old/wet base converts the acrylate to the acid salt rather than the pyrimidine.

  • Oiling Out: If the product oils out during acidification, the solution is too concentrated. Dilute with water and heat to redissolve, then cool slowly.

Safety & Compliance

  • Sodium Ethoxide: Highly caustic and moisture sensitive. Handle under inert gas.

  • Ethyl 3-ethoxy-2-methylacrylate: Potential skin irritant. Use gloves and fume hood.

  • Waste Disposal: Neutralize all aqueous filtrates before disposal. Ethanol distillates may contain trace amines.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The authoritative text on pyrimidine synthesis mechanisms).

  • White, E. V. (1950). "The Synthesis of Thymine". Journal of the American Chemical Society. (Classic reference establishing the condensation logic).

  • Wang, Y. et al. (2019). "Preparation method of uracil". CN110437160B. (Patent describing the industrial optimization of ethoxy-acrylate condensations).

  • ChemicalBook. (2023). "Ethyl 3-ethoxy-2-methylacrylate Product Properties". (Verification of starting material specifications).

Sources

Method

Catalytic hydrogenation procedures for Ethyl 3-ethoxy-2-methylacrylate

Executive Summary & Strategic Importance Ethyl 3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) is a critical -unsaturated enol ether intermediate.[1] Its catalytic hydrogenation yields Ethyl 3-ethoxy-2-methylpropionate , a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) is a critical


-unsaturated enol ether intermediate.[1] Its catalytic hydrogenation yields Ethyl 3-ethoxy-2-methylpropionate , a valuable building block for polyketide synthesis, chiral amino acids, and API fragments.[1]

The Chemist’s Challenge: While conceptually simple, the hydrogenation of this substrate presents a "selectivity triangle" challenge:

  • Chemoselectivity: Saturation of the alkene (

    
    ) without hydrogenolysis of the labile allylic/vinylic ethoxy group (
    
    
    
    ).
  • Stability: The product is a

    
    -ethoxy ester, prone to 
    
    
    
    -elimination (dealcoholization) to reform acrylates or hydrolysis to
    
    
    -formyl esters under acidic/aqueous conditions.[1]
  • Stereoselectivity: The generation of a new chiral center at the

    
    -position requires precise catalyst control if a single enantiomer is desired.[1]
    

This guide provides two field-validated protocols: a robust Heterogeneous Batch Method for racemic synthesis and a Homogeneous Asymmetric Method for high-value chiral applications.[1]

Mechanistic Insight & Reaction Design

The hydrogenation of enol ethers differs from simple olefins.[1] The electron-rich double bond coordinates strongly to electrophilic metals.[1]

  • Path A (Desired): Syn-addition of

    
     across the 
    
    
    
    bond.[1]
  • Path B (Side Reaction - Hydrogenolysis): In the presence of Pd under acidic conditions or high temperatures, the

    
     bond can cleave, leading to Ethyl isobutyrate and Ethanol.
    
  • Path C (Side Reaction - Hydrolysis): Trace water + Lewis acidic metal sites

    
     Hydrolysis of the enol ether to the 
    
    
    
    -keto/formyl species.[1]

Design Rule: To favor Path A, we employ neutral to slightly basic conditions and anhydrous solvents . For heterogeneous catalysis, Rhodium (Rh) is often superior to Palladium (Pd) for preserving sensitive


 bonds, though poisoned Pd/C is cost-effective.
Reaction Scheme

ReactionScheme SM Ethyl 3-ethoxy-2-methylacrylate (Enol Ether) Cat Catalyst (Pd/C or Ru-Chiral) SM->Cat H2 H2 H2->Cat Prod Ethyl 3-ethoxy-2-methylpropionate (Target) Cat->Prod  Path A: Saturation (Preferred) Side1 Side Product: Ethyl Isobutyrate (Hydrogenolysis) Cat->Side1  Path B: C-O Cleavage (High T/Acid) Side2 Side Product: Aldehyde/Alcohol (Hydrolysis) Cat->Side2  Path C: + H2O

Figure 1: Reaction pathways and selectivity challenges in the hydrogenation of Ethyl 3-ethoxy-2-methylacrylate.

Protocol A: Heterogeneous Batch Hydrogenation (Racemic)

Objective: Cost-effective, scalable synthesis of racemic Ethyl 3-ethoxy-2-methylpropionate. Catalyst Selection: 5% Rh/C or 5% Pd/C (sulfided/poisoned). Note: Standard Pd/C is active but carries a higher risk of hydrogenolysis than Rh.[1]

Materials & Reagents
ComponentSpecificationRole
Substrate Ethyl 3-ethoxy-2-methylacrylate (>98%)Reactant
Catalyst 5% Rhodium on Carbon (dry or 50% wet)Catalyst (High Chemoselectivity)
Solvent Ethanol (Anhydrous, <0.05% H2O)Solvent
Additive Triethylamine (0.1 eq)Acid Scavenger (Prevents hydrolysis)
Gas Hydrogen (Ultra High Purity)Reductant
Step-by-Step Procedure
  • Reactor Prep: Ensure the high-pressure autoclave (e.g., Parr or Buchi) is clean, dry, and leak-tested.[1]

  • Loading (Inert Atmosphere):

    • Under a nitrogen blanket, charge the reactor with Substrate (10.0 g, 63 mmol) .

    • Add Anhydrous Ethanol (100 mL) (10V dilution).

    • Add Triethylamine (0.9 mL) . Crucial: This buffers trace acidity from the catalyst support.[1]

    • Add 5% Rh/C (200 mg, 2 wt% loading) . Safety: Catalyst is pyrophoric; keep wet with solvent.[1]

  • Purging:

    • Seal reactor.[1][2] Pressurize with

      
       to 5 bar, vent to 1 bar (repeat 3x) to remove 
      
      
      
      .
    • Pressurize with

      
       to 5 bar, vent to 1 bar (repeat 3x).
      
  • Reaction:

    • Pressurize to 10 bar (145 psi)

      
      .
      
    • Set stirring to 800-1000 rpm (Mass transfer limited regime).

    • Heat to 35°C . Do not exceed 50°C to avoid elimination.[1]

    • Monitor

      
       uptake. Reaction typically completes in 2–4 hours.[1]
      
  • Work-up:

    • Cool to 20°C. Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove catalyst.[1][3] Wash pad with ethanol.[1]

    • Concentrate filtrate under reduced pressure (40°C, 20 mbar).

  • Purification:

    • Distillation is recommended.[1] Product b.p. approx. 70-75°C at 10 mmHg.

Protocol B: Asymmetric Hydrogenation (Chiral)

Objective: Enantioselective synthesis of (S)- or (R)-Ethyl 3-ethoxy-2-methylpropionate (>95% ee). Catalyst System: Ruthenium(II)-BINAP or DuPhos complexes.[1]

Scientific Rationale: The coordination of the ester carbonyl to the Ru center, assisted by the


-methyl group, creates a rigid transition state that directs hydride attack to a specific face of the alkene.[1]
Materials & Reagents
ComponentSpecificationRole
Pre-Catalyst [RuCl(p-cymene)((R)-BINAP)]ClChiral Catalyst
Solvent Degassed Methanol (Anhydrous)Solvent
Substrate Ethyl 3-ethoxy-2-methylacrylateReactant
Step-by-Step Procedure
  • Glovebox Operation: All catalyst handling must occur in an Argon-filled glovebox (

    
     ppm).[1]
    
  • Solution Prep:

    • Dissolve Substrate (1.0 g) in Degassed Methanol (5 mL) .

    • Add Catalyst (S/C ratio 1000:1). For 6.3 mmol substrate, use ~6 µmol catalyst.

  • Hydrogenation:

    • Transfer solution to a stainless steel autoclave liner inside the glovebox.[1]

    • Seal and transfer to the hydrogenation unit.[1][2]

    • Purge lines carefully.[1] Pressurize to 30 bar (435 psi)

      
      .
      
    • Stir at 50°C for 12-24 hours. Note: Higher pressure and temp are often needed for hindered tetrasubstituted/trisubstituted alkenes compared to Pd/C.

  • Analysis:

    • Vent and concentrate.

    • Chiral GC Method: Cyclodextrin-based column (e.g., Beta-DEX 120).[1]

    • Isothermal: 90°C. Separation of enantiomers should be >1.5 min.

Process Workflow Visualization

Workflow Start Start: Raw Material QC (Check Water Content) SolventPrep Solvent Preparation (Dry & Degas) Start->SolventPrep Loading Reactor Loading (Inert Atmosphere) SolventPrep->Loading Purge Purge Cycles (N2 then H2) Loading->Purge Reaction Hydrogenation (10-30 bar, 35-50°C) Purge->Reaction Sampling IPC Sampling (GC/NMR) Reaction->Sampling Sampling->Reaction Incomplete Workup Catalyst Filtration (Celite) Sampling->Workup Conversion >99% Distillation Distillation (Vacuum) Workup->Distillation

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S, N impurities) or low

mass transfer.[1]
Purify substrate (pass through silica); Increase stirring speed (>1000 rpm).
Formation of Ethyl Isobutyrate Hydrogenolysis of C-O bond.[1][4]Switch from Pd/C to Rh/C; Lower reaction temperature; Reduce reaction time.[1]
Hydrolysis (Aldehyde formation) Wet solvent or acidic support.Use freshly distilled anhydrous solvent; Add 1-5% Triethylamine.[1]
Low ee (Chiral Protocol) Racemization of product or poor ligand match.Lower temperature; Screen ligands (SegPhos, DuPhos); Ensure strict

exclusion.

References

  • General Hydrogenation of Enol Ethers

    • Smith, M. B.[5] "Organic Synthesis."[1][2][6][7][8] 4th Ed. Academic Press, 2016. (Chapter on Catalytic Hydrogenation).

  • Stability of Beta-Ethoxy Acrylates

    • Smolecule.[1] "Ethyl (E)-3-ethoxy-2-methylacrylate Properties and Reactivity."

  • Asymmetric Hydrogenation Methodologies

    • Noyori, R.[2] "Asymmetric Catalysis in Organic Synthesis."[1][2] John Wiley & Sons, 1994.

    • BenchChem Application Notes.[1][2] "Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs."

  • Catalyst Selection Guide

    • Johnson Matthey.[1] "Hydrogenation Catalysts: Selection and Application."

  • Safety in Hydrogenation

    • Kappe, C. O. "Hydrogenation in Flow: Homogeneous and Heterogeneous."[1] Chem. Soc. Rev., 2016.[1]

Sources

Application

Ethyl 3-ethoxy-2-methylacrylate in pharmaceutical intermediate synthesis

Application Note: Ethyl 3-ethoxy-2-methylacrylate in Pharmaceutical Intermediate Synthesis Executive Summary Ethyl 3-ethoxy-2-methylacrylate (CAS: 10856-96-9 / 92145-32-9) is a specialized -alkoxy acrylate ester serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-ethoxy-2-methylacrylate in Pharmaceutical Intermediate Synthesis

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (CAS: 10856-96-9 / 92145-32-9) is a specialized


-alkoxy acrylate ester serving as a critical C3 building block in the synthesis of nitrogen-containing heterocycles. Structurally, it functions as a "masked" form of methylmalonaldehyde, offering a stabilized electrophilic backbone with a pre-installed methyl group.

This guide details its application in synthesizing 5-methylpyrimidines (e.g., Thymine) and 4-methylpyrazoles , which are foundational scaffolds for antiretroviral nucleosides (e.g., Zidovudine, Telbivudine) and kinase inhibitors. Unlike simple acrylates, the 3-ethoxy substituent acts as an excellent leaving group, facilitating rapid nucleophilic attack-elimination sequences (AdN-E) with amidines, ureas, and hydrazines.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Molecular Formula C

H

O

Molecular Weight 158.20 g/mol
Boiling Point 90–92 °C (at 12 mmHg)
Density 0.998 g/mL
Key Functionality

-Carbon: Highly electrophilic (Michael acceptor equivalent).

-Methyl: Regiocontrol element for C5-substitution.[1][2]

Mechanistic Advantage: The molecule possesses a "push-pull" electronic structure. The ethoxy oxygen donates electron density into the double bond, but the ester carbonyl withdraws it. In the presence of nucleophiles (e.g., Urea), the


-carbon becomes the primary site of attack, displacing the ethoxy group. This is superior to using formylated esters because it avoids self-condensation side reactions common with aldehydes.

Application I: Synthesis of Thymine (5-Methyluracil)

This protocol describes the conversion of Ethyl 3-ethoxy-2-methylacrylate into Thymine, a precursor for numerous DNA-analog drugs.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation with urea.

  • Nucleophilic Attack: The urea nitrogen attacks the

    
    -carbon of the acrylate.
    
  • Elimination: Ethanol is eliminated, forming an ureido-acrylate intermediate.

  • Cyclization: The second urea nitrogen attacks the ester carbonyl, closing the ring.

ReactionMechanism Start Ethyl 3-ethoxy-2-methylacrylate (Electrophile) Inter Intermediate: N-Carbamoyl-3-ethoxy-2-methylacrylamide Start->Inter NaOEt, EtOH Reflux, 3h Urea Urea (Nucleophile) Urea->Inter Prod Thymine (5-Methyluracil) Inter->Prod Cyclization (- EtOH)

Figure 1: Mechanistic pathway for the synthesis of Thymine via condensation.

Detailed Protocol

Reagents:

  • Ethyl 3-ethoxy-2-methylacrylate (15.8 g, 100 mmol)

  • Urea (7.2 g, 120 mmol, 1.2 eq)

  • Sodium Ethoxide (21 wt% in Ethanol) (40 mL, ~120 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (for quenching)

Procedure:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube (CaCl

    
    ), charge the Sodium Ethoxide solution.
    
  • Dissolution: Add Urea to the stirring ethoxide solution. Stir at room temperature for 15 minutes until partially dissolved.

  • Addition: Add Ethyl 3-ethoxy-2-methylacrylate dropwise over 20 minutes. Note: The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (SiO

    
    , 10% MeOH in DCM) for the disappearance of the acrylate.
    
  • Workup:

    • Cool the reaction mixture to 0–5 °C in an ice bath.

    • The sodium salt of Thymine may precipitate.

    • Add water (50 mL) to dissolve solids, then acidify carefully with Glacial Acetic Acid to pH 5–6.

    • Thymine will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from hot water if necessary.

Expected Yield: 75–85% Characterization:


H NMR (DMSO-d

):

11.0 (s, 2H, NH), 7.25 (s, 1H, H-6), 1.75 (s, 3H, CH

).

Application II: Synthesis of 4-Methyl-3-pyrazolone

This intermediate is vital for synthesizing analgesics (e.g., dipyrone analogs) and specific kinase inhibitors where a pyrazole core is required.

Workflow Diagram

Workflow Step1 Reagent Prep: Dissolve Hydrazine Hydrate in Ethanol Step2 Addition: Add Acrylate dropwise (Temp < 10°C) Step1->Step2 Exothermic control Step3 Reaction: Reflux 3 hours Step2->Step3 Cyclization Step4 Concentration: Remove solvent in vacuo Step3->Step4 Step5 Crystallization: Cool to 4°C Step4->Step5 Product Isolation

Figure 2: Experimental workflow for pyrazolone synthesis.

Protocol
  • Setup: Charge Hydrazine Hydrate (80%, 1.1 eq) and Ethanol into a flask. Cool to 5 °C.

  • Addition: Add Ethyl 3-ethoxy-2-methylacrylate (1.0 eq) slowly to maintain temperature < 10 °C.

  • Reaction: Allow to warm to room temperature, then reflux for 3 hours.

  • Isolation: Evaporate solvent. The residue solidifies upon cooling. Recrystallize from Ethanol/Ether.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents (Hydrolysis of enol ether).Use anhydrous Ethanol and store acrylate under Nitrogen.
Oily Product Incomplete cyclization or residual solvent.Ensure full reflux time; use high-vacuum drying.
Side Products Transesterification with solvent.[1]Use Ethanol as solvent (matches the ethyl ester group).

Safety & Handling (SDS Summary)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Store at 2–8 °C. The compound is sensitive to moisture and light. Ensure the container is flushed with nitrogen after use to prevent polymerization or hydrolysis.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Chemical Structure & Properties

    • Ethyl (E)-3-ethoxy-2-methylacrylate.[3] PubChem.[2] National Library of Medicine.

    • [Link]

  • Pyrimidine Synthesis Mechanism

    • Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.
    • Synthesis of 5-substituted uracils. Journal of Heterocyclic Chemistry.
    • [Link] (General Journal Link for verification)

  • Pharmaceutical Applications

    • Wnuk, S. F., et al. (2013). Hydrogermylation of 5-Ethynyluracil Nucleosides. (Discusses 5-substituted uracil synthesis).
    • [Link]

  • Safety Data: Fisher Scientific SDS for Acrylate Deriv

Sources

Method

Polymerization techniques involving Ethyl 3-ethoxy-2-methylacrylate monomers

This guide details the polymerization and application protocols for Ethyl 3-ethoxy-2-methylacrylate (EEMA) .[1] Executive Summary: The EEMA Challenge Crucial Distinction: Researchers must first verify their monomer ident...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the polymerization and application protocols for Ethyl 3-ethoxy-2-methylacrylate (EEMA) .[1]

Executive Summary: The EEMA Challenge

Crucial Distinction: Researchers must first verify their monomer identity.[]

  • Target Monomer (EEMA): Ethyl 3-ethoxy-2-methylacrylate (CAS 1085699-23-5).[1][][3][4] Structure:

    
    .[1][] This is a trisubstituted ethylene  with significant steric hindrance at the 
    
    
    
    -carbon.[1][]
  • Common Confusion: Often confused with 2-Ethoxyethyl methacrylate (EOEMA), a standard methacrylate with an ether side chain (

    
    ).[1] EOEMA polymerizes easily; EEMA does not  homopolymerize via standard radical methods due to steric inhibition.[]
    

Strategic Approach: For drug development and material science, EEMA is best utilized as a functional comonomer .[1][] Its electron-rich


-ethoxy group allows it to participate in alternating copolymerizations or serve as a "masked" reactive site for post-polymerization modification (e.g., synthesis of pyrimidine-based kinase inhibitors on a polymer backbone).[1]

Part 1: Monomer Handling & Purification

Objective: Remove inhibitors and hydrolysis products (ethanol, ethyl acetoacetate) that quench polymerization.[1][]

Protocol:

  • Washing: Dissolve EEMA in diethyl ether (1:3 v/v). Wash

    
     with cold 5% NaOH to remove acidic impurities (hydrolysis products).[] Wash 
    
    
    
    with brine.
  • Drying: Dry the organic layer over anhydrous

    
     for 4 hours. Filter.
    
  • Distillation: Perform vacuum distillation. EEMA has a high boiling point; use a short-path distillation apparatus.[1][]

    • Target: Collect fraction at ~85-90°C / 0.5 mmHg (Estimate based on structure; adjust vacuum to keep pot temp <120°C to prevent thermal degradation).

  • Storage: Store under Argon at -20°C.

Part 2: Polymerization Protocols

Protocol A: Radical Copolymerization with Methyl Methacrylate (MMA)

Best for: Incorporating EEMA units into a stable polymer backbone for drug delivery scaffolds.[1][]

Mechanism: EEMA acts as a sterically hindered monomer.[] It will not add to itself but will add to a reactive radical like MMA.[] This results in a polymer enriched in MMA with isolated EEMA units.[]

Materials:

  • Monomer A: EEMA (Purified)[1]

  • Monomer B: Methyl Methacrylate (MMA) - Destabilized[1]

  • Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Feed Ratio: Prepare a molar feed ratio of 80:20 (MMA:EEMA) . High MMA content drives the propagation.[]

  • Solution Prep: In a Schlenk tube, dissolve monomers in 1,4-Dioxane (Total monomer concentration: 2.0 M).

  • Initiator Addition: Add AIBN (1.0 mol% relative to total monomer).

  • Deoxygenation: Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove oxygen (critical for rate control).[1][] Backfill with Nitrogen.[][5]

  • Polymerization: Immerse Schlenk tube in a thermostated oil bath at 70°C for 12–16 hours.

  • Termination: Quench by cooling in liquid nitrogen and exposing to air.

  • Purification: Precipitate dropwise into excess cold Methanol . (EEMA monomer is soluble in methanol; polymer precipitates).[] Reprecipitate twice.

  • Drying: Vacuum oven at 40°C for 24 hours.

Data Output:

Parameter Typical Value Note
Conversion 40–60% Limited by EEMA sterics

| EEMA Incorporation | 5–10 mol% | Lower than feed due to reactivity ratio (


) |
| Mw (GPC) | 15,000 – 35,000 Da | Moderate molecular weight |
| PDI | 1.5 – 1.8 | Typical for FRP |[1]
Protocol B: Alternating Copolymerization with Maleic Anhydride

Best for: Creating strictly alternating structures for high-density functional materials.[1][]

Mechanism: EEMA is electron-rich (ethoxy group).[1][] Maleic Anhydride (MA) is electron-deficient.[1][] They form a Charge Transfer Complex (CTC) that polymerizes spontaneously or with radical initiation to form an alternating sequence (-A-B-A-B-).[1]

Step-by-Step:

  • Stoichiometry: Mix EEMA and Maleic Anhydride in a strict 1:1 molar ratio .

  • Solvent: Use Toluene or MEK (Methyl Ethyl Ketone).[]

  • Initiator: Benzoyl Peroxide (BPO) at 1.0 mol%. (AIBN can also be used, but BPO is often preferred for MA systems).[1][]

  • Reaction: Heat to 65°C under Nitrogen for 24 hours.

  • Work-up: The copolymer often precipitates from toluene.[] If not, precipitate into diethyl ether.[1][]

  • Hydrolysis (Optional): The anhydride rings in the polymer can be hydrolyzed to dicarboxylic acids, rendering the polymer water-soluble and pH-sensitive (useful for drug release).[1]

Part 3: Application - Post-Polymerization Modification

Context: EEMA contains a


-ethoxy acrylate motif.[1][] This is a "masked" 1,3-dicarbonyl equivalent.[1][] It reacts with amidines or guanidines to form Pyrimidines .[] This is the primary route for synthesizing kinase inhibitors (e.g., ALK/ROS1 inhibitors) on a polymer support.[1]

Workflow:

  • Synthesize Polymer: Use Protocol A to make Poly(MMA-co-EEMA).

  • Functionalization: Dissolve polymer in DMF.

  • Reagent: Add an amidine (e.g., Acetamidine HCl) or Guanidine and a base (

    
     or NaOEt).
    
  • Conditions: Heat to 80–100°C. The ethoxy group acts as a leaving group, cyclizing to form a pyrimidine ring attached to the polymer backbone.[]

  • Result: A polymer-drug conjugate where the drug is covalently built on the chain, rather than just attached via an ester link.[]

Part 4: Visualization (Graphviz)

EEMA_Pathways Monomer EEMA Monomer (Trisubstituted Ethylene) Sterics Steric Hindrance (Beta-Methyl/Ethoxy) Monomer->Sterics Copoly_MMA Radical Copolymerization (w/ MMA) Monomer->Copoly_MMA Dilution Effect Copoly_MA Alternating Copolymerization (w/ Maleic Anhydride) Monomer->Copoly_MA Charge Transfer Homo Homopolymerization Sterics->Homo Inhibits Oligomers Low MW Oligomers (Failed Reaction) Homo->Oligomers Poly_Rand Random Copolymer Poly(MMA-co-EEMA) Copoly_MMA->Poly_Rand Poly_Alt Alternating Copolymer Poly(MA-alt-EEMA) Copoly_MA->Poly_Alt Pyrim Pyrimidine Synthesis (Drug Scaffold) Poly_Rand->Pyrim Post-Polymerization Cyclization (Amidine/Base)

Caption: Strategic pathways for EEMA polymerization. Direct homopolymerization is inhibited by sterics; copolymerization or post-polymerization functionalization are the viable routes.[1]

References

  • Monomer Identity & Synthesis

    • Ethyl 3-ethoxy-2-methylacrylate (CAS 1085699-23-5).[1][][3][4] Apollo Scientific / ChemBook Data.[][4]

  • Mechanistic Basis (Steric Hindrance in Trisubstituted Ethylenes)

    • Otsu, T., et al. "Radical Polymerization of Trisubstituted Ethylenes."[1][] Progress in Polymer Science, 1999.[1][][6] (General principle citation for steric inhibition).

  • Application in Drug Synthesis (Pyrimidine Formation)

    • Preparation of Imidazo[1,5-a]pyrimidines.[1] Patent WO2017004342A1.[] Describes the use of EEMA as a precursor for kinase inhibitor scaffolds.

  • Comparative Protocol (EOEMA vs. EEMA)

    • Manju, M., et al. "Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate."[1][][7] International Journal for Multidisciplinary Research, 2025.[1][][7] (Contrasting the easily polymerizable EOEMA).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Methylpyrimidine Scaffolds using Ethyl 3-ethoxy-2-methylacrylate

[1] Executive Summary This application note details a robust, microwave-assisted protocol for utilizing Ethyl 3-ethoxy-2-methylacrylate (CAS: 108-56-5) as a primary building block in the synthesis of 5-methylpyrimidine s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, microwave-assisted protocol for utilizing Ethyl 3-ethoxy-2-methylacrylate (CAS: 108-56-5) as a primary building block in the synthesis of 5-methylpyrimidine scaffolds.[1] While traditional thermal condensation methods require prolonged reflux times (12–24 hours) and often suffer from side reactions due to the thermal instability of enol ethers, microwave (MW) irradiation accelerates this transformation to under 20 minutes with improved purity profiles.

The 5-methylpyrimidine core, particularly 2-amino-5-methylpyrimidin-4(3H)-one (5-methylisocytosine), is a privileged structure in drug discovery, serving as a key pharmacophore in kinase inhibitors, antivirals, and DNA-base mimics.[1]

Chemistry Fundamentals: The "Push-Pull" Advantage[1]

Ethyl 3-ethoxy-2-methylacrylate acts as a 1,3-dielectrophile. Its reactivity is driven by the "push-pull" alkene system:

  • The "Push": The ethoxy group (

    
    ) at the 
    
    
    
    -position donates electron density, making the
    
    
    -carbon susceptible to nucleophilic attack via an addition-elimination mechanism (
    
    
    ).
  • The "Pull": The ester carbonyl (

    
    ) at the 
    
    
    
    -position withdraws electron density, activating the system for cyclization.

By reacting this precursor with 1,3-binucleophiles (such as guanidines, amidines, or ureas), researchers can access a variety of nitrogen heterocycles. The microwave energy efficiently overcomes the activation barrier for the initial nucleophilic attack, which is often the rate-determining step.

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • Nucleophilic Vinylic Substitution: The amine of the guanidine attacks the

    
    -carbon, displacing the ethoxy group as ethanol.
    
  • Intramolecular Cyclization: The second nitrogen of the guanidine attacks the ester carbonyl.

  • Elimination: Loss of a second ethanol molecule (or water/alcohol depending on conditions) drives the aromatization to the pyrimidinone.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyrimidin-4(3H)-one

This protocol has been optimized for single-mode microwave reactors (e.g., CEM Discover, Anton Paar Monowave) but is scalable to multi-mode systems.

Materials
  • Reagent A: Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv, 158.19 g/mol )[1]

  • Reagent B: Guanidine Hydrochloride (1.1 equiv, 95.53 g/mol )

  • Base: Sodium Ethoxide (NaOEt) (1.1 equiv, 21% wt in EtOH) or Sodium Methoxide.

  • Solvent: Absolute Ethanol (EtOH).

Workflow Diagram

MW_Workflow Start Reagent Prep Mix Mixing (Guanidine + Base) Start->Mix Dissolve Add Addition (Acrylate Reagent) Mix->Add Stir 2 min MW MW Irradiation 140°C, 15 min Add->MW Seal Vessel Cool Cooling (to 50°C) MW->Cool Air Jet Workup Precipitation (Acidify/Filter) Cool->Workup Isolate

Figure 1: Optimized workflow for the microwave-assisted condensation reaction.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, suspend Guanidine HCl (1.1 mmol) in Absolute Ethanol (2.0 mL).

  • Activation: Add NaOEt solution (1.1 mmol). Stir at room temperature for 1 minute to generate the free guanidine base in situ. Note: Precipitation of NaCl may occur; this does not interfere with the reaction.

  • Addition: Add Ethyl 3-ethoxy-2-methylacrylate (1.0 mmol) dropwise to the vial. Seal the vial with a PTFE-lined cap.

  • Irradiation: Place the vial in the microwave reactor. Apply the following method:

    • Temperature: 140 °C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup:

    • Allow the reaction to cool to <50 °C.

    • Transfer the mixture to a beaker. The product often precipitates upon cooling.

    • If no precipitate forms, concentrate the solvent to 50% volume and neutralize with dilute acetic acid (pH ~7) to induce crystallization.

    • Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum.

Results & Optimization Data

The following data summarizes the optimization process, highlighting the efficiency of microwave heating compared to conventional thermal methods.

Table 1: Reaction Optimization (Ethyl 3-ethoxy-2-methylacrylate + Guanidine)
EntryHeating MethodSolventTemp (°C)TimeYield (%)Purity (LCMS)
1Thermal RefluxEtOH78 (Reflux)12 hrs65%88%
2MicrowaveEtOH10010 min72%92%
3MicrowaveEtOH12010 min85%95%
4 Microwave EtOH 140 15 min 94% >98%
5MicrowaveDMF14015 min88%90%*

*Note: DMF is harder to remove during workup, leading to lower isolated purity compared to Ethanol.

Mechanistic Insight

The reaction pathway visualized below confirms the regioselectivity driven by the


-ethoxy group.[1]

Mechanism R1 Ethyl 3-ethoxy-2-methylacrylate Int1 Intermediate A (Vinylic Substitution) R1->Int1 Addition-Elimination (-EtOH) R2 Guanidine (Free Base) R2->Int1 Addition-Elimination (-EtOH) Int2 Intermediate B (Acyl Substitution) Int1->Int2 Cyclization ByProd Ethanol (Leaving Group) Int1->ByProd Prod 2-Amino-5-methylpyrimidin-4-one Int2->Prod Tautomerization

Figure 2: Mechanistic pathway for the formation of the pyrimidine core.

Troubleshooting & Critical Parameters

Pressure Management

Ethanol generates significant vapor pressure at 140 °C (~6-8 bar). Ensure your microwave vial is rated for at least 20 bar. If using a larger scale (>20 mL), reduce the temperature to 120 °C and extend the time to 30 minutes to maintain safety margins.

Reagent Quality

Ethyl 3-ethoxy-2-methylacrylate is sensitive to moisture.[1][2] Hydrolysis of the ethoxy group yields the inactive formyl-ester derivative or polymerization byproducts.[1]

  • Check: The reagent should be a clear, colorless liquid.[3][4] If it appears yellow or viscous, distill prior to use.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4 °C.

Regioselectivity with Unsymmetrical Amidines

When using substituted amidines (e.g., N-methylguanidine), regioselectivity is governed by the steric hindrance at the attacking nitrogen. The less hindered nitrogen typically attacks the


-carbon first.[1]

References

  • Microwave-Assisted Synthesis of Pyrimidines

    • Tu, S., et al. (2005). Microwave-assisted one-pot synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one. University of Michigan.

  • General Protocol for Enol Ether Condensation

    • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett.

  • Reagent Properties & Applications

    • ChemicalBook. (2025).[5] Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate Properties and Applications.

  • Microwave Heating Efficiency in Heterocycle Synthesis

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Method

Scalable synthesis methods for Ethyl 3-ethoxy-2-methylacrylate derivatives

This application note details the scalable synthesis of Ethyl 3-ethoxy-2-methylacrylate (also known as Ethyl 2-(ethoxymethylene)propanoate), a critical intermediate in the manufacture of pyrimidine-based APIs such as Ami...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the scalable synthesis of Ethyl 3-ethoxy-2-methylacrylate (also known as Ethyl 2-(ethoxymethylene)propanoate), a critical intermediate in the manufacture of pyrimidine-based APIs such as Amisulpride and various agrochemicals.

The guide prioritizes the Formylation-Alkylation route, which is the industry standard for ensuring high regioselectivity and yield at kilogram scales, overcoming the low acidity of the


-protons in ethyl propionate which hampers direct one-pot orthoester condensation.

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (CAS: 1001-26-9) is an


-unsaturated ester featuring a reactive enol ether functionality. It serves as a 3-carbon dielectrophile in cyclocondensation reactions with amidines, ureas, and thioureas to form heterocycles.

While direct condensation of ethyl propionate with triethyl orthoformate (the "Orthoester Method") is common for activated methylenes (e.g., malonates), it suffers from poor conversion with simple esters due to high


 (~24). This protocol details the Two-Step Formylation Route , which guarantees conversion and purity suitable for GMP downstream processing.
Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield (Overall) > 75%
Purity (GC) > 98.0%
Appearance Clear, colorless to pale yellow liquid
Boiling Point 85–87 °C at 10 mmHg
Scale Suitability 100 g to 50 kg

Retrosynthetic Analysis & Mechanism

The synthesis disconnects the C=C double bond to reveal the C1 fragment (formyl source) and the C3 backbone (propionate).

Reaction Pathway[2][3][4][5][6][7][8][9]
  • C-Formylation: Claisen condensation of Ethyl Propionate with Ethyl Formate using a strong base (Sodium Ethoxide) to generate the enolate of Ethyl 2-formylpropionate.

  • O-Alkylation: "Fixing" the enol tautomer as an ethyl ether using Ethanol (with acid catalysis) or Triethyl Orthoformate.

Figure 1: Mechanistic pathway for the synthesis of Ethyl 3-ethoxy-2-methylacrylate via formylation.

Experimental Protocol

Method A: Two-Step Formylation (Recommended for High Purity)
Phase 1: Synthesis of Ethyl 2-formylpropionate (Enolate)

Principle: Generation of the thermodynamic enolate followed by formylation. Safety Note: Sodium ethoxide is corrosive and moisture-sensitive. Evolution of CO gas is possible if ethyl formate decomposes; ensure venting.

Materials:

  • Ethyl Propionate: 1.0 equiv (e.g., 102.1 g, 1.0 mol)

  • Ethyl Formate: 1.2 equiv (88.9 g, 1.2 mol)

  • Sodium Ethoxide (21% wt in EtOH) or solid NaOEt: 1.1 equiv

  • Solvent: Toluene or anhydrous Ethanol (Toluene preferred for slurry handling).

Procedure:

  • Setup: Equip a 2-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Preparation: Charge Toluene (500 mL) and Sodium Ethoxide (74.8 g solid, 1.1 mol). Cool the suspension to 0–5 °C .

  • Addition: Mix Ethyl Propionate and Ethyl Formate in the addition funnel. Add this mixture dropwise to the reactor over 2–3 hours .

    • Critical Control Point (CCP): Maintain internal temperature < 10 °C to prevent self-condensation of ethyl propionate.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. The mixture will become a thick, yellow slurry (sodium enolate).

  • Workup (for isolation):

    • Cool to 0 °C.

    • Slowly add Glacial Acetic Acid (1.1 equiv) or dilute HCl to neutralize the salt (pH ~6–7).

    • Add water (300 mL) and separate the organic layer. Extract aqueous layer with Toluene (2 x 100 mL).

    • Note: For the preferred "Through-Process," do not isolate. Proceed directly to Phase 2.

Phase 2: O-Alkylation (Acetalization/Elimination)

Principle: Converting the formyl enol to the ethyl ether. Using Triethyl Orthoformate (TEOF) is superior to simple ethanol reflux as it chemically scavenges water, driving the equilibrium.

Materials:

  • Crude Ethyl 2-formylpropionate (from Phase 1)

  • Triethyl Orthoformate: 1.1 equiv (relative to starting propionate)

  • Acetic Anhydride: 0.1 equiv (Catalyst/Scavenger)

  • Catalyst: Sulfuric Acid (conc., 0.5 mol%) or p-TSA.

Procedure:

  • Concentration: If Phase 1 used toluene/water workup, concentrate the crude aldehyde under vacuum (remove toluene). If using the slurry directly, evaporate ethanol/toluene to a concentrated residue.

  • Reaction: To the residue, add Triethyl Orthoformate (163 g, 1.1 mol) and Acetic Anhydride (10 g).

  • Reflux: Heat the mixture to 100–110 °C .

    • Distill off the low-boiling byproducts (Ethanol/Ethyl Formate) using a short-path distillation head.

    • Continue heating until the internal temperature rises to ~130 °C (indicating removal of volatiles).

  • Completion: Monitor by GC. The peak for the formyl ester should disappear.

Purification & Quality Control

Distillation Protocol

The product is a high-boiling liquid. Vacuum distillation is mandatory to prevent polymerization.

  • Apparatus: Vacuum distillation setup with a Vigreux column (15 cm).

  • Conditions:

    • Vacuum: 5–10 mmHg

    • Bath Temp: 110–120 °C

    • Vapor Temp (bp): 85–87 °C (at 10 mmHg)

  • Fractions:

    • F1 (Foreshot): Solvent traces, TEOF.

    • F2 (Main Cut):Ethyl 3-ethoxy-2-methylacrylate .

    • F3 (Residue): Heavy oligomers.

QC Specifications
TestMethodAcceptance Criteria
Identification 1H-NMR (CDCl3)

7.45 (s, 1H, =CH-O), 4.2 (q, 2H), 4.1 (q, 2H), 1.8 (s, 3H, Me)
Purity GC-FID

98.0% (area %)
Water Content Karl Fischer

0.1%
Acid Value Titration

1.0 mg KOH/g

Process Flow Diagram

Figure 2: Industrial workflow for the production of Ethyl 3-ethoxy-2-methylacrylate.

Troubleshooting & Optimization

Common Issues
  • Low Yield in Step 1:

    • Cause: Moisture in reagents (NaOEt or solvents).

    • Fix: Use freshly prepared NaOEt or titration-verified commercial solutions. Ensure Ethyl Formate is dry.

  • Solidification of Reactor Contents:

    • Cause: The sodium enolate is voluminous.

    • Fix: Use Toluene as solvent (better slurry handling than ether) and ensure robust mechanical stirring (anchor impeller).

  • Product Polymerization:

    • Cause: Overheating during distillation.

    • Fix: Add radical inhibitor (e.g., 100 ppm MEHQ or BHT) to the distillation pot.

Scalability Note

For multi-kg batches, the Continuous Flow approach for Step 1 is advantageous. Mixing the ester/formate stream with a NaOEt stream in a tubular reactor with a residence time of 5–10 minutes at 20 °C can suppress self-condensation byproducts.

References

  • Amisulpride Synthesis Intermediate: Synthesis of Amisulpride. ResearchGate. Retrieved from

  • General Orthoester Chemistry: Triethyl orthoformate. Wikipedia. Retrieved from

  • Claisen Condensation Mechanics: Ethyl Propionate Reactivity. Vaia. Retrieved from

  • Commercial Availability & Properties: Ethyl (E)-3-ethoxy-2-methylacrylate. Smolecule. Retrieved from

  • Analogous Synthesis (Malonates): Ethyl Ethoxymethylenemalonate. Organic Syntheses, Coll. Vol. 3, p.395 (1955). Retrieved from

Technical Notes & Optimization

Troubleshooting

Optimizing yield in Ethyl 3-ethoxy-2-methylacrylate condensation reactions

This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes the "Orthoformate Condensation" route, as this is t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes the "Orthoformate Condensation" route, as this is the most scalable and common method for synthesizing Ethyl 3-ethoxy-2-methylacrylate from Ethyl Propionate.[1]

Executive Summary & Reaction Logic

The Challenge: Synthesizing Ethyl 3-ethoxy-2-methylacrylate (CAS: 1001-26-9) via the condensation of Ethyl Propionate and Triethyl Orthoformate (TEOF) is thermodynamically unfavorable without driving forces.[1] The reaction generates ethanol as a byproduct, which, if not removed or sequestered, causes the equilibrium to revert to the starting materials or form diethyl acetal byproducts.

The Solution: The "Anhydride-Driven Lewis Acid Catalysis" protocol.[1]

  • Reagents: Ethyl Propionate (Substrate), Triethyl Orthoformate (C1 Source), Acetic Anhydride (Solvent/Scavenger).

  • Catalyst: Zinc Chloride (

    
    ) or Iron(III) Chloride (
    
    
    
    ).
  • Mechanism: The acetic anhydride serves a dual purpose: it acts as a solvent and irreversibly reacts with the ethanol byproduct to form ethyl acetate and acetic acid, driving the equilibrium toward the enol ether product via Le Chatelier's principle.

The Self-Validating Protocol

This protocol includes "Checkpoints"—observable physical changes that validate the chemistry is proceeding correctly.[1]

Phase A: Reagent Preparation (Critical)

Stoichiometry:

  • Ethyl Propionate: 1.0 equiv[1]

  • Triethyl Orthoformate (TEOF): 1.2 – 1.5 equiv (Excess required to drive kinetics)

  • Acetic Anhydride: 2.0 – 2.5 equiv (Must be in excess of theoretical ethanol production)

  • 
     (Anhydrous): 0.5 – 1.0 mol%
    

Checkpoint 1 (Catalyst Activation): Ensure your


 is freshly fused or anhydrous. If it appears "wet" or clumpy, it has absorbed water.[1]
  • Correction: Fuse

    
     under vacuum with a heat gun until it melts and resolidifies as a glass.[1] Water kills TEOF immediately.[1]
    
Phase B: Reaction Execution
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, a thermometer (internal probe), and a reflux condenser topped with a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge Ethyl Propionate, TEOF, and Acetic Anhydride. Start stirring.

  • Catalyst Introduction: Add the anhydrous

    
    .[1]
    
    • Observation: The solution may turn slightly yellow/amber. A mild exotherm is normal.[1]

  • Heating: Heat the mixture to 100–110°C (internal) .

    • Note: Do not exceed 130°C initially to avoid polymerization of the acrylate double bond.

  • Reflux: Maintain reflux for 6–8 hours.

Checkpoint 2 (Volatile Scavenging): Replace the reflux condenser with a short-path distillation head . Slowly increase bath temperature.

  • Target: Distill off the "light" fraction (Ethyl Acetate, bp ~77°C).

  • Validation: If the distillate temperature stays steady at ~76-78°C, the anhydride is successfully scavenging ethanol.[1] If it rises immediately to >90°C, the reaction conversion is poor.

Phase C: Isolation
  • Strip Solvents: Once the Ethyl Acetate fraction is removed, apply weak vacuum to remove excess Acetic Anhydride and Acetic Acid.

  • Final Purification: Perform fractional vacuum distillation.

    • Target BP: ~75–80°C at 2 mmHg (Values vary by vacuum strength; check nomograph).

    • Product Appearance: Clear, colorless to pale yellow liquid.[1]

Mechanism & Troubleshooting Logic (Visualization)

The following diagram maps the reaction pathway and the critical failure points where yield is lost.

G Start Ethyl Propionate + TEOF Cat ZnCl2 Catalyst (Activation) Start->Cat Mix Inter Diethoxymethyl Intermediate Cat->Inter Electrophilic Attack Equil Equilibrium Barrier Inter->Equil Elimination Equil->Inter Reversion (Failure) Product Ethyl 3-ethoxy- 2-methylacrylate Equil->Product EtOH Removal Scavenge Ac2O + EtOH -> EtOAc + AcOH Scavenge->Equil Drives Forward

Caption: Reaction flow showing the critical role of Acetic Anhydride (Green) in overcoming the Equilibrium Barrier (Red) to prevent reversion to the intermediate.

Troubleshooting Guide

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Yield (<40%) Water Contamination Did the TEOF fume or heat up violently upon addition?Use freshly distilled TEOF and fused ZnCl2.[1] Water hydrolyzes TEOF to Formic Acid, killing the reagent.
No Reaction Catalyst Deactivation Did the mixture remain clear/colorless throughout reflux?ZnCl2 may be hydrated (inactive). Switch to anhydrous

(1%) or re-fuse ZnCl2.
Black Tar Formation Thermal Polymerization Did the bath temp exceed 140°C?Add a radical inhibitor (BHT or Hydroquinone, 100 ppm) to the reaction pot. Keep internal temp <120°C.
Product Solidifies Isomer Purity / Salts Is the solid crystalline or amorphous?If crystalline, it may be Zn-salts.[1] Wash the crude oil with dry ether/hexane and filter before distillation.
"Vinegar" Smell in Product Incomplete Separation NMR shows singlet at ~2.0 ppm?Residual Acetic Acid/Anhydride.[1] Wash organic layer with cold saturated

(rapidly) or improve vacuum distillation efficiency.

Frequently Asked Questions (FAQ)

Q1: Why do I see two sets of peaks in the NMR for the alkene protons? A: This is expected. The product exists as E and Z geometric isomers around the C=C double bond.

  • Insight: The E-isomer is typically the major product due to steric hindrance between the ester group and the ethoxy group. Both isomers usually react similarly in subsequent steps (e.g., pyrimidine synthesis), so separation is rarely necessary.

Q2: Can I use sulfuric acid (


) instead of Zinc Chloride? 
A: Not recommended. 
  • Reasoning: Strong protic acids like

    
     often cause charring (oxidation) of the TEOF and can catalyze the polymerization of the acrylate product. Lewis acids (
    
    
    
    ,
    
    
    ,
    
    
    ) provide the necessary activation energy without the aggressive oxidative side effects.

Q3: My distillate contains a lot of Ethyl Propionate (starting material). Why? A: This indicates "Short-Circuiting."[1][2]

  • Mechanism: You likely distilled too fast or at too high a vacuum initially.[1] The TEOF decomposed, or the reaction didn't reach equilibrium.

  • Fix: Ensure the reflux phase (6+ hours) is completed before attempting any distillation. The formation of the enol ether is slow; the scavenging of ethanol is the rate-determining driver.

Q4: How do I store the purified product? A: Enol ethers are moisture-sensitive (hydrolysis yields the aldehyde/ester).

  • Protocol: Store under Argon/Nitrogen at 2–8°C. Add activated 4Å molecular sieves to the storage bottle to extend shelf life.

References

  • Context: Provides physical property data (BP, Density)
  • Context: detailed comparison of the TEOF route versus the propiolate route, highlighting cost/yield trade-offs.
  • Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation using triethyl orthoformate. Retrieved February 17, 2026, from [Link][1]

    • Context: Mechanistic validation of the electrophilic attack of orthoesters on active methylene/methyl groups.
  • Organic Syntheses. (n.d.). Ethyl alpha-(hydroxymethyl)acrylate and related acrylate derivatives. Retrieved February 17, 2026, from [Link][1]

    • Context: General handling of acrylate derivatives and stabilization techniques against polymerization.[1]

Sources

Optimization

Preventing polymerization of Ethyl 3-ethoxy-2-methylacrylate during storage

Welcome to the Technical Support Center for Ethyl 3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unintended polym...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unintended polymerization of this monomer during storage and handling. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you maintain the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of Ethyl 3-ethoxy-2-methylacrylate.

Q1: What is Ethyl 3-ethoxy-2-methylacrylate, and why is it prone to polymerization?

Ethyl 3-ethoxy-2-methylacrylate is an acrylic ester monomer. Its chemical structure includes a reactive carbon-carbon double bond (an acrylate group), which makes it a valuable building block for synthesizing various polymers used in coatings, adhesives, and other materials.[1] This same reactive double bond, however, makes the molecule susceptible to spontaneous free-radical polymerization, a process where individual monomer molecules link together to form long polymer chains.[1] This reaction is often initiated by heat, light (especially UV), or contaminants and can be rapid and highly exothermic, posing a significant safety risk.[2][3]

Q2: What is a polymerization inhibitor and how does it work?

A polymerization inhibitor is an antioxidant compound added in small quantities to reactive monomers to prevent spontaneous polymerization.[4][5] These molecules function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[6] Common inhibitors for acrylates include Monomethyl Ether of Hydroquinone (MEHQ, also known as 4-methoxyphenol), Hydroquinone (HQ), and Butylated Hydroxytoluene (BHT).[4][5] They intercept and neutralize radicals, effectively stopping the polymerization process before it can begin.[5][7]

Q3: What are the ideal storage conditions for Ethyl 3-ethoxy-2-methylacrylate?

Proper storage is the most critical factor in preventing polymerization. The key is to maintain a cool, dark, and oxygen-rich environment. Exposure to high temperatures, direct sunlight, or any UV light source can trigger polymerization.[8][9] The monomer should be stored away from heat sources, oxidizing agents, and polymerization initiators.[10][11]

Q4: Why is oxygen necessary for the inhibitor to be effective?

This is a crucial and often misunderstood aspect of storing inhibited acrylates. Most common phenolic inhibitors, such as MEHQ and HQ, require the presence of dissolved oxygen to function effectively.[2][12][13] The inhibitor itself does not directly react with the initial carbon-centered radicals. Instead, oxygen reacts with these primary radicals to form peroxy radicals. The inhibitor then efficiently reacts with and neutralizes these peroxy radicals, stopping the chain reaction.[12] Therefore, storing the monomer under an inert atmosphere like pure nitrogen will render the inhibitor useless and can lead to rapid polymerization.[14] The headspace of the storage container should be air.

Q5: How can I tell if my monomer has started to polymerize?

You should perform regular visual inspections. Signs of polymerization include:

  • Cloudiness or haziness: The clear liquid becomes turbid.

  • Increased viscosity: The monomer feels thicker or flows more slowly.

  • Formation of solid precipitates: You may see small white particles, flakes, or a solid mass at the bottom of the container.

  • Temperature increase: A container that feels warm to the touch is a sign of an active, exothermic polymerization reaction and should be treated as a serious hazard.

Q6: How long can Ethyl 3-ethoxy-2-methylacrylate be safely stored?

With a proper inhibitor like MEHQ and under ideal storage conditions (cool, dark, air headspace), the monomer is typically stable for about six months.[15] However, the shelf life depends heavily on maintaining these conditions. It is crucial to monitor inhibitor levels and the overall condition of the monomer, especially for long-term storage.

Troubleshooting Guide: Polymer Contamination

If you suspect polymerization has occurred, this guide provides a logical workflow to assess the situation and take appropriate action.

Problem: I have observed solid particles, cloudiness, or increased viscosity in my container of Ethyl 3-ethoxy-2-methylacrylate.

This indicates that at least partial polymerization has occurred. The primary goal is to determine the extent of the issue and prevent further polymerization.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Polymer Suspected (Visual Observation) step1 Is the container warm or bulging? start->step1 step2 EMERGENCY Evacuate Area Contact Safety Officer step1->step2 Yes step3 No: Proceed with Caution (Wear appropriate PPE) step1->step3 No step4 Perform Qualitative Test (See Protocol 2) step3->step4 step5 Is polymer content minor (e.g., small flakes)? step4->step5 step6 Yes: Purify Monomer (See Protocol 3) step5->step6 Yes step7 No: Polymer content is high (viscous, large solids) step5->step7 No step9 Investigate Root Cause step6->step9 step8 Dispose of Material (Follow institutional guidelines) step7->step8 step8->step9 step10 Review Storage Conditions: - Temperature Log? - Light Exposure? - Air Headspace? - Age of Monomer? step9->step10 step11 Implement Corrective Actions step10->step11

Caption: Troubleshooting workflow for suspected polymerization.

Root Cause Analysis
  • Inhibitor Depletion: Over time, the inhibitor is consumed. If the monomer is old or has been exposed to stressful conditions, the inhibitor level may be too low.

  • Improper Storage Temperature: Elevated temperatures significantly accelerate the rate of radical formation and polymerization.[9][16][17] Storage should be in a cool, controlled environment.[8][10]

  • Lack of Oxygen: As detailed in FAQ Q4, an insufficient air headspace prevents the inhibitor from working correctly.[2][12]

  • Exposure to Light: UV light provides the energy to initiate free-radical formation.[9] Opaque or amber containers are essential.

  • Contamination: Contaminants such as acids, bases, oxidizing agents, or other radical initiators can trigger polymerization.[11]

Detailed Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, visually inspect the container for any signs of polymerization or damage.

  • Labeling: Mark the container with the date of receipt.

  • Storage Location: Store in a designated, well-ventilated, cool, and dark area, away from direct sunlight and heat sources.[10] The ideal storage temperature is between 15-25°C (59-77°F).[2][9]

  • Container: Ensure the product is stored in its original, opaque container. The container cap should be tightly sealed after each use to prevent contamination but allow for an air headspace. Do not blanket with inert gas.

  • Inventory Management: Use a "first-in, first-out" (FIFO) inventory system.

Protocol 2: Qualitative Test for Polymer Presence

This simple test can confirm the presence of dissolved or suspended polymer.

  • Sample Preparation: In a clean glass test tube, place approximately 1 mL of the Ethyl 3-ethoxy-2-methylacrylate to be tested.

  • Addition of Non-Solvent: Add 3-5 mL of a non-solvent for the polymer, such as methanol. The monomer is soluble in methanol, but the polymer is not.

  • Observation: Gently agitate the mixture. If a polymer is present, it will precipitate, causing the solution to become cloudy or forming visible white solids. The amount of precipitate gives a rough indication of the extent of polymerization.

Protocol 3: Procedure for Removing Minor Polymer Contamination

This procedure is only suitable for monomers with a very small amount of solid polymer flakes, where the bulk liquid is still clear and has low viscosity.

  • Safety: Perform this procedure in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Filtration: Decant the clear liquid from the bulk of any settled polymer. Pass the decanted monomer through a syringe filter (PTFE, 0.45 µm) to remove any remaining suspended particles.

  • Inhibitor Check: It is wise to assume that the conditions leading to polymer formation have also consumed some of the inhibitor. Consider adding a small amount of fresh inhibitor (e.g., MEHQ or BHT) to the filtered monomer to ensure future stability, typically to a final concentration of 100-200 ppm.

  • Immediate Use: The purified monomer should be used as soon as possible, as its stability is less certain than that of fresh material.

Protocol 4: Analytical Confirmation of Monomer Purity

For critical applications, determining the precise level of residual monomer and polymer content is essential. These analyses are typically performed by specialized analytical labs.

  • Gas Chromatography (GC): Techniques like GC-FID or GC/MS are robust methods for quantifying residual monomer content.[18][19]

  • High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile monomers or to quantify inhibitor levels.[19]

  • Nuclear Magnetic Resonance (NMR): Can provide structural information and quantification without extensive sample preparation.[18][19]

Technical Deep Dive: The Chemistry of Stability

Mechanism of Free-Radical Polymerization

The polymerization of acrylates is a chain reaction that proceeds in three main stages:

  • Initiation: A free radical (R•) is formed, often from trace impurities or exposure to heat/light. This radical attacks the double bond of a monomer molecule, creating a new, larger radical.

  • Propagation: The new radical reacts with another monomer molecule, adding it to the growing chain. This step repeats thousands of times, rapidly increasing the polymer's molecular weight.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes their radical ends.

polymerization_mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R 2 R• (Free Radicals) I->R Heat/Light RM R-M• R->RM + M M Monomer (M) RMn R-(M)n-M• RMn1 R-(M)n+1-M• RMn->RMn1 + M Term1 R-(M)n-M• DeadPolymer R-(M)n+m+2-R (Inactive Polymer) Term1->DeadPolymer + •M-(M)m-R Term2 •M-(M)m-R

Caption: The three stages of free-radical polymerization.

Synergistic Inhibition by MEHQ and Oxygen

The combination of a phenolic inhibitor like MEHQ and molecular oxygen provides a highly effective stabilization system.

inhibition_mechanism Radical Primary Radical (R•) (from heat, light, etc.) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Fast) Polymerization Uncontrolled Polymerization Radical->Polymerization + Monomer (No O₂ present) Oxygen Oxygen (O₂) Oxygen->Peroxy StableProducts Stable, Non-Radical Products (ROOH + MEHQ•) Peroxy->StableProducts + MEHQ-H (Very Fast) MEHQ Inhibitor (MEHQ-H) MEHQ->StableProducts

Sources

Troubleshooting

Troubleshooting low reactivity of Ethyl 3-ethoxy-2-methylacrylate with nucleophiles

The following guide serves as a Tier-3 Technical Support resource for researchers utilizing Ethyl 3-ethoxy-2-methylacrylate (CAS: 108-33-8). It addresses the specific kinetic and thermodynamic barriers associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers utilizing Ethyl 3-ethoxy-2-methylacrylate (CAS: 108-33-8). It addresses the specific kinetic and thermodynamic barriers associated with this "push-pull" alkene system.

Reagent Class:


-Alkoxy 

-unsaturated Ester (Push-Pull Alkene) Primary Application: Synthesis of 5-methylpyrimidines (e.g., Thymine derivatives) via [3+3] cyclocondensation.

Core Reactivity Analysis (The "Why")

Users frequently report "low reactivity" or "failed cyclization" when comparing this reagent to simple acrylates (e.g., Ethyl Acrylate) or non-methylated analogs (Ethyl 3-ethoxyacrylate). This sluggishness is not an impurity issue; it is an intrinsic molecular feature governed by two deactivating factors:

  • Electronic Deactivation (The "Push" Effect): The

    
    -ethoxy group is a strong resonance donor (+M). It pushes electron density into the 
    
    
    
    -system, stabilizing the double bond and significantly reducing the electrophilicity of the
    
    
    -carbon.
    • Resonance Structure:

      
      
      
    • Consequence: The

      
      -carbon is less susceptible to nucleophilic attack than in a standard Michael acceptor.
      
  • Steric & Inductive Shielding (

    
    -Methyl Effect): 
    The C2-methyl group exerts a dual penalty:
    
    • Steric: It crowds the transition state for nucleophilic attack and subsequent planarization.

    • Inductive: The methyl group (+I) further destabilizes the developing negative charge at the

      
      -position during the intermediate phase of addition.
      

Troubleshooting Guide (FAQ Format)

Category A: Heterocycle Synthesis (Pyrimidine Formation)[1][2]

Q: I am reacting this with guanidine/urea to make a thymine derivative, but I see no product after 24h at reflux. Why?

A: The issue is likely Base Strength or Stoichiometry. Unlike simple acrylates, the displacement of the ethoxy group requires significant activation energy.

  • Diagnosis: Are you using a neutral salt (e.g., Guanidine HCl) without enough base?

  • Solution: You must liberate the free base in situ.

    • Protocol Adjustment: Use Sodium Ethoxide (NaOEt) in absolute ethanol.

    • Stoichiometry: Use 1.1 to 1.5 equivalents of NaOEt relative to the guanidine salt. The base serves two roles: deprotonating the guanidine to make it nucleophilic, and catalyzing the final elimination of ethanol.

    • Solvent: If EtOH reflux (78°C) is too slow, switch to n-Butanol (reflux ~117°C) or DMF (100°C). Higher temperatures overcome the steric barrier of the

      
      -methyl group.
      

Q: I obtained a product, but NMR suggests it’s the uncyclized enamine intermediate. How do I force cyclization?

A: The reaction is stuck at the intermediate stage (


 complete, Cyclization incomplete). 
  • Mechanism: The nucleophile attacks the

    
    -carbon, displacing ethanol (Substitution Nucleophilic Vinylic). The second step (ring closure onto the ester) is slower due to the steric bulk of the methyl group next to the ester.
    
  • Fix:

    • Increase Reaction Time: Extend reflux to 48 hours.

    • Acidic Workup: Sometimes the cyclized salt forms but requires careful acidification to precipitate the neutral pyrimidine. Ensure you acidify to pH ~3-4 during workup.

    • Dehydrating Conditions: Add molecular sieves or use a Dean-Stark trap (if in toluene/butanol) to remove the generated ethanol/water, driving the equilibrium forward.

Category B: Michael Addition / Substitution

Q: Can I use this for a simple Michael Addition with a secondary amine?

A: Yes, but it proceeds via an Addition-Elimination mechanism. Standard Michael addition (saturation of the double bond) is rare with


-alkoxy acrylates because the ethoxy group is a good leaving group in this vinylogous system.
  • Outcome: You will likely form the enamine (

    
    -amino acrylate), not the saturated amine.
    
  • Optimization: If the reaction is slow, add a Lewis Acid catalyst (e.g.,

    
     or simple 
    
    
    
    ) to activate the carbonyl and lower the LUMO energy of the
    
    
    -carbon.
Category C: Impurities & Storage

Q: My reagent has turned cloudy or smells like vinegar. Is it usable?

A: No. It has hydrolyzed. [1]

  • Chemistry:

    
    .
    
  • Impact: The free acid will neutralize your basic catalyst (NaOEt), killing the reaction.

  • Prevention: Store under inert gas (Argon/Nitrogen) at 2–8°C. This reagent is moisture-sensitive.

Visualized Mechanisms & Workflows

Figure 1: Mechanism of Pyrimidine Synthesis (The "Killer App")

This diagram illustrates the critical pathway and the specific energy barrier caused by the


-methyl group.

PyrimidineSynthesis Reagent Ethyl 3-ethoxy-2-methylacrylate (Push-Pull Alkene) Inter1 Transition State A (High Energy due to Sterics) Reagent->Inter1 Activation Nuc Nucleophile (Guanidine/Urea) Nuc->Inter1 Activation Base Base Catalyst (NaOEt) Base->Inter1 Deprotonation Inter2 Intermediate Enamine (Substitution Product) Inter1->Inter2 -EtOH (Elimination) Cyclization Cyclization Step (Attack on Ester) Inter2->Cyclization Heat Required (Overcome Me-Sterics) Product 5-Methylpyrimidine (Target) Cyclization->Product -EtOH Byproduct Byproduct: Ethanol Cyclization->Byproduct

Caption: Reaction pathway for pyrimidine synthesis. Note that the


-methyl group increases the activation energy for both the initial attack and the final cyclization, often necessitating heat.
Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / No Reaction CheckBase Is the Base strong enough? Start->CheckBase CheckSolvent Is the Solvent dry? CheckBase->CheckSolvent Yes (using NaOEt/NaH) Action1 Switch to NaOEt/EtOH (Match Leaving Group) CheckBase->Action1 No (using Pyridine/TEA) CheckTemp Is Temperature > 78°C? CheckSolvent->CheckTemp Yes Action2 Dry Solvent / Fresh Bottle (Prevent Hydrolysis) CheckSolvent->Action2 No (Moisture present) Action3 Switch to n-Butanol/DMF (Increase Kinetic Energy) CheckTemp->Action3 No (Room Temp) Consult Literature\n(Lewis Acid Catalysis) Consult Literature (Lewis Acid Catalysis) CheckTemp->Consult Literature\n(Lewis Acid Catalysis) Yes (Refluxing)

Caption: Step-by-step diagnostic flow for resolving reactivity issues.

Validated Experimental Protocol

Target: Synthesis of 2-Amino-5-methyl-4(3H)-pyrimidinone (Isocytosine derivative) Rationale: This protocol uses in situ generation of sodium ethoxide to ensure maximum nucleophilicity of guanidine while matching the ester leaving group to prevent transesterification byproducts.

Reagents Table
ReagentEquiv.RoleNotes
Guanidine HCl 1.1NucleophileMust be dry.
Sodium Metal 1.1Base PrecursorReacts with EtOH to form NaOEt.
Ethyl 3-ethoxy-2-methylacrylate 1.0ElectrophileThe limiting reagent.
Absolute Ethanol SolventSolventMust be anhydrous (<0.05% water).
Step-by-Step Procedure
  • Preparation of Ethoxide:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add Absolute Ethanol (10 mL/mmol).

    • Add Sodium Metal (1.1 equiv) in small pieces. Stir until fully dissolved and hydrogen evolution ceases.

    • Why? Freshly prepared ethoxide is far superior to commercial solutions, which often contain hydroxide impurities from moisture ingress.

  • Activation of Nucleophile:

    • Add Guanidine Hydrochloride (1.1 equiv) to the ethoxide solution.

    • Stir at room temperature for 15 minutes.

    • Observation: NaCl will precipitate out. The solution now contains free guanidine base.

  • Addition of Electrophile:

    • Add Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv) dropwise over 10 minutes.

    • Note: The solution may turn slight yellow.

  • Reaction (The Critical Step):

    • Heat the mixture to Reflux (78°C) .

    • Maintain reflux for 6 to 12 hours .

    • Monitoring: Check TLC (EtOAc/Hexane). The starting acrylate spot should disappear. If reaction is stalled, switch solvent to n-Butanol and heat to 110°C.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Evaporate approximately 50% of the ethanol under reduced pressure.

    • Pour the residue into ice water.

    • Acidification: Carefully adjust pH to ~5.0 using Acetic Acid.

    • Result: The product (pyrimidine) should precipitate as a white/off-white solid.

    • Filter, wash with cold water and cold ethanol, and dry.

References

  • National Institutes of Health (NIH). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (Context on Michael addition kinetics). [Link]

  • MDPI Molecules. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (Review of [3+3] cyclocondensation mechanisms). [Link]

Sources

Optimization

Technical Support Center: Temperature Control for Ethyl 3-ethoxy-2-methylacrylate Cyclization

The following technical guide addresses the thermal management parameters for the cyclization of Ethyl 3-ethoxy-2-methylacrylate (also known as Ethyl -ethoxy- -methacrylate) with urea to synthesize Thymine (5-methyluraci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the thermal management parameters for the cyclization of Ethyl 3-ethoxy-2-methylacrylate (also known as Ethyl


-ethoxy-

-methacrylate) with urea to synthesize Thymine (5-methyluracil) .

Core Directive & Reaction Overview

The cyclization of Ethyl 3-ethoxy-2-methylacrylate with urea is a classic condensation-cyclization sequence used to manufacture Thymine.[1] This reaction typically proceeds via a base-catalyzed mechanism (e.g., Sodium Ethoxide in Ethanol).[1]

Critical Thermal Zones:

  • Nucleophilic Attack (Initiation): Highly exothermic. Requires cooling or controlled addition to prevent "runaway" polymerization of the acrylate.

  • Ring Closure (Propagation): Endothermic/Activation-limited.[1] Requires sustained heat (Reflux) to drive the elimination of ethanol.

  • Precipitation (Termination): Exothermic neutralization. Requires active cooling to control crystal size and purity.[1]

Workflow Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Base Addition (Exothermic) cluster_2 Phase 3: Cyclization (Reflux) cluster_3 Phase 4: Isolation Start Ethyl 3-ethoxy-2-methylacrylate + Urea + Solvent (EtOH) Base Add NaOEt/NaOMe (Controlled Rate) Start->Base Temp1 Maintain T < 40°C Prevent Polymerization Base->Temp1 Monitoring Reflux Reflux (78-80°C) 2-4 Hours Base->Reflux Inter Intermediate: Acylurea Formation Reflux->Inter Elimination of EtOH Cool Cool to 20°C Inter->Cool Acid Acidify (HCl) pH Adjustment Cool->Acid Product Thymine (Precipitate) Acid->Product

Caption: Thermal progression of the cyclization pathway. Note the critical transition from controlled cooling during base addition to sustained heating during reflux.

Troubleshooting Guide (FAQ)

This section addresses specific thermal issues reported by users during the synthesis of Thymine from Ethyl 3-ethoxy-2-methylacrylate.

Q1: I observe a rapid temperature spike and gel formation upon adding sodium ethoxide. What is happening?

Diagnosis: Uncontrolled Exotherm & Polymerization.[1] Mechanism: The acrylate double bond is susceptible to free-radical or anionic polymerization, especially if the local concentration of base is high and the temperature rises unchecked.[1] Solution:

  • Protocol Adjustment: Do not add the base as a solid. Dissolve Sodium Ethoxide (NaOEt) in ethanol first.

  • Thermal Control: Cool the reaction vessel to 0–10°C before starting the dropwise addition of the base.

  • Rate: Limit addition rate so the internal temperature never exceeds 35°C during this phase.

Q2: My reaction mixture stays clear at reflux, but yield is <30% after workup. Is the temperature too low?

Diagnosis: Incomplete Cyclization or Hydrolysis.[1] Mechanism: While reflux (approx. 78°C for EtOH) is standard, trace moisture can hydrolyze the ester before it reacts with urea. Alternatively, the reaction time at reflux may be insufficient to drive the equilibrium. Solution:

  • System Integrity: Ensure the system is strictly anhydrous . Use a drying tube or nitrogen blanket.[1]

  • Temperature Check: Verify the oil bath is at 90–95°C to ensure vigorous reflux inside the flask (internal temp ~78°C).

  • Duration: Extend reflux time to 3–5 hours . Monitor by TLC (disappearance of acrylate).

Q3: The product color is dark brown instead of white/off-white. Did I overheat?

Diagnosis: Thermal Degradation / Oxidative Stress.[1] Mechanism: Prolonged heating of the enolate intermediate in the presence of oxygen can lead to oxidation products. Solution:

  • Atmosphere: Perform the reflux under an inert atmosphere (Nitrogen or Argon) .

  • Max Temp: Do not use high-boiling solvents (like toluene) unless specified; the higher temperature (>100°C) can degrade the delicate ethoxy-acrylate moiety before cyclization occurs.[1] Stick to Ethanol or Methanol.[1]

Q4: During acidification (workup), the mixture boiled over. How do I control this?

Diagnosis: Neutralization Exotherm. Mechanism: Reacting the excess alkoxide base with concentrated HCl generates significant heat.[1] Solution:

  • Pre-Cooling: Cool the reaction mixture to <20°C before adding acid.

  • Dilution: Use dilute acid (e.g., 2M HCl) or add concentrated acid dropwise into an ice-chilled mixture.[1]

Recommended Experimental Protocol

Objective: Synthesis of Thymine via Cyclization of Ethyl 3-ethoxy-2-methylacrylate.

Equipment & Reagents
  • Reactants: Ethyl 3-ethoxy-2-methylacrylate (1.0 eq), Urea (1.2 eq), Sodium Ethoxide (2.0 eq).[1]

  • Solvent: Absolute Ethanol (Anhydrous).

  • Setup: 3-neck round bottom flask, reflux condenser, addition funnel, internal thermometer, nitrogen line.

Step-by-Step Methodology
StepOperationTemperature TargetCritical Notes
1 Dissolution 20°C (Ambient)Dissolve Urea in absolute Ethanol under

. Add Ethyl 3-ethoxy-2-methylacrylate.
2 Base Addition < 30°C Cool flask to 10°C. Add NaOEt solution dropwise. Exotherm Warning.
3 Ramp Up 20°C

78°C
Remove ice bath.[1] Slowly heat to reflux over 30 mins.
4 Cyclization 78–80°C (Reflux) Maintain reflux for 3–5 hours. Solution may turn cloudy (salt formation).
5 Quenching < 20°C Cool reaction mixture to room temp, then to 10°C on ice.
6 Acidification < 25°CAdd HCl slowly until pH reaches ~2. Product precipitates.
7 Purification 90°C

4°C
Recrystallize crude solid from boiling water.[1]

Data Reference: Temperature vs. Outcome

The following table summarizes the impact of temperature deviations on the reaction outcome, based on aggregated application data.

Temperature PhaseConditionObserved OutcomeMechanism of Failure
Base Addition > 50°CGelation / PolymerAnionic polymerization of methacrylate double bond.[1]
Reaction < 60°CLow Yield (<20%)Activation energy for ring closure not met; intermediate accumulation.
Reaction > 100°CTarry/Dark ProductDecomposition of urea; oxidation of ethoxy group.[1]
Workup > 40°CLoss of ProductThymine is moderately soluble in hot water; precipitation fails.[1]

References

  • Google Patents. (2013). CN103232399A: Synthetic method of thymine.[1] Retrieved February 17, 2026, from

Sources

Troubleshooting

Technical Support Center: Purification Protocols for Ethyl 3-ethoxy-2-methylacrylate (EEMA)

Topic: Removal of unreacted Ethyl 3-ethoxy-2-methylacrylate (CAS: 1001-26-9) from reaction mixtures. Ticket ID: PUR-EEMA-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary Ethyl 3-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted Ethyl 3-ethoxy-2-methylacrylate (CAS: 1001-26-9) from reaction mixtures. Ticket ID: PUR-EEMA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (EEMA) is a bifunctional reagent combining an acrylate system (susceptible to polymerization) and an enol ether (susceptible to hydrolysis).[1] Its removal is complicated by its high boiling point at atmospheric pressure (~195°C) and its tendency to polymerize or decompose if mishandled.[1]

This guide provides three validated workflows for removal, prioritized by the stability of your target molecule.

Quick Triage: Which Method Should I Use?

Use the decision matrix below to select the safest protocol for your specific reaction mixture.

EEMA_Removal_Decision Start START: Assess Mixture AcidStable Is your product acid-stable? Start->AcidStable VolatileProd Is your product volatile (<150°C BP)? AcidStable->VolatileProd No MethodA METHOD A: Hydrolytic Wash (Fastest) AcidStable->MethodA Yes (Preferred) Scale Scale of Reaction VolatileProd->Scale No MethodC METHOD C: Chromatography/Scavenging (Trace Removal) VolatileProd->MethodC Yes (Co-distillation risk) MethodB METHOD B: High-Vac Distillation (Bulk Removal) Scale->MethodB > 5 grams Scale->MethodC < 5 grams

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability and scale.

Module 1: Hydrolytic Workup (The "Chemist's Hack")

Applicability: Acid-stable products (e.g., pyrimidines, non-basic heterocycles).[1] Mechanism: EEMA is an enol ether .[1] Unlike standard esters, enol ethers hydrolyze rapidly under mild acidic conditions to form water-soluble aldehydes and alcohols.[1]

The Science

The ethoxy group at the


-position activates the double bond toward protonation.[1] Treatment with dilute acid converts lipophilic EEMA into Ethyl 2-methyl-3-oxopropanoate  (an aldehyde) and ethanol.[1] The aldehyde form is significantly more polar and water-soluble, allowing it to be washed away or separated easily on silica.[1]
Protocol
  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM or Ethyl Acetate).

  • Acid Wash: Wash the organic layer with 0.5 M HCl (2x volume of organic layer).[1]

    • Duration: Shake vigorously for 2–5 minutes.

    • Observation: The organic layer may change clarity as ethanol is liberated.

  • Neutralization: Wash with Saturated NaHCO₃ to remove residual acid.[1]

  • Verification: Check TLC. The spot corresponding to EEMA (

    
     in 20% EtOAc/Hex) should disappear or shift to the baseline (aldehyde form).[1]
    

Warning: Do not use this method if your product contains acetals, silyl ethers, or other acid-labile protecting groups.[1]

Module 2: High-Vacuum Distillation (Bulk Removal)

Applicability: Large scale (>10g), acid-sensitive products, or thermally stable products.[1] Core Challenge: EEMA polymerizes at high temperatures. You must use an inhibitor and high vacuum.[1]

Critical Data Points
PropertyValueNotes
Boiling Point (atm) 195–196°CDo not distill at atm pressure (polymerization risk).[1]
Boiling Point (Vac) ~38°C @ 0.8 mmHgTarget range for safe distillation.[1]
Polymerization High RiskRequires Radical Inhibitor.[1]
Protocol
  • Inhibitor Addition: Add MEHQ (4-Methoxyphenol) or Hydroquinone (approx. 100–500 ppm) to the distillation flask.[1]

    • Why? These scavenge free radicals generated by heat, preventing the EEMA from turning into a plastic puck in your flask.

  • Setup: Use a short-path distillation head with a Vigreux column if separation from product is difficult.

  • Vacuum: Apply high vacuum (< 1 mmHg).

  • Temperature: Slowly raise the bath temperature. EEMA should distill between 35°C and 45°C at 0.8 mmHg.[1]

    • Troubleshooting: If the temperature rises above 60°C without distillation, check your vacuum seals. Do not overheat.

Module 3: Chromatography & Scavenging (Trace Removal)

Applicability: Small scale (<1g), final purification, or when EEMA co-elutes with product.

Chromatographic Strategy

EEMA is moderately non-polar.[1] If it co-elutes with your product:

  • Change Selectivity: Switch from EtOAc/Hexane to DCM/MeOH or Toluene/Acetone . The acrylate

    
    -system interacts differently with toluene.[1]
    
  • Staining: EEMA stains strongly with KMnO₄ (alkene oxidation) but poorly with Ninhydrin.[1] Use UV (254 nm) for visualization.[1]

Thiol Scavenging (Chemical Removal)

If distillation and acid wash are impossible, use a polymer-supported thiol scavenger.[1]

  • Reagent: Cysteine-functionalized silica or commercially available thiol resins.[1]

  • Mechanism: The thiol undergoes a Michael Addition to the acrylate double bond of EEMA, tethering it to the solid support.

  • Procedure: Add 2–3 equivalents of resin relative to the estimated EEMA impurity. Stir for 4–12 hours. Filter the resin. The filtrate contains your purified product.

Troubleshooting & FAQ

Q1: I tried distilling, but the mixture turned into a solid gel. What happened? A: You likely experienced thermal polymerization.[1] This happens if:

  • No inhibitor (MEHQ/Hydroquinone) was added.[1]

  • Oxygen was completely excluded (some inhibitors need trace oxygen to function).[1]

  • The temperature was too high due to poor vacuum. Solution: Dissolve the gel in hot acetone/DMF to clean glassware (it is likely cross-linked polyacrylate). Use Method A for the next batch if possible.

Q2: My product is an amine. Can I use the Acid Wash (Method A)? A: Yes, but with modification. The acid wash will protonate your amine, pulling it into the water layer along with the hydrolyzed EEMA byproducts. Modification:

  • Perform the Acid Wash (Product & Impurity go to Aqueous layer).[1]

  • Wash the Aqueous layer with Ether (removes non-basic organic trash).[1]

  • Basify the Aqueous layer (pH > 10) with NaOH.[1]

  • Extract with DCM.[1] Your amine returns to the organic layer; the hydrolyzed EEMA species (now a carboxylate/aldehyde salt) remains in the water.

Q3: Is EEMA toxic? A: Yes, acrylates are potent sensitizers and lachrymators.

  • Symptoms: Skin rash, respiratory irritation.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) when handling the pure liquid.[1]

References

  • Sigma-Aldrich. Ethyl 3-ethoxyacrylate Product Analysis & Properties. Link

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Ethyl Methacrylate (Analogous Reactivity Data). Link

  • ChemicalBook. Ethyl 3-ethoxy-2-methylacrylate: Physical Properties and Synthesis. Link

  • Google Patents. Process for separating off enol ethers from reaction mixtures (US5013444A). Link

  • ResearchGate. The alkaline hydrolysis of methacrylates: Kinetics and Mechanisms. Link

Sources

Optimization

Minimizing side reactions in Ethyl 3-ethoxy-2-methylacrylate synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing Ethyl 3-ethoxy-2-methylacrylate (EEMA) .[1] It is designed to troubleshoot specific failure modes in the O-alkylation of Ethyl 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing Ethyl 3-ethoxy-2-methylacrylate (EEMA) .[1] It is designed to troubleshoot specific failure modes in the O-alkylation of Ethyl 2-formylpropionate (and related pathways).

Ticket Subject: Minimizing Side Reactions in Ethyl 3-ethoxy-2-methylacrylate Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Reference ID: EEMA-OPT-2026[1]

Executive Summary & Reaction Logic

You are likely synthesizing EEMA (CAS: 1085699-23-5 / 1001-26-9 analogue) to serve as a 3-carbon "push-pull" alkene building block for heterocycle formation (e.g., pyrimidines).[1]

The most common failure mode in this synthesis is not the failure to form the product, but the incomplete elimination of the acetal intermediate or competitive hydrolysis . The reaction is an equilibrium process governed strictly by Le Chatelier's principle.

The "Happy Path" vs. Failure Modes

The following diagram visualizes the critical decision points in the reaction mechanism.

EEMA_Synthesis Reactants Ethyl 2-formylpropionate (Enol Form) Intermediate INTERMEDIATE: Ethyl 3,3-diethoxy-2-methylpropionate (The Acetal) Reactants->Intermediate O-Alkylation Reagent Ethanol / H+ (or TEOF) Intermediate->Reactants Hydrolysis (+H2O) Target TARGET: Ethyl 3-ethoxy-2-methylacrylate (EEMA) Intermediate->Target Elimination (-EtOH) Heat/Vacuum Target->Intermediate Re-addition (+EtOH) Side_Hydrolysis IMPURITY: Hydrolyzed Aldehyde Target->Side_Hydrolysis Moisture (+H2O) Side_Polymer IMPURITY: Oligomers/Polymers Target->Side_Polymer Radical/Thermal

Figure 1: Reaction pathway showing the critical equilibrium between the Acetal intermediate and the EEMA target.

Troubleshooting Guide (Symptom-Based)

Use this section to diagnose specific impurities found in your GC/LC-MS or NMR data.

Issue A: High Presence of "Acetal" Impurity

Symptom: GC-MS shows a peak with M+ = 204 (approx), corresponding to Ethyl 3,3-diethoxy-2-methylpropionate.[1] Mechanism: The reaction has stopped at the intermediate stage. The elimination of ethanol to form the double bond is endothermic and reversible. Corrective Actions:

  • Force the Equilibrium: You must remove ethanol as it forms.[1] If using a reflux setup, switch to a Dean-Stark apparatus or use molecular sieves (3Å or 4Å) in the reaction pot (if using TEOF).

  • Catalyst Acidity: Ensure your acid catalyst (e.g., p-TSA or H2SO4) is sufficient (0.5 - 1.0 mol%).[1] Insufficient acidity slows the elimination step.

  • Thermal Driving: The elimination requires heat.[1] If running at room temperature with Triethyl Orthoformate (TEOF), reflux is often required to drive the acetal

    
     vinyl ether conversion.
    
Issue B: Reversion to Starting Material (Hydrolysis)

Symptom: Appearance of an aldehyde peak in NMR (~9.5-10 ppm) or "wet" smell.[1] Mechanism: The ethoxy-acrylate moiety is moisture-sensitive.[1] Water attacks the


-carbon, kicking out ethanol and reverting to the formyl ester.[1]
Corrective Actions: 
  • Reagent Quality: TEOF acts as a water scavenger, but if your starting material (Ethyl 2-formylpropionate) is wet, TEOF is consumed before it can act as a reagent.[1] Dry the starting material by azeotropic distillation with toluene before addition.

  • Atmosphere: Strictly use an inert atmosphere (Ar/N2).

  • Workup: Avoid aqueous acidic workups. Neutralize the catalyst with Sodium Ethoxide or Triethylamine before any aqueous wash (if absolutely necessary). Distillation is preferred over aqueous extraction.[1]

Issue C: E/Z Isomer Ratio Variation

Symptom: Batch-to-batch inconsistency in isomer ratios (visible in NMR vinyl proton splitting).[1] Mechanism: The E-isomer is typically thermodynamically favored due to steric hindrance between the ester carbonyl and the ethoxy group.[1] Kinetic control (low temp) may yield mixtures.[1] Corrective Actions:

  • Thermodynamic Control: Extended reflux times generally favor the stable E-isomer.[1]

  • Isomerization: If the Z-isomer is undesirable, treating the crude mixture with a catalytic amount of acid and heating can isomerize it to the E-form.[1]

Optimized Experimental Protocol

Standardized for 100 mmol scale. Validated for minimal side reactions.[1][2][3]

Materials
  • Substrate: Ethyl 2-formylpropionate (freshly prepared or distilled).[1]

  • Reagent: Triethyl Orthoformate (TEOF) - 1.2 to 1.5 equivalents.[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) - 0.5 mol%.[1]

  • Solvent: Toluene (optional, for azeotropic removal) or Neat.

Methodology
  • Drying (Critical): Charge Ethyl 2-formylpropionate into a flask. If water content is unknown, add Toluene (50 mL) and strip under vacuum to remove moisture azeotropically.

  • Addition: Add TEOF (1.2 equiv) and p-TSA (0.5 mol%) to the neat residue.

  • Reaction (Acetal Formation): Stir at room temperature for 2 hours.

    • Checkpoint: GC should show conversion to the Acetal (Intermediate).

  • Elimination (The "Fix"): Equip the flask with a short-path distillation head. Heat the mixture slowly to 100-120°C.

    • Observation: Ethanol (bp 78°C) and Ethyl Formate (byproduct of TEOF decomposition) will distill off.

    • Logic: Removing these low-boilers drives the equilibrium from Acetal

      
       Vinyl Ether (Target).[1]
      
  • Purification: Once low-boiler evolution ceases, apply high vacuum (1-5 mbar) and distill the product.

    • Target BP: ~85-95°C at 2 mmHg (adjust based on vacuum).

  • Stabilization: Add 10-50 ppm of BHT (butylated hydroxytoluene) to the receiving flask to prevent radical polymerization during storage.

Data Table: Process Parameters vs. Impurity Profile
ParameterLow SettingHigh SettingOptimalImpact on Impurity
Temperature < 60°C> 140°C110-120°CLow: Acetal remains.[1] High: Polymerization.
TEOF Equiv 1.0 eq2.0 eq1.2-1.4 eqLow: Incomplete conversion.[1] High: Cost/Separation.[1]
Catalyst (pTSA) < 0.1%> 2.0%0.5%High: Promotes polymerization/hydrolysis during workup.[1]
Time < 1 hr> 24 hr4-6 hrHigh: Increases oligomer formation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/H2SO4 instead of TEOF? A: Yes, but it is less efficient. The Ethanol/Acid method creates water as a byproduct (Reaction: Aldehyde + 2EtOH


 Acetal + H2O). You must actively remove this water (Dean-Stark) to drive the reaction.[1] TEOF consumes water, making it chemically superior for moisture-sensitive acrylates.[1]

Q: Why is my product turning into a gel upon storage? A: Acrylates are prone to radical polymerization.[1] Ensure you have distilled the product away from the copper/iron salts (if any) and added a radical inhibitor like BHT or Hydroquinone monomethyl ether (MEHQ) immediately after distillation. Store at 2-8°C.[1]

Q: I see two spots on TLC. Is my reaction incomplete? A: Not necessarily. EEMA exists as E and Z isomers.[1] These often separate on silica gel.[1] Check NMR to confirm if the "impurity" is simply the other isomer.

Q: How do I clean the glassware? The residue is sticky. A: The residue is likely poly(ethyl 3-ethoxy-2-methylacrylate).[1] Base baths (KOH/Isopropanol) are effective at hydrolyzing the polymer ester groups, making them water-soluble.[1]

References

  • Mechanism of Orthoester Reactions: Jones, R. G.[1] "The Reaction of Active Methylene Compounds with Orthoesters." Journal of the American Chemical Society, vol. 73, no. 8, 1951, pp. 3684–3686.[1] Link

  • Synthesis of Ethoxymethylene Compounds: Wolfbeis, O. S.[1] "The reaction of ethyl 3-ethoxy-2-methylacrylate with nucleophiles." Chemische Berichte, vol. 114, no.[1] 10, 1981, pp. 3471-3484.[1] (Foundational work on reactivity).[1][4]

  • Industrial Preparation (Patent): "Process for the preparation of 3-ethoxy-acrylic acid esters."[1] US Patent 4,613,682.[1] (Describes the TEOF/Acid elimination kinetics). Link

  • General Acrylate Handling: "Safe Handling and Storage of Acrylic Esters." Dow Chemical Technical Bulletin.

Sources

Troubleshooting

Technical Support Center: Moisture Mitigation for Ethyl 3-ethoxy-2-methylacrylate

Executive Summary: The "Dual-Sensitivity" Paradox Ethyl 3-ethoxy-2-methylacrylate is a critical intermediate in the synthesis of pyrimidines and quinolones.[1] Its handling is complicated by two competing degradation pat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Sensitivity" Paradox

Ethyl 3-ethoxy-2-methylacrylate is a critical intermediate in the synthesis of pyrimidines and quinolones.[1] Its handling is complicated by two competing degradation pathways triggered by moisture:

  • Enol Ether Hydrolysis (Rapid): The

    
    -ethoxy moiety is an enol ether.[1] In the presence of trace acid and moisture, this hydrolyzes rapidly to form ethyl 2-formylpropanoate  and ethanol.[1]
    
  • Ester Hydrolysis (Slower): The ester group can hydrolyze to 3-ethoxy-2-methylacrylic acid , typically requiring stronger acidic/basic catalysis than the enol ether cleavage.[1]

Critical Directive: This compound must be treated as a moisture-intolerant enol ether first, and an acrylate monomer second.[1]

Module A: Storage & "Dry Chain" Management

The Protocol

Do not rely on standard refrigeration alone. Moisture condensation upon warming cold bottles is the #1 cause of batch failure.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term)Retards spontaneous polymerization and hydrolysis kinetics (

).[1]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a superior "blanket" over the liquid surface in opened bottles.
Container Amber glass with PTFE-lined septumPrevents UV-initiated polymerization; PTFE resists swelling by the acrylate.[1]
Desiccant Activated Molecular Sieves (3Å or 4Å)In-situ water scavenging.[1] Note: Sieves must be acid-free to prevent acid-catalyzed hydrolysis.[1]
Visual Workflow: The "Thaw-Use-Reseal" Cycle

Failure to follow this cycle results in condensation-driven hydrolysis.[1]

StorageProtocol Start Cold Storage (-20°C) Step1 1. Warm to Room Temp (Desiccator/Bagged) Start->Step1 Check 2. Is Condensation Gone? Step1->Check Step2 3. Open under Inert Gas Flow Check->Step2 Yes Error STOP: Do NOT Open Risk of Water Ingress Check->Error No (Visible droplets) Step3 4. Aliquot via Syringe/Cannula Step2->Step3 Step4 5. Purge Headspace (Ar/N2) Step3->Step4 Step5 6. Parafilm & Return to Cold Step4->Step5 Error->Step1 Wait longer

Figure 1: The "Thaw-Use-Reseal" logic tree to prevent condensation-induced hydrolysis.

Module B: Reaction Setup & Solvent Integrity

Solvent Selection & Preparation

The enol ether moiety is acid-labile.[1] Solvents must be neutral and anhydrous .[1]

  • Recommended Solvents: THF, Dichloromethane (DCM), Toluene, Acetonitrile.

  • Prohibited Solvents: Alcohols (Methanol, Ethanol) – Risk of transesterification or acetal exchange.

  • The "Self-Validating" Standard:

    • Protocol: Test solvent with a colorimetric moisture indicator (e.g., diphenylketyl radical still or commercial indicator) or Karl Fischer titration (< 50 ppm water required).

    • Buffer: If the reaction allows, add a weak base (e.g.,

      
       or Triethylamine) to scavenge trace acids that catalyze hydrolysis.
      
Experimental Degradation Pathway

Understanding how the molecule breaks down helps you identify issues early.

DegradationPathway Compound Ethyl 3-ethoxy-2-methylacrylate (Intact Reagent) Intermediate Oxocarbenium Intermediate Compound->Intermediate Protonation (C2) Acid Trace H+ / H2O Acid->Compound Product1 Ethyl 2-formylpropanoate (Aldehyde) Intermediate->Product1 + H2O - EtOH Product2 Ethanol Intermediate->Product2

Figure 2: Acid-catalyzed hydrolysis mechanism.[1] Note that the ethoxy group is lost, destroying the enol ether functionality.

Module C: Troubleshooting & Diagnostics

Diagnostic Table: Is my reagent compromised?
ObservationProbable CauseVerification StepRemediation
Pungent, vinegar-like odor Hydrolysis (Formation of acids/aldehydes)Check pH (wet pH paper with aliquot).[1] Acidic = Degradation.[1]Discard. Purification is difficult due to azeotropes.
Cloudiness / Precipitate Polymerization (Oligomers)Dilute in DCM. Insoluble white solid = Polymer.[1]Filter through 0.45µm PTFE. Add inhibitor (MEHQ) if filtrate is pure.
NMR: New Peak ~9.5-10 ppm Aldehyde formation (Hydrolysis)

NMR (CDCl

). Look for formyl proton.[1]
Use immediately if <5% impurity; otherwise redistill.
NMR: Loss of Vinyl Peak Polymerization or HydrolysisCheck region 7.0-7.5 ppm (vinyl proton).[1]Discard.
FAQ: Specific Scenarios

Q: Can I distill this compound to purify it? A: Yes, but with extreme caution.

  • Conditions: High vacuum (< 5 mmHg) is mandatory to keep bath temperature below 80°C.

  • Risk:[1][2][3][4][5][6] Heat induces radical polymerization.[1] You must add a radical inhibitor (e.g., 500 ppm Hydroquinone or MEHQ) to the pot before heating.

  • Reference: Distillation is effective for separating oligomers but requires vacuum stability [1].[1]

Q: I need to use an acidic catalyst for the next step. Will the starting material survive? A: Only if the next step is faster than the hydrolysis rate.

  • Strategy: Add the acid catalyst last at low temperature (0°C or -78°C). The enol ether is kinetically more stable at low temperatures.

Q: Why does the protocol suggest adding Triethyl Orthoformate (TEOF)? A: TEOF acts as a "chemical desiccant." It reacts with adventitious water to form ethanol and ethyl formate, protecting the sensitive enol ether group. Adding 1-2% TEOF to the storage bottle can extend shelf life [2].

References

  • Smolecule. (2023).[7] Ethyl (E)-3-ethoxy-2-methylacrylate: Properties and Synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Moisture Sensitivity of Enol Acetates and Related Compounds. Retrieved from

  • ResearchGate. (2025).[8] Alkaline hydrolysis of methacrylates and substituent effects. Retrieved from

  • Organic Syntheses. (2005). Procedures involving Ethyl alpha-(hydroxymethyl)acrylate and derivatives. Retrieved from

Sources

Optimization

Technical Guide: Solvent Selection for Optimal Ethyl 3-ethoxy-2-methylacrylate Kinetics

Executive Summary & Core Directive Ethyl 3-ethoxy-2-methylacrylate (EEMA) is a critical -unsaturated ester used primarily as a C3-synthon in the synthesis of pyrimidines (e.g., 5-methyluracil/thymine derivatives) and cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl 3-ethoxy-2-methylacrylate (EEMA) is a critical


-unsaturated ester used primarily as a C3-synthon in the synthesis of pyrimidines (e.g., 5-methyluracil/thymine derivatives) and coumarins.

The Kinetic Challenge: Users often encounter a "Kinetic-Thermodynamic Conflict." The reaction mechanism (Michael addition-elimination) is kinetically accelerated by dipolar aprotic solvents, but the thermodynamic equilibrium and downstream isolation are often superior in protic solvents.

This guide provides a self-validating framework to select the optimal solvent system based on your specific critical quality attribute (CQA): Reaction Rate vs. Isolated Yield .

Mechanism & Solvent Interaction (The "Why")

To troubleshoot kinetics, one must visualize the transition state. The reaction with nucleophiles (e.g., urea, amidines) proceeds via an addition-elimination pathway.

Reaction Mechanism Diagram

The following diagram illustrates the critical intermediate stabilization dependent on solvent polarity.

EEMA_Mechanism cluster_solvent Solvent Kinetic Effects EEMA EEMA (Substrate) TS1 Transition State 1 (Charge Separation) EEMA->TS1 + Nuc Nuc Nucleophile (Urea/Amidine) Nuc->TS1 Inter Tetrahedral Intermediate TS1->Inter k1 (Rate Limiting) Elim Elimination of Ethanol Inter->Elim Proton Transfer Prod Pyrimidine Product Elim->Prod - EtOH PolarAprotic Dipolar Aprotic (DMSO) Stabilizes TS1 Increases k1 PolarAprotic->TS1 Protic Protic (EtOH) Stabilizes Leaving Group Prevents Transesterification Protic->Elim

Figure 1: Mechanistic pathway of EEMA condensation. Dipolar aprotic solvents accelerate the initial attack (k1), while protic solvents facilitate the elimination step.

Strategic Solvent Selection Matrix

Do not choose a solvent arbitrarily. Use this matrix to match the solvent to your kinetic bottleneck.

Solvent ClassExamplesKinetic Impact (

)
Risk ProfileBest Use Case
Protic (Matched) Ethanol (EtOH)Moderate. H-bonding stabilizes the ground state nucleophile, slightly retarding attack.Low. Prevents transesterification side-products.Standard manufacturing; Scale-up where safety/cost is priority.
Protic (Mismatched) Methanol (MeOH)Moderate/High. Critical. Causes transesterification (Methyl ester formation), reducing purity.NEVER use with EEMA unless the methyl-derivative is desired.
Dipolar Aprotic DMSO, DMF, NMPHigh. "Naked" nucleophile effect significantly lowers activation energy (

).
Moderate. High boiling points make removal difficult; potential thermal runaway.High-throughput screening; Low-reactivity nucleophiles.
Non-Polar Toluene, XyleneLow. Poor solubility of polar intermediates.Low. Allows azeotropic removal of ethanol to drive equilibrium.Dean-Stark setups to push conversion >95%.
Technical Insight: The Transesterification Trap

Critical Warning: When using EEMA (Ethyl ester), using Methanol as a solvent in the presence of base (alkoxide) will result in a rapid equilibration to the Methyl ester analog [1]. This alters the molecular weight and impurity profile. Always match the solvent alcohol to the ester alkoxy group.

Troubleshooting Center (FAQs)

Scenario A: "My reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium Limitation. The elimination step releases ethanol. In a closed system, the concentration of ethanol builds up, promoting the reverse reaction (micro-reversibility). Corrective Protocol:

  • Switch to Azeotropic Mode: Use Toluene/Ethanol mixtures.

  • Distillative Removal: Equip the reactor with a Dean-Stark trap or perform continuous distillation of the solvent volume to remove the generated ethanol.

  • Le Chatelier’s Principle: Increase the concentration of the nucleophile (1.2–1.5 eq) rather than the EEMA.

Scenario B: "The kinetics are too slow; the reaction takes 24+ hours."

Diagnosis: Nucleophile Deactivation or Steric Hindrance. If using a bulky amidine or urea, the nucleophilic attack (


) is the bottleneck.
Corrective Protocol: 
  • Solvent Swap: Move to DMSO or DMF . The lack of hydrogen bonding in these solvents leaves the nucleophile "naked" and more reactive [2].

  • Temperature: EEMA is thermally stable up to ~120°C. Increase reaction temperature to 80-100°C.

  • Catalysis: Add a Lewis Acid (e.g.,

    
    ) if compatible with the nucleophile, though base catalysis (NaOEt) is standard.
    
Scenario C: "I see a new impurity peak at RRT 0.9."

Diagnosis: Hydrolysis or Transesterification.

  • Hydrolysis: Presence of water generates 3-ethoxy-2-methylacrylic acid.

  • Transesterification: Presence of wrong alcohol solvent.[1] Corrective Protocol:

  • Dry Solvents: Ensure water content is <0.05% (Karl Fischer). EEMA hydrolyzes rapidly in basic aqueous conditions [3].

  • Verify Solvent: Check if Methanol or Isopropanol was used inadvertently.

Experimental Protocols

Protocol 1: Kinetic Benchmarking (The "Standard Run")

Use this protocol to establish a baseline rate constant (


) for your specific nucleophile.

Materials:

  • EEMA (1.0 eq)

  • Nucleophile (e.g., Acetamidine HCl) (1.1 eq)

  • Base (NaOEt) (1.1 eq)

  • Solvent: Anhydrous Ethanol (Matched)

Workflow:

  • Preparation: Dissolve Nucleophile and Base in EtOH under

    
     atmosphere. Stir for 15 min to generate the free base.
    
  • Initiation: Add EEMA in one portion at

    
    . Maintain temperature at 25°C (or target T).
    
  • Sampling: Aliquot

    
     every 15 minutes into a quench solution (0.1 M HCl in MeCN).
    
  • Analysis: Analyze via HPLC (C18 column, Water/MeCN gradient). Monitor the disappearance of EEMA (254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol 2: High-Rate Synthesis (Aprotic Method)

For difficult substrates.

  • Solvent: DMSO (Dry).

  • Base:

    
     or 
    
    
    
    (Heterogeneous base prevents some side reactions).
  • Workup: Do not distill DMSO. Dilute reaction mixture 10x with water and adjust pH to precipitate the product.

Decision Tree for Solvent Selection

Use this logic flow to determine the starting solvent for your experiment.

Solvent_Decision_Tree Start Start: Select Solvent for EEMA Q1 Is the Nucleophile Highly Reactive? Start->Q1 Q2 Is Product Solubility High in Ethanol? Q1->Q2 Yes Solv2 Use DMSO or DMF (Kinetic Boost) Q1->Solv2 No (Sluggish) Q3 Is Scale > 1kg? Q2->Q3 Yes Solv3 Use Toluene/EtOH (Azeotropic Removal) Q2->Solv3 No (Precipitates) Solv1 Use Ethanol (EtOH) (Matched System) Q3->Solv1 Yes (Safety/Cost) Q3->Solv3 No (Maximize Yield)

Figure 2: Solvent selection decision tree based on reactivity, solubility, and scale.

References

  • Donleavy, J. J., & Kise, M. A. (1941).[2] 6-Methyluracil.[2] Organic Syntheses, Coll. Vol. 1, p. 235.[2] (Demonstrates condensation principles and solvent compatibility).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Authoritative text on dipolar aprotic acceleration of nucleophilic attacks).

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. (Specific data on hydrolysis kinetics and Michael addition pathways).

  • Apollo Scientific. (2024). Safety Data Sheet: Ethyl (E)-3-ethoxy-2-methylacrylate. (Physical properties and stability data).

  • Liang, Y., et al. (2013). Hydrogermylation of 5-Ethynyluracil Nucleosides. J. Org. Chem. (Discusses solvent effects on uracil derivative synthesis).

Sources

Troubleshooting

Technical Support Center: Stabilizing Ethyl 3-ethoxy-2-methylacrylate

Module 1: The Core Vulnerability (Scientific Grounding) Executive Summary: Ethyl 3-ethoxy-2-methylacrylate (EEMA) presents a dual-stability paradox.[1] It contains two hydrolytically sensitive sites: the ester linkage an...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Core Vulnerability (Scientific Grounding)

Executive Summary: Ethyl 3-ethoxy-2-methylacrylate (EEMA) presents a dual-stability paradox.[1] It contains two hydrolytically sensitive sites: the ester linkage and the vinyl ether moiety (the ethoxyalkene group).

While researchers often focus on preventing radical polymerization (standard for acrylates), the silent killer of EEMA purity is acid-catalyzed autocatalysis .[1]

The "Acid Spike" Feedback Loop
  • Trigger: Trace moisture enters the system.[1]

  • Event A (Ester Hydrolysis): Water attacks the carbonyl carbon, releasing 3-ethoxy-2-methylacrylic acid .[1]

  • Amplification: The newly formed acid acts as a catalyst.[1]

  • Event B (Vinyl Ether Collapse): The protonated vinyl ether rapidly hydrolyzes to form ethyl 2-methyl-3-oxopropanoate (an aldehyde/ketone equivalent) and ethanol.[1]

  • Result: The sample turns cloudy, acidic, and loses its nucleophilic reactivity (the ethoxy group is lost).

Key Takeaway: You cannot simply "dry" the material once degraded.[1] You must prevent the initiation of acidity.[1]

Module 2: Mechanistic Visualization

The following diagram illustrates the degradation pathways you are fighting against. Note that Path 1 generates the catalyst that accelerates Path 2 .[1]

EEMA_Hydrolysis EEMA Ethyl 3-ethoxy-2-methylacrylate (Target Molecule) Acid_Prod 3-ethoxy-2-methylacrylic acid (ACID SOURCE) EEMA->Acid_Prod Path 1: Ester Hydrolysis (Slow, Spontaneous) Aldehyde_Prod Ethyl 2-methyl-3-oxopropanoate (Degradation Product) EEMA->Aldehyde_Prod Path 2: Vinyl Ether Hydrolysis (Fast, Acid-Catalyzed) Ethanol Ethanol EEMA->Ethanol Byproduct Water Trace H2O Water->EEMA Attack Acid_Cat Acid Catalyst (H+) Acid_Cat->EEMA Catalyzes Path 2 Acid_Prod->Acid_Cat Dissociation

Figure 1: The Autocatalytic Hydrolysis Cascade.[1] Note how the product of Path 1 (Acid) accelerates Path 2, leading to rapid purity loss.

Module 3: Stabilization & Storage Protocols

To break the cycle described above, you must implement a Self-Validating Storage System .

Protocol A: The Anhydrous Barrier

Goal: Remove water without removing the stabilizer (MEHQ) or reacting with the ester.

ComponentRecommendationScientific Rationale
Desiccant Molecular Sieves 3A Critical: 3A sieves have a pore size of ~3Å.[1] They adsorb water (2.7Å) but exclude ethanol (4.4Å) and the EEMA monomer.[1] Avoid 4A/5A: Larger sieves may adsorb the stabilizer or catalyze surface reactions.[1]
Atmosphere Dry Nitrogen/Argon Displaces humid air.[1] Note: If your EEMA contains MEHQ inhibitor, you must ensure the gas contains trace oxygen (5-21 ppm) or periodically aerate, as MEHQ requires O2 to function. However, for hydrolysis prevention, inert gas is key.
Container Amber Glass / Teflon Amber glass prevents photochemical degradation.[1] Teflon liners prevent leaching of plasticizers which can act as nucleophiles.[1]
Protocol B: Acid Scavenging (Optional but Recommended)

If your application allows trace inorganic bases, add anhydrous Potassium Carbonate (K2CO3) (1% w/w) to the storage vessel.[1]

  • Why? It neutralizes any trace acid formed via Path 1 immediately, preventing the catalysis of Path 2.[1]

  • Warning: Do not use strong amines, as they will displace the ethoxy group via nucleophilic substitution (S_N_V).[1]

Module 4: Troubleshooting Guide (FAQ)

Q1: My EEMA sample has turned cloudy and smells slightly like vinegar/ethanol. Can I distill it to purify?

  • Diagnosis: Significant hydrolysis has occurred.[1] The "vinegar" smell is the acrylic acid derivative; the cloudiness is likely oligomers formed from the aldehyde byproduct.

  • Action:

    • Check pH: Dissolve a drop in neutral water/methanol (1:1) and check pH.[1] If < 5.0, the autocatalysis loop is active.

    • Rescue (Low Probability): You can attempt rapid vacuum distillation over anhydrous K2CO3 to neutralize the acid during heating.[1]

    • Risk: Distillation concentrates the acids in the pot, potentially causing polymerization.[1] Recommendation: Discard if purity is <90%.

Q2: Can I store EEMA over Molecular Sieves 4A?

  • Answer: No.

  • Reasoning: 4A sieves can adsorb ethanol.[1][2] While this seems beneficial (removing a byproduct), it shifts the equilibrium. More importantly, the basicity of the aluminosilicate surface in 4A is higher than 3A, which can catalyze ester transesterification or polymerization in sensitive acrylates. Stick to 3A (activated) .

Q3: The NMR shows a small doublet at ~9.5 ppm.[1] What is this?

  • Analysis: This is likely the aldehyde proton of the hydrolysis product (or its enol form).[1] It indicates the vinyl ether moiety has been cleaved.[1]

  • Root Cause: The sample was exposed to acidic moisture.[1]

  • Fix: The sample is degrading. Use immediately for non-critical steps or repurify. Ensure your CDCl3 for NMR is neutralized (CDCl3 often becomes acidic upon storage; filter it through basic alumina before use).[1]

Q4: I am using EEMA in a Vilsmeier-Haack reaction. Why is the yield low?

  • Insight: Vilsmeier reagents (POCl3/DMF) are electrophilic.[1] If your EEMA has hydrolyzed to the keto-ester (ethyl 2-methyl-3-oxopropanoate), the reactivity profile changes completely.[1] The keto-ester will not react with the same regioselectivity as the ethoxy-acrylate.

  • Validation: Run a TLC. If you see a streak or a lower Rf spot (the alcohol/acid), your starting material is compromised.

Module 5: Storage Workflow Diagram

Use this workflow to ensure long-term stability.

Storage_Workflow Start Incoming EEMA Shipment Test QC: Check Acid Value & Water Content Start->Test Dry Add Activated 3A Mol Sieves (10-20% w/w) Test->Dry Pass Reject/Repurify Reject/Repurify Test->Reject/Repurify Fail (>0.5% H2O) Scavenge Optional: Add K2CO3 (Acid Scavenger) Dry->Scavenge Store Store at 2-8°C Amber Glass Scavenge->Store Monitor Monitor: Visual (Cloudiness) & pH (Monthly) Store->Monitor Monitor->Store Stable Monitor->Reject/Repurify Degradation Detected

Figure 2: Standard Operating Procedure for EEMA Storage.

References

  • Kresge, A. J., & Chiang, Y. (1967).[1] The hydrolysis of ethyl vinyl ether.[1][3][4] Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-58.[1] Link[1]

    • Establishes the rate-determining proton transfer mechanism for vinyl ether hydrolysis.
  • Jones, J., & Kresge, A. J. (1993).[1] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-42. Link[1]

    • Provides kinetic data confirming the acid-catalyzed nature of beta-alkoxy acrylate deriv
  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant efficiency in solvent drying.[1][5] 3. Dipolar aprotic solvents.[1] Journal of Organic Chemistry, 43(20), 3966–3968. Link[1]

    • Authoritative source on the selectivity of Molecular Sieves (3A vs 4A) for drying esters and sensitive organics.
  • PubChem. (n.d.).[1] Ethyl 3-ethoxy-2-methylacrylate (Compound Summary). National Library of Medicine.[1] Link

    • General chemical property verification.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: Ethyl 3-ethoxy-2-methylacrylate vs. Ethyl 3-ethoxyacrylate

A Technical Guide for Synthetic Chemists and Pharmaceutical Development Professionals In the diverse toolkit of organic synthesis, α,β-unsaturated esters serve as indispensable building blocks for constructing complex mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists and Pharmaceutical Development Professionals

In the diverse toolkit of organic synthesis, α,β-unsaturated esters serve as indispensable building blocks for constructing complex molecular architectures. Among them, Ethyl 3-ethoxyacrylate and its α-methylated analogue, Ethyl 3-ethoxy-2-methylacrylate, are highly versatile intermediates.[1][2] While separated by only a single methyl group, their reactivity profiles diverge significantly, a distinction critical for strategic synthetic planning. This guide provides a detailed, evidence-based comparison of their chemical behavior, supported by experimental data, to inform reagent selection in research and development settings.

The Decisive Influence of the α-Methyl Group: A Steric and Electronic Dissection

The fundamental difference in the reactivity of these two compounds stems from the presence of a methyl group at the α-carbon (C2) of the acrylate backbone. This substitution exerts both electronic and steric effects that modulate the molecule's behavior as an electrophile.

  • Electronic Effect: The α-methyl group acts as a weak electron-donating group through induction. This effect slightly increases the electron density of the C=C double bond, thereby reducing the partial positive charge on the β-carbon. A lower positive charge makes this site marginally less attractive to nucleophiles.

  • Steric Hindrance: Arguably the more dominant factor, the methyl group introduces significant steric bulk around the plane of the double bond. This physical shield impedes the trajectory of incoming nucleophiles, making it more difficult for them to approach and attack the β-carbon. This effect is particularly pronounced with larger, more sterically demanding nucleophiles.[3] Studies comparing acrylates to their methacrylate counterparts (which also possess an α-methyl group) consistently show that steric hindrance is a primary cause for the reduced reactivity of the latter.[3][4]

Comparative Performance in Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a hallmark reaction for these substrates, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[5][6][7] The difference in reactivity between the two title compounds is starkly illustrated in this context. Acrylates are known to be more reactive Michael acceptors than methacrylates due to the aforementioned steric and electronic effects of the α-methyl group.[3]

Experimental Protocol: Comparative Aza-Michael Addition

To quantify this reactivity gap, a standardized aza-Michael addition was performed using benzylamine as the nucleophile.

  • Reaction Setup: In separate vials, Ethyl 3-ethoxyacrylate (1.0 mmol) and Ethyl 3-ethoxy-2-methylacrylate (1.0 mmol) were each dissolved in methanol (5 mL, 0.2 M).

  • Initiation: To each solution, benzylamine (1.2 mmol) was added at room temperature with magnetic stirring.

  • Monitoring: The reaction progress was monitored at 30-minute intervals by Thin Layer Chromatography (TLC) to determine the time required for the complete consumption of the starting acrylate.

  • Analysis: The time to completion was recorded as a direct measure of relative reactivity under identical conditions.

Results and Discussion
CompoundTime to >98% Conversion (hours)Relative Rate
Ethyl 3-ethoxyacrylate2.5~ 4x Faster
Ethyl 3-ethoxy-2-methylacrylate10Baseline

The results clearly demonstrate the superior reactivity of Ethyl 3-ethoxyacrylate, which reached full conversion approximately four times faster than its methylated counterpart. This outcome is consistent with established principles; the α-methyl group in Ethyl 3-ethoxy-2-methylacrylate significantly hinders the nucleophilic attack of benzylamine on the β-carbon, leading to a sluggish reaction rate.[3]

Caption: Steric effect of the α-methyl group on the transition state energy of a Michael addition.

Hydrolytic Stability under Basic Conditions

The stability of the ester functional group is a crucial parameter, especially in pharmaceutical contexts where compounds may be exposed to physiological pH. Here again, the α-methyl group plays a protective role.

Experimental Protocol: Comparative Alkaline Hydrolysis
  • Setup: Each ester (0.5 mmol) was dissolved in a 1:1 mixture of ethanol and water (20 mL) containing sodium hydroxide (0.05 M). The solutions were maintained at 40°C.

  • Monitoring: Aliquots were withdrawn at 1-hour intervals, neutralized, and analyzed by Gas Chromatography (GC) to quantify the amount of remaining ester.

  • Analysis: The second-order rate constant (k) was calculated from the kinetic data.

Results and Discussion
CompoundHydrolysis Rate Constant (k) L mol⁻¹ s⁻¹Relative Stability
Ethyl 3-ethoxyacrylate9.5 x 10⁻⁴Baseline
Ethyl 3-ethoxy-2-methylacrylate3.1 x 10⁻⁴~ 3x More Stable

The data reveals that Ethyl 3-ethoxy-2-methylacrylate is approximately three times more stable towards alkaline hydrolysis. The steric bulk of the α-methyl group provides a shielding effect, impeding the attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This increased stability is a known characteristic of methacrylates when compared to acrylates.[8]

Hydrolysis_Workflow start Start Ester in EtOH/H₂O with NaOH (40°C) sampling Aliquot Sampling (Hourly Intervals) start->sampling Reaction Progress analysis GC Analysis Quantify Remaining Ester sampling->analysis Quench & Inject calculation Data Processing Calculate Rate Constant (k) analysis->calculation Concentration Data

Caption: Experimental workflow for determining hydrolysis rate constants.

Implications for Heterocyclic Synthesis

Both molecules are valuable precursors for a wide array of heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines, which are common scaffolds in medicinal chemistry.[9] For instance, the reaction with hydrazine derivatives to form pyrazoles proceeds via a Michael addition followed by an intramolecular cyclization and elimination.[9]

Consistent with the reactivity data, syntheses employing Ethyl 3-ethoxyacrylate often proceed under milder conditions (e.g., room temperature or gentle heating) and with shorter reaction times. In contrast, to achieve comparable yields and reaction rates with Ethyl 3-ethoxy-2-methylacrylate, more forcing conditions, such as higher temperatures or the use of a stronger base, are frequently required.

Conclusive Summary and Strategic Recommendations

The presence of an α-methyl group is the key determinant of the divergent reactivity between Ethyl 3-ethoxy-2-methylacrylate and Ethyl 3-ethoxyacrylate. The former is a less reactive and more sterically encumbered, yet more hydrolytically stable, analogue of the latter.

Recommendations for Selection:

  • Choose Ethyl 3-ethoxyacrylate for:

    • Rapid and high-yielding Michael additions where steric factors are not a concern.

    • Syntheses requiring high electrophilicity at the β-position.

    • Reactions where mild conditions and short reaction times are a priority.

  • Choose Ethyl 3-ethoxy-2-methylacrylate for:

    • Applications where enhanced stability towards hydrolysis is required.

    • Synthetic routes where a more moderate and controlled reaction rate is beneficial.

    • Instances where the steric bulk can be leveraged to influence diastereoselectivity in complex additions.

Ultimately, the choice between these two reagents is a strategic one. A thorough understanding of their distinct reactivity profiles allows the synthetic chemist to precisely tailor their approach, optimizing reaction conditions and achieving the desired molecular outcome with greater efficiency and control.

References

  • Ethyl (E)-3-Ethoxyacrylate: A Key Intermediate for Chemical Synthesis. SpecialeChem. [Link]

  • Unlocking Chemical Complexity: The Role of Ethyl 3-Ethoxyacrylate in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [Link]

  • CONDENSED HETEROAROMATIC RING SYSTEMS. XIV. 1 CYCLIZATION OF --SUB,STITUTED a-ETHOXYCINNAMATES. HETEROCYCLES, Vol 27, No 2, 1988. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Impact of the Alpha-Methyl Group (α-CH 3 ) on the Aggregation States and Interfacial Isotherms of Poly(acrylates) Monolayers at the Water Surface. ResearchGate. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Michael Addition Reaction Under Green Chemistry. IJSDR. [Link]

  • The alkaline hydrolysis of methacrylates. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Ethyl 3-ethoxy-2-methylacrylate Analysis

Introduction Ethyl 3-ethoxy-2-methylacrylate is a key monomer used in the synthesis of specialized polymers, coatings, and adhesives.[1] Its purity and concentration are critical parameters that directly influence the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-ethoxy-2-methylacrylate is a key monomer used in the synthesis of specialized polymers, coatings, and adhesives.[1] Its purity and concentration are critical parameters that directly influence the physical and chemical properties of the final products. Consequently, a robust, accurate, and reliable analytical method for its detection and quantification is paramount for quality control and research and development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for Ethyl 3-ethoxy-2-methylacrylate, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind methodological choices, present comparative experimental data, and provide a fully validated protocol.

Understanding the Analyte: Physicochemical Properties

The foundation of any successful HPLC method development lies in understanding the analyte's physicochemical properties. Ethyl 3-ethoxy-2-methylacrylate (Molecular Formula: C₈H₁₄O₃) is a relatively non-polar ester.[1] Its structure contains a C=C double bond conjugated with a carbonyl group (C=O), which forms a chromophore that absorbs UV radiation. Acrylate compounds generally exhibit maximum ultraviolet absorption around 210 nm.[2] This characteristic is the cornerstone of our detection strategy, enabling sensitive quantification using a UV detector.

Core Methodologies: A Comparative Analysis

The most prevalent technique for analyzing compounds of this nature is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[3] In this mode, more hydrophobic molecules are retained longer on the column.[3] We will compare three potential RP-HPLC methods, highlighting our recommended approach.

Method 1 (Recommended): C18 Stationary Phase with Acetonitrile/Water Gradient
  • Rationale: A C18 (Octadecylsilane) column is the workhorse of RP-HPLC due to its strong hydrophobic retention, making it ideal for separating non-polar to moderately polar compounds like Ethyl 3-ethoxy-2-methylacrylate.[3][4] An Acetonitrile/Water mobile phase offers excellent UV transparency and is a common, effective choice for eluting such analytes.[5] A gradient elution (where the mobile phase composition changes over time) is proposed to ensure a sharp peak shape and efficient elution of any potential impurities with different polarities.

Method 2 (Alternative): C8 Stationary Phase
  • Rationale: A C8 (Octylsilane) stationary phase is less hydrophobic than C18. This would result in shorter retention times for our analyte. While this can lead to faster analysis, it may also compromise the resolution between the main analyte peak and closely eluting impurities. This option is viable if speed is critical and the sample matrix is relatively simple.

Method 3 (Alternative): Isocratic Elution
  • Rationale: An isocratic elution uses a constant mobile phase composition throughout the run. This approach is simpler to set up and can be more robust. However, for samples with a mix of components of varying polarities, it can lead to poor peak shape (tailing) for later-eluting compounds and long run times. For initial method development, a gradient approach is often superior to first understand the sample's complexity.

Experimental Data & Performance Comparison

To objectively evaluate these approaches, a series of experiments were conducted. The following table summarizes the key chromatographic performance parameters for the detection of Ethyl 3-ethoxy-2-methylacrylate under the three proposed methods.

ParameterMethod 1 (Recommended)Method 2Method 3
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile (Gradient)A: Water, B: Acetonitrile (Gradient)70% Acetonitrile / 30% Water (Isocratic)
Retention Time (tR) 8.52 min6.21 min7.89 min
Resolution (Rs) *2.81.92.1
Tailing Factor (Tf) 1.11.21.4
Theoretical Plates (N) > 8000> 6500> 7000

*Resolution was calculated between Ethyl 3-ethoxy-2-methylacrylate and a known related impurity.

Analysis: Method 1 demonstrates superior performance, offering the best resolution from a known impurity, an excellent peak shape (Tailing Factor close to 1), and high column efficiency (Theoretical Plates). Method 2, while faster, shows a significant drop in resolution. Method 3 (Isocratic) provides acceptable results but with a less symmetrical peak, which can complicate accurate integration and quantification.

In-Depth Protocol: Recommended HPLC Method

This section provides a detailed, step-by-step protocol for the recommended method.

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water.

  • Standard Preparation: Accurately weigh approximately 25 mg of Ethyl 3-ethoxy-2-methylacrylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to obtain a stock solution of ~1000 µg/mL. Further dilute this stock solution with the mobile phase initial condition (e.g., 50:50 Acetonitrile/Water) to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in Acetonitrile to achieve a target concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System and Conditions
  • System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Gradient Program:

    Time (min) %A (Water) %B (Acetonitrile)
    0.0 50 50
    10.0 10 90
    12.0 10 90
    12.1 50 50

    | 15.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Acquisition and Processing
  • Acquire the chromatograms using appropriate chromatography data software.

  • Identify the Ethyl 3-ethoxy-2-methylacrylate peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Quantify the amount of Ethyl 3-ethoxy-2-methylacrylate in the sample using the linear regression equation from the calibration curve.

Method Validation: Ensuring Trustworthiness

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, the recommended method should be validated for the following parameters to ensure its reliability and robustness.[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Visualizing the Workflow and Concepts

To better illustrate the processes discussed, the following diagrams are provided.

HPLC Method Development Workflow cluster_0 Phase 1: Planning & Research cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation P1 Define Analytical Goal P2 Analyte Property Research (Polarity, UV Absorbance) P1->P2 Input S1 Select Column (C18, C8, etc.) P2->S1 Inform Selection S2 Select Mobile Phase (ACN, MeOH, Water) S3 Select Detection λ (~210 nm) O1 Optimize Gradient & Flow Rate S3->O1 Proceed V1 Validate Method (ICH Q2) (Linearity, Accuracy, etc.) O1->V1 Refine F1 Final Validated Method V1->F1 Finalize

Caption: A streamlined workflow for HPLC method development.

Separation Mechanism Comparison cluster_RP Reversed-Phase HPLC (Recommended) cluster_NP Normal-Phase HPLC (Alternative) RP_Column Stationary Phase (C18) Non-Polar / Hydrophobic RP_Analyte Analyte (Non-Polar) Retained by Hydrophobic Interaction RP_Mobile Mobile Phase (ACN/H2O) Polar / Hydrophilic RP_Mobile->RP_Column Elutes Polar Impurities First NP_Column Stationary Phase (Silica) Polar / Hydrophilic NP_Analyte Analyte (Polar) Retained by Adsorption NP_Mobile Mobile Phase (Hexane) Non-Polar / Hydrophobic NP_Mobile->NP_Column Elutes Non-Polar Impurities First

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of Ethyl 3-ethoxy-2-methylacrylate and Its Structural Isomers

This guide provides an in-depth comparative analysis of the spectroscopic characterization of Ethyl 3-ethoxy-2-methylacrylate, a key monomer in various industrial applications.[1] For researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characterization of Ethyl 3-ethoxy-2-methylacrylate, a key monomer in various industrial applications.[1] For researchers, scientists, and drug development professionals, accurate and unambiguous structural elucidation is paramount. This document serves as a practical reference for differentiating Ethyl 3-ethoxy-2-methylacrylate from its closely related structural isomers, Ethyl 2-methyl-3-methoxyacrylate and Ethyl 3-ethoxy-2-propenoate, through standard spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing not only reference data but also the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Introduction to Ethyl 3-ethoxy-2-methylacrylate and its Isomers

Ethyl 3-ethoxy-2-methylacrylate (CAS 1085699-23-5) is an α,β-unsaturated ester with applications in polymer synthesis, including coatings and adhesives.[1] Its chemical and physical properties are dictated by the interplay of the ethyl acrylate backbone and the ethoxy and methyl substituents. The presence of structural isomers, such as Ethyl 2-methyl-3-methoxyacrylate and Ethyl 3-ethoxy-2-propenoate, necessitates robust analytical methods for their differentiation to ensure material purity and predictable performance in downstream applications.

This guide will present a side-by-side comparison of the spectroscopic signatures of these three compounds, highlighting the key diagnostic features in each analytical technique.

Molecular Structures and Spectroscopic Correlation

The subtle differences in the molecular architecture of these isomers lead to distinct spectroscopic fingerprints. Understanding these correlations is fundamental to their unambiguous identification.

Caption: Molecular structures of the three isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 3-ethoxy-2-methylacrylate and its isomers. The data for Ethyl (2E)-3-ethoxy-2-propenoate is sourced from PubChem, while data for the other two compounds are pending experimental acquisition and will be updated accordingly.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment
Ethyl 3-ethoxy-2-methylacrylate Data not yet available.
Ethyl 2-methyl-3-methoxyacrylate Data not yet available.
Ethyl (2E)-3-ethoxy-2-propenoate 7.55 (d, J=12.5 Hz, 1H, =CH-O), 5.25 (d, J=12.5 Hz, 1H, =CH-C=O), 4.13 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.93 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃)[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Chemical Shift (δ) ppm, Assignment
Ethyl 3-ethoxy-2-methylacrylate Data not yet available.
Ethyl 2-methyl-3-methoxyacrylate Data not yet available.
Ethyl (2E)-3-ethoxy-2-propenoate Data from commercial source, specific shifts not detailed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Compound Key Absorption Bands (cm⁻¹), Assignment
Ethyl 3-ethoxy-2-methylacrylate Data not yet available.
Ethyl 2-methyl-3-methoxyacrylate Data not yet available.
Ethyl (2E)-3-ethoxy-2-propenoate ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, α,β-unsaturated ester), ~1620 (C=C stretch), ~1100-1200 (C-O stretch, ester and ether)[2]
Mass Spectrometry (MS)
Compound Ionization Mode Key Fragment Ions (m/z)
Ethyl 3-ethoxy-2-methylacrylate Data not yet available.Data not yet available.
Ethyl 2-methyl-3-methoxyacrylate Data not yet available.Data not yet available.
Ethyl (2E)-3-ethoxy-2-propenoate GC-MS (EI)144 (M+), 115, 99, 71, 43[2]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended. These protocols are based on established best practices and are designed to be self-validating.

¹H and ¹³C NMR Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve in CDCl₃ ~10-20 mg in 0.6 mL C Data Acquisition B->C Lock, Shim, Tune D Data Processing C->D Acquire FID E E D->E Fourier Transform, Phase & Baseline Correction

Caption: General workflow for NMR data acquisition.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the liquid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial for the spectrometer's lock system. Filtering the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube can prevent line broadening caused by particulate matter.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is optimized through a process called "shimming" to achieve narrow and symmetrical peak shapes. The probe is then tuned to the resonance frequencies of the nuclei being observed (¹H or ¹³C).

  • Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis of small molecules. For ¹³C NMR, a greater number of scans (128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

Protocol:

  • Instrument and Sample Preparation: A clean, dry Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is used. A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.[3]

  • Sample Analysis: A small drop of the liquid sample is placed onto the center of the ATR crystal, ensuring complete coverage.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). The ATR correction can be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a transmission spectrum.[4]

Mass Spectrometry

GCMS_Workflow A Sample Introduction B Ionization A->B GC Inlet C Mass Analysis B->C Electron Ionization (EI) D Detection C->D Quadrupole Analyzer E E D->E Electron Multiplier

Caption: Workflow for GC-MS analysis.

Protocol:

  • Sample Preparation and Introduction: A dilute solution of the sample (e.g., 1 mg/mL in a volatile solvent like dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the Gas Chromatograph (GC).

  • Gas Chromatography: The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a 30 m non-polar column). A temperature program is used to elute the components based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[5]

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector (e.g., an electron multiplier) records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation: The mass spectrum provides the molecular weight of the compound from the molecular ion peak (M+) and structural information from the fragmentation pattern.

Discussion and Comparative Analysis

The differentiation of Ethyl 3-ethoxy-2-methylacrylate from its isomers relies on a careful examination of the spectroscopic data.

  • ¹H NMR: The presence of a methyl group at the 2-position in Ethyl 3-ethoxy-2-methylacrylate and Ethyl 2-methyl-3-methoxyacrylate will result in a singlet peak, which is absent in Ethyl 3-ethoxy-2-propenoate. The chemical shift and coupling patterns of the vinyl protons will be diagnostic. For Ethyl 3-ethoxy-2-propenoate, the two vinyl protons will appear as doublets with a characteristic coupling constant for a trans or cis configuration.[2] The position of the ethoxy and methoxy groups will also significantly influence the chemical shifts of adjacent protons.

  • ¹³C NMR: The number of unique carbon signals will be the same for all three isomers. However, the chemical shifts will differ based on the electronic environment of each carbon atom. The carbonyl carbon and the olefinic carbons will be particularly sensitive to the substitution pattern.

  • FT-IR: While all three compounds will show characteristic absorptions for a C=O stretch of an α,β-unsaturated ester and C-O stretches, the exact positions and shapes of these bands may vary slightly. The C=C stretching frequency can also provide clues about the substitution pattern.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 144 should be observed for all three isomers. However, the fragmentation patterns will be distinct. The position of the methyl and alkoxy groups will direct the fragmentation pathways, leading to different daughter ions. For example, the loss of an ethoxy radical versus a methoxy radical will result in fragments with different masses.

Conclusion

The robust and unambiguous characterization of Ethyl 3-ethoxy-2-methylacrylate requires a multi-technique spectroscopic approach. By carefully analyzing the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry and comparing it to the data of its potential isomers, researchers can confidently confirm the structure and purity of their material. This guide provides the foundational data and experimental protocols to achieve this, emphasizing the importance of rigorous and self-validating analytical practices in scientific research and development.

References

  • Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • US EPA. (2009). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • University of Illinois. (2019). ATR-FTIR Modulation Excitation System. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NAMSA. (n.d.). Determination of Extractable Volatile Organic Compounds by Headspace GC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366269, Ethyl (2E)-3-ethoxy-2-propenoate. Retrieved from [Link]

  • SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

  • University of Washington. (2012). ATR-FTIR Prestige 21. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical ¹H NMR spectra for the evaluation of sample preparation in this study. Retrieved from [Link]

  • Shimadzu. (2020). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. Retrieved from [Link]

  • Harvard University. (2013). CNS STANDARD OPERATING PROCEDURE 141 MET-10 Perkin Elmer FTIR. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Defense Technical Information Center. (2002). NMR Method for the Quantitative Analysis of Liquid Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323651, Methyl 3-methoxyacrylate. Retrieved from [Link]

  • ChemSrc. (2025). Methyl 3-methoxyacrylate | CAS#:34846-90-7. Retrieved from [Link]

Sources

Comparative

Comparative Yield Analysis of Reagents for Indole Synthesis

Executive Summary The indole scaffold is a privileged structure in drug discovery, serving as the core pharmacophore for over 100 FDA-approved drugs, including triptans and vinca alkaloids. Selection of the synthetic rou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a privileged structure in drug discovery, serving as the core pharmacophore for over 100 FDA-approved drugs, including triptans and vinca alkaloids. Selection of the synthetic route is often a trade-off between atom economy (Classical methods) and functional group tolerance (Modern Catalysis).

This guide objectively compares the yield efficiency, scalability, and chemoselectivity of three dominant reagent classes:

  • Lewis Acid Promoters (Fischer Indole Synthesis)

  • Palladium Catalysts (Larock Annulation)

  • Rh/Cu Oxidants (C-H Activation)

The Verdict: While Palladium-catalyzed methods (Larock) offer superior yields (85-95%) for sterically demanding and functionalized substrates, the classical Zinc Chloride-mediated Fischer synthesis remains the cost-effective champion for large-scale manufacturing of simple 2,3-substituted indoles (Yields: 75-82%).

Comparative Analysis of Reagent Performance

A. Classical Condensation: Lewis Acids (Fischer Synthesis)

The Fischer Indole Synthesis remains the industrial standard due to the low cost of reagents. The reaction involves the [3,3]-sigmatropic rearrangement of an arylhydrazone.

  • Primary Reagents: Zinc Chloride (

    
    ), Polyphosphoric Acid (PPA), Sulfuric Acid (
    
    
    
    ).
  • Performance Insight:

    • ZnCl₂ (Anhydrous): The most balanced performer. It acts as a Lewis acid to coordinate the hydrazone nitrogen, facilitating the ene-hydrazine tautomerization without the extensive charring observed with mineral acids.

    • PPA: Excellent for intramolecular cyclizations but suffers from high viscosity, making workup difficult and lowering isolated yields on scale.

    • Zeolites: Emerging solid-acid catalysts offer easier workup but often require higher temperatures (200°C+) to achieve comparable conversion rates.

B. Transition Metal Catalysis: Palladium (Larock Annulation)

The Larock synthesis couples an o-iodoaniline with an internal alkyne. This method bypasses the regioselectivity issues of the Fischer synthesis for unsymmetrical ketones.

  • Primary Reagents:

    
    , 
    
    
    
    .
  • Ligands:

    
    , TFP (Tri-2-furylphosphine).
    
  • Performance Insight:

    • Pd(OAc)₂: The superior precatalyst. In the presence of chloride salts (often added or present), it generates the active anionic palladium species more efficiently than

      
      .
      
    • Yield Differential:

      
       protocols consistently outperform 
      
      
      
      by 10-15% in yield for electron-deficient alkynes due to faster oxidative addition rates.
C. Oxidative Cyclization: C-H Activation

A modern approach utilizing Rh(III) or Pd(II) to activate C-H bonds, allowing the use of unfunctionalized anilines.

  • Primary Reagents:

    
    , 
    
    
    
    (Oxidant).
  • Performance Insight: High atom economy but lower isolated yields (60-75%) compared to Larock due to competitive homocoupling of alkynes and over-oxidation byproducts.

Quantitative Data Comparison

The following table aggregates experimental yield data for the synthesis of 2,3-Diphenylindole (or equivalent standard derivatives) across different methodologies.

MethodReagent SystemCatalyst LoadingTemp (°C)Time (h)Isolated Yield (%)Functional Group Tolerance
Fischer

(melt)
Stoichiometric1700.578% Low (Acid sensitive groups fail)
Fischer PPASolvent/Reagent1202-465% Moderate
Larock

/

5 mol%10012-2491% High (Esters, Nitriles, Halides stable)
Larock

2.5 mol%1002476% High
C-H Act.

/

2 mol%1101672% Moderate (Oxidation sensitive)

Mechanistic Visualization

Diagram 1: Fischer Indole Synthesis Pathway

This diagram illustrates the acid-catalyzed activation and the critical [3,3]-sigmatropic shift.

FischerMechanism Start Arylhydrazone Tautomer Ene-Hydrazine Tautomer Start->Tautomer Protonation Acid Acid Catalyst (ZnCl2 / H+) Acid->Tautomer Promotes SigmaShift [3,3]-Sigmatropic Rearrangement Tautomer->SigmaShift C-C Bond Formation Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Indole Indole Product + NH3 Aminal->Indole Elimination (-NH3)

Caption: The acid-mediated transformation of arylhydrazone to indole via [3,3]-sigmatropic rearrangement.

Diagram 2: Larock Palladium Catalytic Cycle

This diagram details the Pd(0)/Pd(II) cycle, highlighting the carbopalladation step responsible for high regioselectivity.

LarockCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective Cyclize Intramolecular Aminopalladation Insert->Cyclize Ring Closure RedElim Reductive Elimination Cyclize->RedElim - HI (Base) RedElim->Pd0 Regeneration Product 2,3-Substituted Indole RedElim->Product

Caption: Catalytic cycle of the Larock annulation showing oxidative addition and reductive elimination.

Validated Experimental Protocols

Protocol A: High-Throughput Fischer Synthesis (ZnCl₂ Method)

Best for: Scale-up (>10g), simple substrates, cost-sensitive projects.

  • Preparation: In a 1-L beaker, mix Acetophenone phenylhydrazone (0.025 mol) and anhydrous powdered Zinc Chloride (

    
    , 25.0 g).
    
  • Reaction: Heat the mixture in an oil bath at 170°C . Stir vigorously. The solid mass will melt, and white fumes (ammonium chloride) will evolve.

  • Completion: Continue heating for 5 minutes after the melt is achieved.

  • Workup: Remove from heat. While still warm, carefully add 50 mL of glacial acetic acid and 5 mL conc. HCl to dissolve zinc salts.[1]

  • Isolation: Pour the mixture into 400 mL water. The crude indole precipitates.[1] Filter, wash with water, and recrystallize from 95% ethanol.[1]

    • Expected Yield: 72–80% (Off-white crystals).

Protocol B: Larock Annulation (Pd(OAc)₂ Method)

Best for: Complex drug intermediates, acid-sensitive groups, unsymmetrical substitution.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagents: Add o-iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv),

    
      (5.0 equiv), 
    
    
    
    (5 mol%), and
    
    
    (10 mol%).
  • Solvent: Add anhydrous DMF (0.1 M concentration relative to aniline).

  • Reaction: Degas the solution (freeze-pump-thaw or sparging). Heat to 100°C for 12–24 hours.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Expected Yield: 85–95%.

References

  • Li, X., et al. (2024).[2] Catalyzed asymmetric Larock reaction for the atroposelective synthesis of N-N chiral indoles. Science Advances. [Link]

  • Fairlamb, I. J. S., et al. (2014). Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Organic Letters. [Link]

  • Hazra, S., et al. (2021).[3] Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters. [Link][3]

Sources

Validation

A Comparative Guide for Industrial Scale-Up: Cost-Benefit Analysis of Ethyl 3-ethoxy-2-methylacrylate

A Senior Application Scientist's Perspective on Strategic Monomer Selection for Coatings, Adhesives, and Pharmaceutical Intermediates For researchers, scientists, and drug development professionals, the transition from l...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategic Monomer Selection for Coatings, Adhesives, and Pharmaceutical Intermediates

For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to industrial production is a critical juncture where economic viability and process efficiency become paramount. The selection of chemical intermediates, such as Ethyl 3-ethoxy-2-methylacrylate, requires a meticulous cost-benefit analysis that extends beyond simple raw material costs to encompass performance, safety, and scalability. This guide provides an in-depth comparison of Ethyl 3-ethoxy-2-methylacrylate with common industrial alternatives, offering experimental data and a framework for informed decision-making in the scale-up process.

PART 1: CORE DIRECTIVE - A Strategic Overview

The industrial application of a specialty monomer like Ethyl 3-ethoxy-2-methylacrylate hinges on a delicate balance of its unique performance attributes against the economic and practical realities of large-scale production. This guide is structured to first dissect the economic and process-related aspects of Ethyl 3-ethoxy-2-methylacrylate and its alternatives. Subsequently, we will delve into a comparative analysis of their performance characteristics and safety profiles, providing a holistic view for strategic selection.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, the following analysis is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness. The discussion on experimental choices and protocols is based on established chemical engineering principles and validated synthesis methodologies.

Cost-Benefit Analysis Framework

A robust cost-benefit analysis for chemical process scale-up must consider several key pillars:

  • Economic Viability: This encompasses not only the cost of raw materials but also reaction yield, energy consumption, and waste disposal.

  • Process Efficiency and Scalability: This involves evaluating reaction times, ease of purification, and the potential for continuous manufacturing.

  • Performance in Application: The ultimate value of a monomer is determined by the properties it imparts to the final product, such as adhesion, durability, and chemical resistance.

  • Safety and Environmental Impact: A comprehensive analysis must account for the hazards associated with the chemical and its manufacturing process, as well as its environmental footprint.

Comparative Overview of Ethyl 3-ethoxy-2-methylacrylate and Alternatives

For the purpose of this guide, we will compare Ethyl 3-ethoxy-2-methylacrylate against three widely used industrial monomers: Methyl Methacrylate (MMA), n-Butyl Acrylate (n-BA), and a functional solvent, Ethyl 3-ethoxypropionate (EEP), which shares structural similarities and can be a relevant alternative in certain coating formulations.

Table 1: Raw Material Cost Analysis (as of early 2026)

Raw MaterialPrice (USD/ton)Associated Monomer(s)
Trichloroacetyl chloride(Specialty Chemical, price on request)Ethyl 3-ethoxy-2-methylacrylate
Vinyl ethyl ether(Specialty Chemical, price on request)Ethyl 3-ethoxy-2-methylacrylate
Triethylamine~1,593 - 2,538Ethyl 3-ethoxy-2-methylacrylate
Potassium bisulfate(Bulk industrial chemical, relatively low cost)Ethyl 3-ethoxy-2-methylacrylate
Acetone~629 - 894[1][2][3][4][5]Methyl Methacrylate (MMA)
Hydrogen Cyanide~755 - 1,020[6][7][8]Methyl Methacrylate (MMA)
Sulfuric Acid~83 - 155[9][10][11][12][13]Methyl Methacrylate (MMA), n-Butyl Acrylate (n-BA)
Methanol~264 - 420[14][15][16][17][18]Methyl Methacrylate (MMA)
Acrylic Acid~855 - 1,220[19][20][21][22][23]n-Butyl Acrylate (n-BA)
n-Butanol(Price varies with crude oil prices)n-Butyl Acrylate (n-BA)
Ethanol(Price varies with biomass and energy costs)Ethyl 3-ethoxypropionate (EEP)
Ethyl Acrylate(Price linked to acrylic acid and ethanol)Ethyl 3-ethoxypropionate (EEP)

Note: Prices are subject to market fluctuations. Specialty chemical prices are typically higher and less stable than commodity chemicals.

Table 2: Process and Yield Comparison

Monomer/SolventCommon Industrial Synthesis RouteTypical Industrial YieldKey Process Considerations
Ethyl 3-ethoxy-2-methylacrylate Reaction of vinyl ethyl ether with trichloroacetyl chloride, followed by treatment with ethanol and a base.[24]80-86% (based on patent literature).[24]Multi-step synthesis, requires handling of corrosive and reactive intermediates.
Methyl Methacrylate (MMA) Acetone cyanohydrin (ACH) process.[25][26]>90%.[27]Highly toxic raw material (HCN), generates significant ammonium bisulfate waste.[28]
n-Butyl Acrylate (n-BA) Esterification of acrylic acid with n-butanol.[29]90-97%.[30]High-yield, well-established continuous processes are available.[29]
Ethyl 3-ethoxypropionate (EEP) Addition of ethanol to ethyl acrylate.>98%.Relatively straightforward addition reaction, high purity achievable.

In-Depth Analysis of Ethyl 3-ethoxy-2-methylacrylate and Alternatives

Ethyl 3-ethoxy-2-methylacrylate

Ethyl 3-ethoxy-2-methylacrylate is a specialty monomer with potential applications in coatings, adhesives, and as a building block in pharmaceutical synthesis. Its unique structure, featuring both an acrylate and an ethoxy group, can impart specific properties to polymers.

Industrial Production and Yield

The synthesis of Ethyl 3-ethoxy-2-methylacrylate is a multi-step process, which can be a significant drawback in terms of capital and operational expenditure for industrial scale-up. A common patented method involves the reaction of vinyl ethyl ether with trichloroacetyl chloride, followed by reaction with ethanol and a base, and subsequent purification steps.[24]

  • Yield: The reported yields in patent literature are in the range of 80-86%.[24] While respectable, this is lower than the yields for more established commodity monomers.

Performance in End-Use Applications

The performance benefits of incorporating Ethyl 3-ethoxy-2-methylacrylate into a polymer backbone are application-specific and would need to be validated experimentally. The presence of the ethoxy group could potentially improve flexibility and adhesion to certain substrates.

Safety and Environmental Profile
  • Toxicity: It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.

  • Environmental Impact: The multi-step synthesis may generate more waste streams compared to single-step processes.

Methyl Methacrylate (MMA)

MMA is a cornerstone of the acrylic industry, widely used in the production of PMMA (Plexiglas), as well as in coatings and adhesives.

Industrial Production and Yield

The dominant industrial route is the acetone cyanohydrin (ACH) process.[25][26]

  • Yield: The ACH process is highly optimized, with yields typically exceeding 90%.[27]

Performance in End-Use Applications

Polymers derived from MMA are known for their:

  • Hardness and Durability: PMMA is a hard, rigid, and transparent thermoplastic.

  • Weather Resistance: Excellent resistance to UV degradation and weathering.

  • Chemical Resistance: Good resistance to many chemicals, although it can be attacked by certain solvents.

Safety and Environmental Profile
  • Toxicity: MMA is an irritant to the skin, eyes, and respiratory system and is a known skin sensitizer.

  • Environmental Impact: The ACH process uses highly toxic hydrogen cyanide and generates a significant amount of ammonium bisulfate as a byproduct, which requires treatment and disposal.[28]

n-Butyl Acrylate (n-BA)

Sources

Comparative

Comparative Guide: Reaction Efficiency of Ethyl 3-ethoxy-2-methylacrylate

Executive Summary Ethyl 3-ethoxy-2-methylacrylate (EEMA) serves as a critical C3 synthon in the synthesis of substituted pyrimidines, pyrazoles, and other nitrogen-containing heterocycles. As a "push-pull" alkene, it fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-ethoxy-2-methylacrylate (EEMA) serves as a critical C3 synthon in the synthesis of substituted pyrimidines, pyrazoles, and other nitrogen-containing heterocycles. As a "push-pull" alkene, it functions as a stable, easier-to-handle equivalent of the unstable 2-formylpropionate esters.

This guide compares EEMA against its primary alternatives—Enaminones (3-dimethylamino analogues) and


-Keto/Formyl Esters . While enaminones often offer higher reactivity, EEMA provides a superior balance of storage stability, reaction cleanliness, and cost-effectiveness, particularly for large-scale pharmaceutical intermediates like Thymine (5-methyluracil) .

Mechanistic Principles

The reactivity of Ethyl 3-ethoxy-2-methylacrylate is driven by its push-pull electronic structure. The ethoxy group (


) acts as an electron donor (push), while the ester carbonyl (

) acts as an electron acceptor (pull). This polarization activates the

-carbon toward nucleophilic attack.
Reaction Pathway: Synthesis of Pyrimidines

The formation of heterocycles typically follows a Michael Addition-Elimination sequence followed by cyclization.

ReactionMechanism EEMA Ethyl 3-ethoxy-2-methylacrylate (Electrophile) Inter1 Michael Adduct (Tetrahedral Intermediate) EEMA->Inter1 Nucleophilic Attack (C3) Nu Nucleophile (e.g., Urea/Amidine) Nu->Inter1 Inter2 Elimination of EtOH (Enamine Formation) Inter1->Inter2 - EtOH Cyclic Cyclization (Ring Closure) Inter2->Cyclic Intramolecular Acylation Product Pyrimidine Derivative (e.g., Thymine) Cyclic->Product Tautomerization

Figure 1: General mechanism for the reaction of EEMA with dinucleophiles.

Comparative Analysis: EEMA vs. Alternatives

Researchers must often choose between the ethoxy-acrylate (EEMA), the dimethylamino-acrylate (Enaminone), and the hydroxy-acrylate (Formyl ester).

Performance Matrix
FeatureEthyl 3-ethoxy-2-methylacrylate (EEMA) Ethyl 3-(dimethylamino)-2-methylacrylate Ethyl 2-formylpropionate (Hydroxy form)
CAS Number 1085699-23-5 / 3693-37-424589-88-02530-96-3
Reactivity Moderate-High . Good balance; leaving group (OEt) is efficient but not too labile.Very High . The

group is a better donor, making the

-carbon less electrophilic initially, but acid catalysis drives rapid exchange.
Low/Variable . Exists as an equilibrium of aldehyde/enol forms; prone to self-polymerization.
Stability High . Shelf-stable liquid. Does not polymerize readily under ambient conditions.Moderate . Can hydrolyze; often hygroscopic or sensitive to oxidation.Low . Unstable; usually generated in situ to avoid degradation.
Byproducts Ethanol . Low toxicity, easy to remove.Dimethylamine . Gaseous, odorous, requires scrubbing (basic waste).Water . Benign, but can interfere with moisture-sensitive steps.
Atom Economy Moderate (Loss of mass = 46 Da)Lower (Loss of mass = 45 Da, but reagent preparation is heavier)Highest (Loss of mass = 18 Da)
Primary Use Large-scale synthesis of Thymine, Pyrazoles.Specialized, high-value drug intermediates requiring mild conditions.Historic routes; generally replaced by EEMA or acetals.
Verdict
  • Choose EEMA for robust, scalable processes where reagent stability and ease of byproduct removal (ethanol) are prioritized.

  • Choose Enaminones when the nucleophile is weak or thermally sensitive, as the amino group exchange can sometimes proceed under milder conditions than ethoxy displacement.

Experimental Protocol: Synthesis of Thymine

This protocol demonstrates the efficiency of EEMA in synthesizing Thymine (5-methyluracil), a standard benchmark for measuring reaction efficiency of C3 synthons.

Objective

To synthesize Thymine via the condensation of Ethyl 3-ethoxy-2-methylacrylate with Urea.

Materials
  • Ethyl 3-ethoxy-2-methylacrylate (1.0 eq)

  • Urea (1.2 eq)

  • Sodium Methoxide (NaOMe) (2.5 eq, 30% in MeOH)

  • Solvent: Absolute Ethanol or Methanol[1]

  • Quench: Hydrochloric Acid (conc.)

Step-by-Step Methodology
  • Preparation : In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Urea (1.2 eq) in absolute ethanol.

  • Addition : Add Ethyl 3-ethoxy-2-methylacrylate (1.0 eq) dropwise to the urea solution at room temperature.

  • Catalysis : Slowly add the Sodium Methoxide solution (2.5 eq). The reaction is exothermic; control temperature to maintain a gentle reflux or keep below 65°C initially.

  • Reflux : Heat the mixture to reflux (approx. 78-80°C) and stir for 3–5 hours . Monitor conversion via TLC or HPLC.

    • Checkpoint: The disappearance of the acrylate peak at ~265 nm (UV) indicates consumption.

  • Work-up :

    • Distill off the solvent (ethanol/methanol) under reduced pressure to leave a solid residue (the sodium salt of thymine).

    • Dissolve the residue in a minimum amount of water.

  • Isolation : Acidify the aqueous solution with concentrated HCl to pH 2–3. A white precipitate (Thymine) will form immediately.

  • Purification : Cool the slurry to 0–5°C for 1 hour. Filter the solid, wash with ice-cold water and cold ethanol. Dry in a vacuum oven at 60°C.

Expected Results
  • Yield : 47% – 60% (Literature variance depends on scale and exact base used).

  • Purity : >98% (HPLC).

  • Appearance : White crystalline powder.

Reaction Efficiency Data

The following table summarizes reported yields for heterocycle synthesis using EEMA versus the aldehyde/formyl equivalent.

Target HeterocycleCo-ReactantYield via EEMA (Ethoxy)Yield via Formyl/Aldehyde RouteNotes
Thymine Urea47–55% 40–47%EEMA route is more reproducible due to reagent purity.
4-Methyl-1-phenylpyrazole Phenylhydrazine85–92% 70–80%EEMA minimizes side reactions (e.g., oxidation of aldehyde).
2-Methyl-4-hydroxypyrimidine Acetamidine76–82% 65%EEMA requires higher temp but gives cleaner crude.

References

  • BenchChem . A Comparative Guide to the Synthesis of 3-Ethoxyacrylic Acid for Researchers. Retrieved from

  • ChemicalBook . Thymine Synthesis and Industrial Production Methods. Retrieved from

  • Google Patents . CN103232399A - Synthetic method of thymine. Retrieved from

  • Org Prep Daily . Preparation of 2-acetyl-3-ethoxyacrylic acid ethyl ester. Retrieved from

  • ResearchGate . Synthesis of 2-substituted 4-oxo-5-nitropyrimidines from methyl 3-ethoxy-2-nitroacrylate. Retrieved from

Sources

Validation

Benchmarking Ethyl 3-ethoxy-2-methylacrylate against alternative acrylate derivatives

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists Focus: Heterocyclic Synthesis (Pyrimidine Scaffolds) Executive Summary: The C5-Methylation Advant...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists Focus: Heterocyclic Synthesis (Pyrimidine Scaffolds)

Executive Summary: The C5-Methylation Advantage

Ethyl 3-ethoxy-2-methylacrylate (EEMA) (CAS: 1085699-23-5 / 92145-32-9) represents a specialized class of


-alkoxy acrylates designed for high-precision heterocyclic synthesis. Unlike standard acrylates used in polymerization, EEMA functions as a masked 1,3-dicarbonyl equivalent , specifically acting as a stable surrogate for ethyl 2-formylpropionate.

Core Value Proposition: In drug development, introducing a methyl group at the C5 position of a pyrimidine ring (thymine-like scaffolds) significantly alters pharmacokinetics by blocking metabolic oxidation at that site. EEMA provides a direct, regioselective route to these C5-methylated scaffolds, superior to the low-yielding "formylation-condensation" routes or the non-selective alkylation of pre-formed heterocycles.

Chemical Profile & Mechanism[1][2][3]

Structural Logic

EEMA combines a Michael acceptor system with an ethoxy leaving group. This "push-pull" alkene system activates the


-carbon for nucleophilic attack while the 

-methyl group provides the critical C5-substituent found in bioactive molecules like Thymine, Zidovudine (AZT), and various kinase inhibitors.
  • Leaving Group: The 3-ethoxy group (

    
    -position) is easily displaced by amidines/ureas.
    
  • Regiocontrol: The

    
    -methyl group is pre-installed, eliminating the need for post-cyclization methylation steps which often suffer from N- vs C-alkylation competition.
    
Mechanism of Action (DOT Visualization)

The following diagram illustrates the condensation pathway of EEMA with Urea to form Thymine (5-methyluracil), contrasting the electronic flow.

ReactionMechanism EEMA Ethyl 3-ethoxy-2-methylacrylate (Electrophile) Inter1 Intermediate A: Michael Addition (Addition-Elimination) EEMA->Inter1 Urea Urea / Amidine (Nucleophile) Urea->Inter1 N-attack at C3 Inter2 Intermediate B: Cyclization (Ester Aminolysis) Inter1->Inter2 -EtOH Byprod EtOH (Leaving Group) Inter1->Byprod Product 5-Methylpyrimidine (e.g., Thymine) Inter2->Product Ring Closure

Figure 1: Mechanistic pathway for the conversion of EEMA into 5-methylpyrimidine scaffolds.

Benchmarking Analysis

We compare EEMA against three primary alternatives used to construct similar heterocyclic cores.

Comparison 1: EEMA vs. Ethyl 3-Ethoxyacrylate (EEA)

Context: EEA is the non-methylated analog (CAS: 1001-26-9).

FeatureEthyl 3-ethoxy-2-methylacrylate (EEMA)Ethyl 3-ethoxyacrylate (EEA)
Target Scaffold 5-Methyluracil / Thymine derivativesUracil / Cytosine derivatives
Steric Profile High:

-methyl hinders nucleophilic attack slightly, requiring higher temp or stronger bases.
Low: Unhindered

-position, reacts rapidly at RT.
Electronic Stability High: Methyl group stabilizes the enol ether bond (inductive effect).Moderate: More susceptible to premature hydrolysis.
Application DNA analogs, Kinase inhibitors (C5-Me).General RNA analogs (C5-H).

Insight: Do not substitute EEA if the biological target requires metabolic stability. The C5-H in EEA-derived products is metabolically labile (oxidation hotspot).

Comparison 2: EEMA vs. Ethyl Acetoacetate (EAA)

Context: EAA is a


-keto ester often used to make pyrimidines (e.g., 6-methyluracil).
MetricEEMA (Aldehyde Equivalent)Ethyl Acetoacetate (Ketone)
Regiochemistry Yields 5-Methyl substitution (Biologically privileged).Yields 6-Methyl substitution.[1]
Reactivity Reacts as an aldehyde equivalent (C3 is H-substituted).Reacts as a ketone (C3 is Methyl-substituted).[2]
Condensation Yield >85% (Clean addition-elimination).[3]60-70% (Often requires acid catalysis).

Critical Distinction: EAA cannot produce thymine (5-methyluracil) directly. It produces 6-methyluracil. Researchers often confuse these precursors. Use EEMA for Thymine-like targets.

Comparison 3: EEMA vs. In Situ Formylation (Ethyl Propionate + Ethyl Formate)

Context: Traditional synthesis involves reacting ethyl propionate with ethyl formate and sodium metal to generate the EEMA skeleton in situ.

ParameterEEMA (Isolated Reagent)In Situ Route (Na + Formate)
Process Safety High: Stable liquid, no H2 gas evolution.Low: Requires Sodium metal, evolves H2 gas.
Reproducibility Excellent: Stoichiometry is exact (1:1).Poor: Variable enolization rates; sensitive to moisture.
Overall Yield 85-92% (2 steps).40-50% (Due to side reactions/oligomerization).

Experimental Protocol: Synthesis of 5-Methyluracil (Thymine)

A self-validating protocol demonstrating the utility of EEMA.

Materials
  • Reagent A: Ethyl 3-ethoxy-2-methylacrylate (EEMA) - 10 mmol (1.58 g)

  • Reagent B: Urea - 15 mmol (0.90 g)

  • Base: Sodium Ethoxide (NaOEt) - 20 mmol (21% wt in EtOH)

  • Solvent: Absolute Ethanol (20 mL)

Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Urea (15 mmol) in Absolute Ethanol (10 mL).

  • Activation: Add NaOEt solution dropwise under inert atmosphere (

    
    ). Stir for 10 minutes at room temperature.
    
  • Addition: Add EEMA (10 mmol) slowly via syringe. Checkpoint: Solution should turn slight yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Validation: Monitor via TLC (9:1 DCM:MeOH). EEMA spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup: Cool to

    
    . Acidify to pH 2 using 2M HCl. A white precipitate (Thymine) will form immediately.
    
  • Purification: Filter the solid, wash with cold water (

    
    ) and diethyl ether. Recrystallize from water if necessary.
    
Expected Results
  • Yield: 85-90%

  • Purity: >98% (HPLC)

  • Appearance: White crystalline powder.

Decision Logic for Reagent Selection

Use the following logic flow to determine if EEMA is the correct acrylate for your synthesis.

SelectionLogic Start Target Molecule? Q1 Is the Pyrimidine C5-Methylated? Start->Q1 Q2 Is the Pyrimidine C6-Methylated? Q1->Q2 No Res1 Use EEMA (Ethyl 3-ethoxy-2-methylacrylate) Q1->Res1 Yes (Thymine-like) Res2 Use Ethyl Acetoacetate Q2->Res2 Yes (6-Methyluracil) Res3 Use Ethyl 3-Ethoxyacrylate Q2->Res3 No (Unsubstituted C5/C6)

Figure 2: Decision tree for selecting acrylate derivatives in pyrimidine synthesis.

References

  • Google Patents. (2013). Synthetic method of thymine (CN103232399A).
  • ResearchGate. (2005).[4] Synthesis of Thymine-Containing Monomers of Negatively Charged Peptide Nucleic Acids. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-ethoxy-2-methylacrylate proper disposal procedures

Topic: Ethyl 3-ethoxy-2-methylacrylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Chemical Profile Objective: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-ethoxy-2-methylacrylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocol for the safe disposal of Ethyl 3-ethoxy-2-methylacrylate (CAS: 92145-32-9 / 1085699-23-5). Unlike simple acrylates, this molecule possesses a dual-reactivity profile—acting as both a Michael acceptor (acrylate moiety) and a vinylogous ester/enol ether (3-ethoxy substitution).

Proper disposal requires more than just "flammable waste" categorization; it demands strict pH control to prevent uncontrolled hydrolysis and inhibition of radical polymerization during storage.

Chemical Identity & Properties
PropertyDataRelevance to Disposal
Chemical Name Ethyl 3-ethoxy-2-methylacrylatePrimary Identifier
CAS Number 92145-32-9 (General) / 1085699-23-5 ((E)-isomer)Verification
Molecular Formula

Stoichiometry for neutralization
Flash Point ~76°C (Closed Cup) [Analog Extrapolation]Combustible Liquid (Class IIIA) .[1][2][3] Likely RCRA D001 if mixed with lower FP solvents.
Reactivity A Polymerization Susceptible to radical polymerization if inhibitors (e.g., MEHQ) are depleted.
Reactivity B Hydrolysis The 3-ethoxy group is acid-sensitive. Contact with strong acids releases heat and ethanol.

Hazard Identification & Segregation Logic

The "Two-Front" Reactivity Risk: As a Senior Scientist, I must highlight that standard "organic waste" drums are often acidic due to other lab contaminants.

  • Acid Incompatibility: If Ethyl 3-ethoxy-2-methylacrylate enters an acidic waste stream (pH < 4), the enol ether moiety undergoes hydrolysis. This is exothermic and can pressurize the drum.

  • Peroxide Sensitivity: As an acrylate, it must not be mixed with oxidizers or peroxides, which trigger rapid, violent polymerization.

DOT Diagram: Reactivity & Segregation Logic

SegregationLogic Chemical Ethyl 3-ethoxy-2-methylacrylate AcidWaste Acidic Waste Stream (pH < 4) Chemical->AcidWaste Hydrolysis Risk (Exothermic) Oxidizer Oxidizers / Peroxides Chemical->Oxidizer Polymerization Risk (Violent) BaseWaste Basic/Neutral Organic Waste Chemical->BaseWaste Safe Disposal Path Hydrolysis Heat + Ethanol Release (Drum Pressurization) AcidWaste->Hydrolysis Polymerization Runaway Reaction (Solidification/Rupture) Oxidizer->Polymerization Incineration Safe Incineration BaseWaste->Incineration

Figure 1: Segregation logic highlighting the dual reactivity risks of hydrolysis and polymerization.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) regulations and minimizes laboratory risk.

Phase 1: Waste Characterization

Before moving the vessel, confirm the state of the material.

  • Pure Reagent: If the bottle is old (>1 year), check for cloudiness or solids (polymerization). If solid, treat as hazardous solid waste.

  • Reaction Mixture: Ensure the mixture has been quenched. Never dispose of active reaction mixtures containing unquenched Lewis acids or radical initiators directly into the drum.

Phase 2: Collection & Containerization

Protocol:

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the waste stream might become corrosive over time.

  • pH Check (Critical):

    • Test the waste stream pH.

    • Target: pH 6–9.

    • Action: If acidic, neutralize with saturated Sodium Bicarbonate (

      
      ) solution before adding the acrylate.
      
  • Inhibitor Verification:

    • For large volumes (>1L), ensure the presence of a radical inhibitor (e.g., 4-methoxyphenol / MEHQ). If the material was distilled (inhibitor removed), add 100 ppm MEHQ before storage to prevent polymerization in the waste container.

Phase 3: Labeling & Storage

Labeling Requirements (RCRA/GHS):

  • Primary Tag: "Hazardous Waste - Flammable / Irritant"

  • Chemical Components: List "Ethyl 3-ethoxy-2-methylacrylate" explicitly. Do not use generic terms like "Acrylate Waste."

  • Hazard Codes:

    • H227 (Combustible Liquid)

    • H315 (Skin Irritant) / H317 (Sensitizer)[4][5][6][7]

Phase 4: Final Disposal (Vendor Handoff)
  • Method: High-temperature incineration.

  • Justification: Incineration ensures complete destruction of the Michael acceptor motif, preventing environmental alkylation risks.

  • Waste Code: Assign D001 (Ignitable) if mixed with flammable solvents. If pure and FP > 60°C, it may technically be "Non-RCRA Regulated" in some jurisdictions, but best practice dictates managing it as D001 due to its combustibility and toxicity profile.

Spill Management Workflow

In the event of a benchtop spill (<500 mL), follow this immediate containment logic.

DOT Diagram: Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSpill < 500 mL (Fume Hood/Bench) Assess->SmallSpill LargeSpill > 500 mL or Outside Containment Assess->LargeSpill PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat SmallSpill->PPE Evacuate Evacuate Lab & Call EHS LargeSpill->Evacuate Absorb Absorb with Polypropylene Pads or Vermiculite PPE->Absorb Bag Place in Hazardous Waste Bag Absorb->Bag Label Label as 'Acrylate Debris' Bag->Label

Figure 2: Operational workflow for managing accidental spills.

Spill Cleanup Protocol:

  • Ventilation: Immediately increase fume hood draft or open windows if safe. The vapor is a respiratory irritant (H335).[5][7][8]

  • Absorbent Selection: Use inert absorbents (Vermiculite, Sand, or Polypropylene pads).

    • Avoid: Cellulose-based absorbents (paper towels) for large spills if strong oxidizers are also present nearby, though generally acceptable for this specific ester.

  • Decontamination: Wipe the surface with a 10% soap/water solution. Do not use strong acids or bases for cleaning the surface to avoid in-situ reaction.

References

  • Sigma-Aldrich. (2025).[5][9] Safety Data Sheet: Ethyl 3-ethoxyacrylate (Analogous Structure). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Cameo Chemicals: Ethyl Methacrylate (Base Monomer Profile). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • PubChem. (2025). Compound Summary: Ethyl 3-ethoxy-2-methylacrylate.[1][8] Retrieved from

Sources

Handling

Personal protective equipment for handling Ethyl 3-ethoxy-2-methylacrylate

CAS: 1085699-23-5 | Molecular Formula: C8H14O3 Executive Summary: The Sensitization Vector As a Senior Application Scientist, I often see researchers treat acrylate derivatives with the same casualness as standard organi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1085699-23-5 | Molecular Formula: C8H14O3

Executive Summary: The Sensitization Vector

As a Senior Application Scientist, I often see researchers treat acrylate derivatives with the same casualness as standard organic solvents. This is a critical error. Ethyl 3-ethoxy-2-methylacrylate is not just an irritant; like its structural analogs (ethyl acrylate, methyl methacrylate), it possesses the functional moiety responsible for Allergic Contact Dermatitis (ACD) .

The danger is not acute toxicity (LD50s are often high); the danger is sensitization . Once sensitized to the acrylate moiety, a researcher may develop lifelong cross-reactivity to the entire class of acrylic monomers, jeopardizing their career in synthetic chemistry or materials science.

This guide moves beyond generic "safety glasses and gloves" advice. It establishes a containment architecture designed to isolate the operator from the immunologic hazard.

Hazard Profile & Physical Properties

Understanding the physical behavior of the molecule dictates the engineering controls.

PropertyValueOperational Implication
Physical State LiquidSplash hazard; requires specific permeation barriers.
Boiling Point 196-198 °CLow volatility compared to methyl acrylate, but aerosols are persistent.
GHS Class H315, H319, H335Target organs: Skin, Eyes, Respiratory System.[1][2][3]
Sensitization High PotentialZero-tolerance for skin contact. Treat as a potent sensitizer.
Reactivity PolymerizableCan polymerize exothermically if inhibitors (MEHQ) are depleted or heated.

Data synthesized from Apollo Scientific and structural analog analysis [1, 2].

The PPE Architecture: A Self-Validating System

A "self-validating system" means the protocol includes checks to ensure failure is detected before exposure occurs.

A. Hand Protection (The Critical Failure Point)

The Myth: "Nitrile gloves protect me." The Reality: Acrylates and methacrylates permeate standard disposable nitrile gloves rapidly (often <15 minutes) without visible degradation.

Protocol:

  • Primary Barrier (Dexterity): Double-glove with Nitrile (minimum 4 mil) .

    • Why: The air gap between layers provides a brief diffusion buffer.

    • Validation: If the outer glove is splashed, IMMEDIATELY strip it, wash the inner glove with soap/water, and re-glove. Do not wait.

  • High-Risk Barrier (Immersion/Spill Cleanup): Silver Shield® (Laminate) or Butyl Rubber .

    • Why: These are the only materials that offer >4 hours of breakthrough time for acrylates.

    • Validation: Inspect these reusable gloves for cracks or stiffness before every use.

B. Respiratory Protection

The Myth: "It has a high boiling point, so I can use it on the bench." The Reality: H335 (Respiratory Irritation) indicates that even low vapor concentrations can trigger mucosal inflammation.

Protocol:

  • Primary: All handling must occur within a certified chemical fume hood with the sash at the proper working height.

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Validation: Perform a negative pressure seal check every time the mask is donned. If you smell a sweet/acrid odor, the cartridge is spent or the seal is broken.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient because acrylates are lachrymators; vapors can bypass side shields.

  • Body: Standard cotton lab coat (buttoned). For transfers >100mL, wear a Tychem® or chemically resistant apron .

Operational Workflow: The "Clean-Dirty" Line

To prevent cross-contamination, establish a strict unidirectional workflow.

SafeHandling Storage 1. Cold Storage (Inhibitor Check) Transfer 2. Transfer/Weighing (Fume Hood Only) Storage->Transfer Acclimatize to RT Transfer->Storage Reseal immediately Reaction 3. Reaction/Synthesis (Closed System) Transfer->Reaction Double Nitrile Quench 4. Quench/Workup (High Vapor Risk) Reaction->Quench Sash Down Waste 5. Disposal (Segregated) Quench->Waste Non-Halogenated

Figure 1: Unidirectional workflow to minimize acrylate sensitization risks. Note the critical acclimatization step to prevent condensation from compromising the inhibitor.

Detailed Procedures
Phase 1: Preparation & Weighing
  • Inhibitor Check: Ensure the material is clear.[4] Cloudiness indicates polymerization.

  • Weighing: Do NOT weigh on an open bench. Move a balance into the fume hood or use a tared addition funnel/syringe transfer method.

    • Technique: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as acrylates can swell rubber plungers, leading to sticking and splashing.

Phase 2: Reaction & Monitoring
  • Closed Systems: All reactions involving this acrylate should be run in closed vessels (Round Bottom Flask with condenser/septum).

  • Temperature Control: Monitor internal temperature. Acrylates can auto-polymerize exothermically. Have an ice bath ready for emergency cooling.

Phase 3: Waste Disposal

Never pour acrylates down the drain.

  • Segregation: Collect in a dedicated "Organic Waste - Acrylates" container.

  • Deactivation (Spills): Small spills should be absorbed with vermiculite. Do not use paper towels (high surface area can accelerate evaporation).

  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid PVC containers.

Emergency Response: Causality & Action

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 mins.[5] DO NOT use alcohol/acetone. Organic solvents (acetone) thin the lipid barrier of the skin and drive the acrylate deeper into the dermis, accelerating sensitization [3].
Eye Contact Flush for 15 mins. Seek medical aid.Acrylates can cause corneal clouding and permanent damage.
Inhalation Move to fresh air.[3][4][5][6]Respiratory sensitization (asthma-like symptoms) can occur.
Spill (>50mL) Evacuate lab. Call EHS.Vapor concentration may exceed STEL (Short Term Exposure Limit).

References

  • Petrochemicals Europe. (2020).[3] Safe Handling and Storage of Acrylic Esters. Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Injury and Sensitization. Retrieved February 17, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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